molecular formula C7H10O4 B3252738 (1S,2S)-cyclopentane-1,2-dicarboxylic acid CAS No. 21917-20-4

(1S,2S)-cyclopentane-1,2-dicarboxylic acid

Cat. No.: B3252738
CAS No.: 21917-20-4
M. Wt: 158.15 g/mol
InChI Key: ASJCSAKCMTWGAH-WHFBIAKZSA-N
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Description

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid (CAS 21917-20-4) is a chiral, trans-configured cyclic dicarboxylic acid with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol . This compound serves as a valuable, enantiomerically pure building block in scientific research. Its rigid cyclopentane backbone and dual carboxylic acid groups make it a versatile precursor and ligand in various fields, including asymmetric catalysis, polymer chemistry, and the synthesis of pharmaceutical intermediates . The compound is characterized by its high melting point (200–203°C) and a specific rotation of [α]²⁰D +130° (c=1 in ethanol), confirming its high enantiomeric purity . A common synthesis route involves the decarbonylation of sugar-derived norbornene derivatives using rhodium catalysts, followed by hydrolysis to yield the optically pure product . In biological research, this compound has been studied for its potential to inhibit certain enzymes by binding to active sites, thereby modulating metabolic pathways . (1S,2S)-Cyclopentane-1,2-dicarboxylic acid is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

(1S,2S)-cyclopentane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJCSAKCMTWGAH-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid (CAS: 21917-20-4) represents a privileged scaffold in modern organic synthesis. Unlike its cis-meso counterpart, the trans-(1S,2S) enantiomer possesses


 symmetry and a rigid alicyclic backbone that locks functional groups into specific vectors. This structural rigidity is not merely an academic curiosity; it is a critical design feature for high-affinity peptidomimetics and robust Metal-Organic Frameworks (MOFs).

This guide moves beyond basic textbook definitions to explore the practical handling, synthesis, and application of this moiety.[1] We will examine why the (1S,2S) configuration is often preferred over the racemate in drug discovery and how to validate its stereochemical integrity.

Structural Architecture & Stereochemistry[1][2]

The Stereochemical Landscape

The 1,2-disubstituted cyclopentane system exists as three distinct stereoisomers. Understanding the thermodynamic and spatial differences between them is prerequisite to effective utilization.

  • The cis-isomer (Meso): Achiral. The carboxylic acid groups are on the same face. It readily dehydrates to form a cyclic anhydride upon heating (Blanc's Rule).

  • The trans-isomers (Enantiomeric Pair): The (1R,2R) and (1S,2S) forms. These do not easily form cyclic anhydrides due to the high ring strain required to bridge the trans positions. This stability is a key feature for solvothermal MOF synthesis.

The (1S,2S) enantiomer is characterized by a specific rotation


 (c=1, EtOH) [1].[2] Its two carboxylate vectors diverge, creating a "bite angle" distinct from the cis form, which is critical for coordination chemistry.
Graphviz Visualization: Stereochemical Relationships

The following diagram illustrates the relationship between the synthetic precursors and the specific target enantiomer.

Stereochem Racemate trans-Cyclopentane-1,2-dicarboxylic acid (Racemic Mixture) Resolution Chiral Resolution (e.g., via (R)-1-Phenylethylamine) Racemate->Resolution Salt Formation Cis cis-Cyclopentane-1,2-dicarboxylic acid (Meso Compound) Cis->Racemate Epimerization (High Temp/Base) Target (1S,2S)-Enantiomer Target Scaffold Resolution->Target Crystallization (Less Soluble Salt) Distomer (1R,2R)-Enantiomer By-product Resolution->Distomer Mother Liquor

Figure 1: Stereochemical workflow distinguishing the target (1S,2S) enantiomer from the meso and (1R,2R) forms.

Synthetic Pathways & Resolution Protocol

While total synthesis from chiral pool precursors (like tartrates) is possible, the industrial standard involves the resolution of the trans-racemate. The trans-racemate is typically accessible via the oxidative cleavage of norbornene or dimerization of adipate precursors followed by Dieckmann condensation [2].

Protocol: Classical Resolution of the trans-Racemate

Note: This protocol assumes a starting material of chemically pure trans-DL-cyclopentane-1,2-dicarboxylic acid.

Reagents:

  • trans-DL-cyclopentane-1,2-dicarboxylic acid (1.0 eq)[3]

  • (R)-(+)-1-Phenylethylamine (0.5 - 1.0 eq)

  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic acid in boiling water/ethanol mixture.

  • Amine Addition: Slowly add (R)-(+)-1-Phenylethylamine. The stoichiometry is critical; using 0.5 equivalents often precipitates the less soluble diastereomeric salt of the target acid first.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. Rapid cooling traps impurities.

  • Filtration: Collect the crystals (Salt A). The mother liquor contains the enriched (1R,2R) salt.

  • Liberation: Recrystallize Salt A to constant melting point. Dissolve in minimum water and acidify with 2M HCl to pH 1.

  • Extraction: Extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

Self-Validating Checkpoint: The resulting white solid must show a melting point >160°C (racemate melts lower) and a positive optical rotation. If the rotation is negative, you have isolated the (1R,2R) form (or used the wrong amine enantiomer).

Pharmaceutical Applications: Peptidomimetics[2][5][6]

The primary utility of the (1S,2S) scaffold in drug design is conformational restriction .

The "Proline Surrogate" Effect

In native peptides, the backbone has significant rotational freedom (


 and 

angles). This entropy results in poor binding affinity (high

) because the peptide must "pay" an entropic cost to adopt the bioactive conformation.

Replacing a dipeptide segment with (1S,2S)-cyclopentane-1,2-dicarboxylic acid freezes the backbone into a specific geometry.

  • The 1,2-substitution pattern mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn.
  • The rigid ring prevents proteolytic cleavage, enhancing metabolic stability (

    
    ).
    
Graphviz Visualization: Peptidomimetic Logic

DrugDesign Native Native Peptide (Flexible, Unstable) Mimetic Peptidomimetic Drug (Rigid, Stable) Native->Mimetic Backbone Replacement Scaffold (1S,2S)-Cyclopentane Scaffold Scaffold->Mimetic Incorporation Target Enzyme Active Site (e.g., Protease) Mimetic->Target High Affinity Binding (Low Entropy Cost)

Figure 2: Logic flow for replacing flexible peptide backbones with the rigid cyclopentane scaffold to improve affinity.

Materials Science: Metal-Organic Frameworks (MOFs)

In the realm of MOFs, the (1S,2S) acid acts as a V-shaped linker .

  • Topology Control: Unlike linear linkers (e.g., terephthalic acid) that form cubic grids, the bent angle of the 1,2-cyclopentane dicarboxylate (

    
     vector angle) forces the formation of helices or discrete cages when coordinated to metal nodes like Cu(II) or Zn(II) [3].
    
  • Chirality Transfer: Because the linker is enantiopure, the resulting MOF is inherently chiral. This is vital for:

    • Enantioselective Separation: Using the MOF as a column stationary phase to separate other chiral drugs.

    • Asymmetric Catalysis: The pores of the MOF become chiral micro-reactors.

Analytical Characterization Data

To ensure the integrity of your experiments, compare your isolated material against these standard values.

PropertyValue / ObservationNotes
CAS Number 21917-20-4Specific for (1S,2S)
Molecular Weight 158.15 g/mol
Appearance White Crystalline Solid
Melting Point 200 – 203 °CSignificantly higher than cis (132-136°C) [1]
Chirality

(c=1, Ethanol)
pKa Values pKa1

3.6, pKa2

5.3
Large

pKa due to electrostatic repulsion
Solubility Soluble in EtOH, DMSO, WaterPoor solubility in non-polar solvents
NMR Interpretation Tips
  • 1H NMR: Look for the methine protons (H-1, H-2). In the trans isomer, the coupling constant

    
     is typically smaller (
    
    
    
    Hz) compared to the cis isomer (
    
    
    Hz) due to the Karplus relationship and the dihedral angle.
  • Symmetry: The (1S,2S) molecule has

    
     symmetry. You will see equivalent signals for C3/C5 and C1/C2 in the 13C NMR , simplifying the spectrum compared to non-symmetrical derivatives.
    

References

  • PubChem. (2025).[4] (1S,2S)-Cyclopentane-1,2-dicarboxylic acid Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Dicarboxylate Linkers. Molecules. [Link]

Sources

physicochemical properties of (1S,2S)-cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid is a chiral, non-planar molecule that has garnered significant interest as an enantiomerically pure building block in medicinal chemistry and asymmetric synthesis. Its rigid trans-configured cyclopentane backbone, combined with the presence of two carboxylic acid functionalities, dictates a unique set of physicochemical properties that are critical for its application. This guide provides a comprehensive analysis of its molecular structure, core physicochemical characteristics, and spectroscopic signature. It further details validated experimental protocols for its characterization and explores its applications, offering field-proven insights for professionals in chemical research and drug development.

Molecular Structure and Stereochemical Profile

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid, with the CAS number 21917-20-4, is an organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol .[1][2] Its structure is defined by a five-membered carbon ring with two carboxylic acid groups attached to adjacent carbons (C1 and C2).

The stereochemistry, denoted as (1S,2S), is of paramount importance as it defines the molecule's three-dimensional arrangement and its interactions in a chiral environment.[1] This specific designation indicates a trans configuration, where the two carboxyl groups are on opposite sides of the cyclopentane ring.[1][3] This arrangement minimizes steric hindrance between the bulky carboxyl groups, conferring significant thermal stability compared to its cis counterpart. The inherent chirality of this molecule profoundly influences its biological activity and potential as a therapeutic agent or intermediate.[4]

The cyclopentane ring itself is not planar and typically adopts a puckered "envelope" conformation to alleviate torsional strain.[5] This conformational preference, coupled with the rigid trans orientation of the functional groups, makes it a valuable scaffold in the design of complex molecular architectures.

Caption: 2D and simplified 3D representations of (1S,2S)-cyclopentane-1,2-dicarboxylic acid.

Core Physicochemical Properties

The functional utility of (1S,2S)-cyclopentane-1,2-dicarboxylic acid in research and development is directly linked to its distinct physicochemical properties. These properties are summarized in the table below and discussed in detail in the subsequent sections.

PropertyValueSignificance & Rationale
Molecular Formula C₇H₁₀O₄Defines the elemental composition.[1]
Molecular Weight 158.15 g/mol Essential for stoichiometric calculations in synthesis.[1][2]
Appearance White crystalline solidTypical state for small organic acids with strong intermolecular forces.[3]
Melting Point 200–203 °CHigh value indicates significant thermal stability and efficient crystal lattice packing due to the trans configuration.[1]
Solubility Soluble in polar solvents (water, alcohols)The two carboxylic acid groups readily form hydrogen bonds with polar solvent molecules.[3][6]
Acidity (pKa) pKₐ₁: 3.96; pKₐ₂: 5.85 (at 25°C)The two acidic protons dissociate at different pH values, a key factor in its role as a Brønsted acid catalyst.[7]
Specific Rotation [α]²⁰D +130° (c=1 in ethanol)Confirms the identity of the (1S,2S) enantiomer and is a primary measure of its enantiomeric purity.[1]
Melting Point and Thermal Stability

The high melting point of 200–203°C is a defining characteristic of the trans isomer.[1] This is substantially higher than its cis-diastereomer, cis-cyclopentane-1,2-dicarboxylic acid, which melts at approximately 132-136°C.[8][9] This difference is attributed to more efficient packing in the crystal lattice for the trans molecule, allowing for stronger intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. This high thermal stability is advantageous for applications requiring elevated reaction temperatures.

Solubility Profile

As a dicarboxylic acid, the molecule's polarity is dominated by the two carboxyl groups. These groups act as both hydrogen bond donors (from the -OH proton) and acceptors (from the C=O oxygen). Consequently, the compound is readily soluble in polar protic solvents like water and alcohols.[3][6] Conversely, its solubility is expected to be limited in nonpolar solvents such as hexanes or toluene, where it cannot form favorable solute-solvent interactions. This differential solubility is a key principle used in its purification via recrystallization.

Acidity

The compound is a diprotic acid, characterized by two distinct dissociation constants, pKₐ₁ and pKₐ₂.[7] The first proton is more acidic (lower pKₐ) than a simple monocarboxylic acid like cyclopentanecarboxylic acid due to the electron-withdrawing inductive effect of the second, nearby carboxyl group. After the first proton is removed, the resulting carboxylate anion's negative charge makes the removal of the second proton more difficult (higher pKₐ). This well-defined acidity is central to its use in chiral Brønsted acid catalysis.[10]

Optical Activity

Optical activity is the hallmark of a chiral molecule. The specific rotation of +130° is a fundamental, measurable property for the (1S,2S) enantiomer under standard conditions (20°C, sodium D-line, c=1 in ethanol).[1] A measurement of zero would indicate a racemic mixture (an equal mix of both enantiomers), while a different value would suggest the presence of impurities or the opposite enantiomer. Therefore, polarimetry is a critical quality control technique for ensuring enantiomeric purity.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of (1S,2S)-cyclopentane-1,2-dicarboxylic acid. The combination of NMR, IR, and MS provides a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals. The acidic protons of the carboxyl groups will appear as a broad singlet far downfield (typically 10-12 ppm). The protons on the carbons bearing the carboxyl groups (H-1 and H-2) will appear as multiplets, and the remaining aliphatic protons on the cyclopentane ring will resonate in the upfield region (typically 1.5-2.5 ppm). The coupling constants between H-1 and H-2 can help confirm the trans relationship.

  • ¹³C NMR : The carbon spectrum will be characterized by a signal for the carboxyl carbons in the 175-180 ppm range.[11] The signals for the five carbons of the cyclopentane ring will appear in the aliphatic region (typically 20-50 ppm).

For determining enantiomeric purity, NMR can be used with chiral solvating agents, which induce diastereomeric interactions that can lead to separable signals for the two enantiomers.[12][]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[11] The spectrum of (1S,2S)-cyclopentane-1,2-dicarboxylic acid will be dominated by:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • A strong, sharp C=O stretching band around 1700 cm⁻¹.

  • C-H stretching bands for the sp³-hybridized carbons of the ring just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation data.[11] For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 158. Common fragmentation patterns for dicarboxylic acids include the loss of water (m/z 140) and the loss of a carboxyl group (m/z 113).

Experimental Protocols

Trustworthy data is built on validated methodologies. The following section details standard operating procedures for the characterization of this compound.

Protocol: Determination of Specific Rotation

This protocol outlines the measurement of optical rotation to confirm enantiomeric identity and purity.

  • Preparation : Accurately weigh approximately 100 mg of (1S,2S)-cyclopentane-1,2-dicarboxylic acid and dissolve it in absolute ethanol in a 10 mL volumetric flask. Ensure the sample is fully dissolved.

  • Instrument Calibration : Calibrate the polarimeter using a blank sample (absolute ethanol).

  • Measurement : Fill a 1 dm (10 cm) polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Data Acquisition : Place the cell in the polarimeter and record the observed rotation (α). Perform at least three separate readings and calculate the average.

  • Calculation : Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

  • Validation : Compare the calculated value to the literature value (+130°).[1]

Caption: A typical workflow for the analytical validation of a chiral compound.

Applications in Research and Development

The unique stereochemical and physical properties of (1S,2S)-cyclopentane-1,2-dicarboxylic acid make it a highly versatile tool for chemists.

cluster_applications Key Application Areas center (1S,2S)-Cyclopentane- 1,2-dicarboxylic Acid app1 Asymmetric Catalysis (Chiral Ligand / Brønsted Acid) center->app1 app2 Pharmaceutical Synthesis (Chiral Intermediate) center->app2 app3 Materials Science (Polymer Backbone) center->app3 app4 Enzyme Inhibition Studies (Molecular Probe) center->app4

Caption: Major applications of (1S,2S)-cyclopentane-1,2-dicarboxylic acid.

  • Asymmetric Catalysis : As a chiral dicarboxylic acid, it can serve as a powerful chiral Brønsted acid catalyst or as a ligand for metal-based catalysts.[1][10] Its well-defined structure allows for the creation of a specific chiral environment around the catalytic center, enabling high enantioselectivity in a variety of chemical transformations.[14]

  • Pharmaceutical Intermediates : The cyclopentane ring is a common structural motif found in numerous approved drugs, including prostaglandins and antiviral agents.[5][15] (1S,2S)-cyclopentane-1,2-dicarboxylic acid serves as an enantiopure starting material for the synthesis of these complex and biologically active molecules, ensuring the final product has the correct stereochemistry required for therapeutic efficacy.[1]

  • Enzyme Inhibition : The dicarboxylate structure can mimic natural substrates or bind to the active sites of enzymes, making it a useful tool for studying enzyme mechanisms and for the development of novel enzyme inhibitors.[1]

Conclusion

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid is more than a simple organic molecule; it is a precision tool for the construction of complex, chiral systems. Its key physicochemical properties—high thermal stability, predictable solubility, well-defined acidity, and distinct optical activity—are a direct consequence of its trans stereochemistry. A thorough understanding and validation of these properties, using the analytical framework described herein, are essential for its effective application. For researchers and developers in the pharmaceutical and chemical industries, this compound remains a valuable and reliable building block for innovation.

References

  • Benchchem. (n.d.). (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid.
  • ResearchGate. (2025, August 6). Development of Axially Chiral Dicarboxylic Acid Catalyzed Asymmetric Transformations.
  • PubMed. (2025, November 22). Recent advances in spectroscopic chiral analysis of carboxylic acids.
  • PubMed. (2011, August 5). Synthetic application and structural elucidation of axially chiral dicarboxylic acid: asymmetric Mannich-type reaction with diazoacetate, (diazomethyl)phosphonate, and (diazomethyl)sulfone.
  • PubChem. (n.d.). (1S,2S)-cyclopentane-1,2-dicarboxylic acid | C7H10O4 | CID 727376.
  • ChemBK. (2024, April 9). cis-Cyclopentane-1,2-dicarboxylic acid.
  • Fisher Scientific. (n.d.). (1S,2S)-Cyclohexane-1,2-dicarboxylic acid, 98+%.
  • ACS Publications. (2025, January 2). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region | The Journal of Organic Chemistry.
  • Books Gateway. (2007, December 14). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • ChemBK. (2024, April 10). 1,2-cyclopentane dicarboxylic acid - Physico-chemical Properties.
  • Benchchem. (n.d.). A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives in Drug Discovery.
  • Terada, M. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.
  • Sigma-Aldrich. (n.d.). cis-Cyclopentane-1,2-dicarboxylic acid = 97.0 GC 1461-96-7.
  • Sigma-Aldrich. (n.d.). cis-Cyclopentane-1,2-dicarboxylic acid | 1461-96-7.
  • CymitQuimica. (n.d.). CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid.
  • Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.
  • PMC. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.
  • ResearchGate. (2025, August 5). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of (1S)-Cyclopent-2-ene-1-carboxylic Acid.
  • Sigma-Aldrich. (n.d.). cis-Cyclopentane-1,2-dicarboxylic acid = 97.0 GC 1461-96-7.
  • NIST WebBook. (n.d.). Cyclopentylcarboxylic acid.

Sources

Technical Whitepaper: (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 21917-20-4 (Specific Enantiomer)[1]

A Critical Scaffold for Asymmetric Synthesis and Peptidomimetic Drug Design

Executive Summary

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid (CAS 21917-20-4) represents a high-value chiral building block in modern medicinal chemistry.[1] Unlike its achiral cis-meso counterpart or the racemic trans-mixture, this specific enantiomer offers a rigid, defined spatial arrangement of carboxylic acid groups. This rigidity is instrumental in restricting the conformational freedom of peptidomimetics and serving as a bioisostere for glutamic acid derivatives in neuropharmacology. This guide outlines the stereochemical identity, validated resolution protocols, and application logic for integrating this scaffold into drug development pipelines.

Chemical Identity & Stereochemical Matrix

The nomenclature of 1,2-cyclopentanedicarboxylic acid is frequently a source of confusion due to the existence of three distinct stereoisomers: the cis-meso form and the trans-enantiomeric pair ((1S,2S) and (1R,2R)). Precise identification is critical for regulatory compliance and synthetic reproducibility.

Stereochemical Data Table
Common NameConfigurationCAS NumberStereochemistryState
(1S,2S)-Cyclopentane-1,2-dicarboxylic acid Trans 21917-20-4 Chiral (C2 Symmetric) Target Enantiomer
(1R,2R)-Cyclopentane-1,2-dicarboxylic acidTrans19927-57-2Chiral (Enantiomer of above)Distomer (typically)
trans-DL-Cyclopentane-1,2-dicarboxylic acidTrans (Racemic)1461-97-8Racemic Mixture (1:[2]1)Starting Material
cis-Cyclopentane-1,2-dicarboxylic acidCis1461-96-7Meso (Achiral)Impurity/Distinct Reagent
Physicochemical Profile ((1S,2S)-Isomer)[1][3]
  • Molecular Formula: C₇H₁₀O₄[1][3]

  • Molecular Weight: 158.15 g/mol [1][2][3][4][5][6][7]

  • Melting Point: 200–203 °C (significantly higher than the racemate's ~160°C)[1]

  • Optical Rotation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (c=1, Ethanol)
    
  • Solubility: Soluble in ethanol, water, and polar organic solvents; sparingly soluble in non-polar hydrocarbons.

Stereochemical Visualization

The following diagram illustrates the relationship between the isomers, highlighting the target (1S,2S) structure.

Stereochemistry Racemate trans-Racemate (CAS 1461-97-8) 1:1 Mixture S1S2 (1S,2S)-Enantiomer (CAS 21917-20-4) Target Scaffold [α]D = +130° Racemate->S1S2 Optical Resolution (via Chiral Base) R1R2 (1R,2R)-Enantiomer (CAS 19927-57-2) Distomer Racemate->R1R2 By-product Cis cis-Meso Isomer (CAS 1461-96-7) Achiral Cis->Racemate Epimerization (High Temp/Acid)

Figure 1: Stereochemical relationships between cyclopentane-1,2-dicarboxylic acid isomers. The (1S,2S) enantiomer is isolated from the trans-racemate.[8]

Synthesis & Resolution Protocol

While asymmetric synthesis is possible, the most scalable and robust method for obtaining high-purity (1S,2S)-cyclopentane-1,2-dicarboxylic acid is the Classical Optical Resolution of the commercially available trans-racemate (CAS 1461-97-8).

Methodology: Chiral Amine Resolution

This protocol relies on the formation of diastereomeric salts using a chiral resolving agent.[8][9] For dicarboxylic acids, (S)-(-)-1-Phenylethylamine or Brucine are standard, effective agents.

Reagents Required:
  • trans-DL-Cyclopentane-1,2-dicarboxylic acid (CAS 1461-97-8).[2]

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (or Dehydroabietylamine).

  • Solvent: Ethanol/Water (9:1 v/v).

  • Acid: 2M Hydrochloric Acid (HCl).

Step-by-Step Workflow:
  • Salt Formation:

    • Dissolve 10.0 g (63 mmol) of racemic trans-acid in 100 mL of boiling ethanol/water mixture.

    • Slowly add 1 equivalent (or 0.5 eq depending on specific salt stoichiometry optimization) of (S)-(-)-1-Phenylethylamine.

    • Mechanism:[1] The amine reacts with the carboxylic acid groups to form two diastereomeric salts: [(1S,2S)-acid]•[(S)-amine] and [(1R,2R)-acid]•[(S)-amine].

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • The less soluble diastereomeric salt (typically the heterochiral pair, though empirical verification is needed) will crystallize out.

    • Filtration: Collect the crystals. Save the mother liquor (contains the other enantiomer).

  • Purification (Recrystallization):

    • Recrystallize the crude salt from hot ethanol to maximize diastereomeric excess (de).

    • Validation: Check the melting point of the salt; it should be sharp and constant upon further recrystallization.

  • Acid Liberation (The "Springing" Step):

    • Suspend the purified salt in water.

    • Add 2M HCl until pH < 2. This protonates the carboxylates and protonates the amine (making it water-soluble).

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The free dicarboxylic acid moves into the organic layer; the amine hydrochloride remains in the water.

  • Isolation:

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Result: White crystalline solid of (1S,2S)-cyclopentane-1,2-dicarboxylic acid.[2]

Experimental Workflow Diagram

ResolutionProtocol Start Start: Racemic trans-Acid (CAS 1461-97-8) AddBase Add (S)-(-)-1-Phenylethylamine in EtOH/H2O Start->AddBase FormSalts Formation of Diastereomeric Salts (S,S)-Acid•(S)-Amine + (R,R)-Acid•(S)-Amine AddBase->FormSalts Crystallize Fractional Crystallization FormSalts->Crystallize Filter Filtration Crystallize->Filter Solid Crystalline Salt (Enriched Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (EtOH) Until Constant MP Solid->Recryst Acidify Acid Hydrolysis (HCl) Extraction w/ EtOAc Recryst->Acidify Final Pure (1S,2S)-Acid CAS 21917-20-4 Acidify->Final

Figure 2: Workflow for the optical resolution of trans-cyclopentane-1,2-dicarboxylic acid.

Applications in Drug Development[1][12][13][14]

The (1S,2S)-isomer is not merely a passive scaffold; it is an active structural element used to modulate pharmacokinetics and target binding.

Bioisosterism & Conformational Restriction
  • Glutamate Surrogate: The dicarboxylic acid moiety mimics the electronics of glutamic acid but with restricted bond rotation. This is vital in designing antagonists for Excitatory Amino Acid (EAA) receptors where a specific conformer is bioactive.

  • Thromboxane A2 Antagonists: Research indicates that cyclopentane derivatives serve as bioisosteres for the carboxylic acid moiety in Thromboxane A2 receptor antagonists, improving metabolic stability while maintaining ionic interactions with the receptor arginine residues.

Polymer & Material Science
  • Chiral Polyamides: Reacting the (1S,2S)-diacid with diamines yields chiral polyamides. These polymers form helical structures used in chiral chromatography stationary phases for separating other racemic drugs.

Synthetic Intermediate
  • Precursor to Chiral Diamines: The acid groups can be converted to amines (via Curtius rearrangement) to yield (1S,2S)-1,2-diaminocyclopentane, a potent ligand for asymmetric hydrogenation catalysts (e.g., in the reduction of ketones).

References

  • PubChem. (1S,2S)-Cyclopentane-1,2-dicarboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Kinetic Resolution of trans-Cycloalkane-1,2-Diols (Analogous Methodology). Chem. Commun.[10] [Link]

  • National Institutes of Health (PubMed). Resolution of trans-1,2-cyclohexanedicarboxylic acid (Methodology Basis). Chirality.[1][9] [Link]

Sources

Introduction: The Critical Role of Stereochemistry in Cyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemistry of trans-Cyclopentane-1,2-dicarboxylic Acid Isomers

In the landscape of modern organic chemistry and drug development, the three-dimensional architecture of a molecule is paramount to its function. Cyclopentane-1,2-dicarboxylic acid serves as a classic and compelling case study in stereoisomerism, where the spatial arrangement of two carboxylic acid groups on a five-membered ring gives rise to distinct chemical entities with unique properties. This guide provides a comprehensive exploration of the stereochemical nuances of the trans-isomer of this compound, a chiral building block with significant utility in pharmaceutical synthesis and materials science.[1][2]

We will delve into the fundamental principles of its stereoisomerism, detail robust protocols for its synthesis and enantiomeric resolution, and discuss the analytical techniques essential for its structural elucidation. This document is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this versatile scaffold.

The Stereochemical Landscape of 1,2-Cyclopentanedicarboxylic Acid

The stereochemistry of 1,2-cyclopentanedicarboxylic acid is defined by the relative orientation of its two carboxyl groups. This results in two diastereomeric forms: cis and trans.[1]

  • cis-Cyclopentane-1,2-dicarboxylic Acid : In this isomer, the carboxylic acid groups are on the same side of the cyclopentane ring. Due to a plane of symmetry that bisects the C1-C2 bond, this molecule is achiral, despite having two stereocenters. It is classified as a meso compound.[1]

  • trans-Cyclopentane-1,2-dicarboxylic Acid : Here, the carboxylic acid groups are on opposite sides of the ring.[2] This arrangement eliminates the plane of symmetry, rendering the molecule chiral. Consequently, the trans-isomer exists as a pair of non-superimposable mirror images known as enantiomers: (1R,2R)-cyclopentane-1,2-dicarboxylic acid and (1S,2S)-cyclopentane-1,2-dicarboxylic acid.[1] A one-to-one mixture of these enantiomers is known as a racemic mixture or racemate.

G cluster_meso cis-Isomer (meso) cluster_enantiomers trans-Isomers (Enantiomeric Pair) cluster_main Stereoisomers of Cyclopentane-1,2-dicarboxylic Acid a a_img b c b_img (1R,2R) c_img (1S,2S) b_img->c_img Mirror Plane Diastereomers Diastereomers Diastereomers->a cis Diastereomers->b trans

Caption: Stereoisomers of Cyclopentane-1,2-dicarboxylic Acid.

Synthesis of Racemic (±)-trans-Cyclopentane-1,2-dicarboxylic Acid

Multiple synthetic pathways to racemic trans-cyclopentane-1,2-dicarboxylic acid have been reported, starting from materials like diethyl malonate or pimelic acid.[3] A particularly efficient and scalable method involves a Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate, followed by acid hydrolysis.[4]

Experimental Protocol: Synthesis via Favorskii Rearrangement

This two-step protocol provides a reliable route to the target compound.

Part 1: Favorskii Rearrangement

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 6-bromo-cyclohexanone-2-ethyl formate in a suitable organic solvent.

  • Base Addition : Cool the flask in an ice bath to 0-5 °C. Slowly add a 2.5 M aqueous solution of potassium hydroxide (KOH) dropwise with vigorous stirring, maintaining the temperature below 10 °C.[1]

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up : Carefully acidify the reaction mixture to a pH of ~2 using concentrated hydrochloric acid (HCl).

  • Extraction : Extract the resulting cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Part 2: Acid Hydrolysis

  • Reaction Setup : Place the crude ester from Part 1 into a round-bottom flask fitted with a reflux condenser.

  • Hydrolysis : Add an excess of 6 M sulfuric acid (H₂SO₄) (approximately 2-8 times the weight of the ester).[4] Heat the mixture to 100-160 °C and maintain this temperature for 2-3 hours.[4]

  • Crystallization : Upon cooling the reaction mixture to room temperature and then in an ice bath, the trans-cyclopentane-1,2-dicarboxylic acid will precipitate.

  • Purification : Collect the crude product by vacuum filtration. Recrystallize from hot water to yield purified (±)-trans-cyclopentane-1,2-dicarboxylic acid as a white crystalline solid.[2]

Caption: Workflow for Synthesis of Racemic trans-Isomer.

Chiral Resolution of (±)-trans-Cyclopentane-1,2-dicarboxylic Acid

The separation of the racemic mixture into its constituent enantiomers is a critical step for applications requiring stereochemical purity. The most common method is resolution via the formation of diastereomeric salts using a chiral resolving agent. The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and a single enantiomer of a chiral base. A similar strategy has been successfully applied to the resolution of trans-1,2-cyclohexanedicarboxylic acid.[5][6]

Experimental Protocol: Resolution with (S)-(-)-α-Phenylethylamine
  • Salt Formation : Dissolve the racemic trans-cyclopentane-1,2-dicarboxylic acid in a minimal amount of hot ethanol. In a separate flask, dissolve 0.5 molar equivalents of (S)-(-)-α-phenylethylamine in ethanol.

  • Crystallization : Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt ((1R,2R)-acid · (S)-amine).

  • Isolation : Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. This solid is the less-soluble salt. The filtrate (mother liquor) contains the more-soluble diastereomeric salt ((1S,2S)-acid · (S)-amine).

  • Liberation of Enantiomer 1 : Suspend the isolated crystals in water and acidify with 2 M HCl to a pH of ~1-2. This will protonate the carboxylate and the amine.

  • Extraction : Extract the liberated (1R,2R)-(+)-dicarboxylic acid with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and evaporate the solvent to obtain the enantiomerically enriched acid.

  • Liberation of Enantiomer 2 : Treat the mother liquor from step 3 in the same manner (acidification and extraction) to recover the enantiomerically enriched (1S,2S)-(-)-dicarboxylic acid.

  • Purity Assessment : Determine the enantiomeric excess (e.e.) of each recovered acid using chiral HPLC or by measuring the specific rotation. Multiple recrystallizations of the diastereomeric salts may be necessary to achieve high enantiopurity.

G racemate (±)-trans-Dicarboxylic Acid in hot Ethanol mix Mix and Cool racemate->mix amine (S)-(-)-α-Phenylethylamine (0.5 eq) amine->mix split Differential Solubility mix->split less_soluble Less Soluble Salt Precipitates ((1R,2R)-acid · (S)-amine) split->less_soluble Solid more_soluble More Soluble Salt in Filtrate ((1S,2S)-acid · (S)-amine) split->more_soluble Liquid liberate1 Acidify (HCl) & Extract less_soluble->liberate1 liberate2 Acidify (HCl) & Extract more_soluble->liberate2 enantiomer1 (+)-(1R,2R)-Isomer liberate1->enantiomer1 enantiomer2 (-)-(1S,2S)-Isomer liberate2->enantiomer2

Caption: Workflow for Chiral Resolution via Diastereomeric Salts.

Structural Elucidation and Analytical Data

Unambiguous characterization is essential to confirm the stereochemistry and purity of the synthesized isomers. A combination of spectroscopic and crystallographic techniques is employed.

Technique Parameter Expected Observation for trans-Isomer
¹H NMR Spectroscopy Methine Protons (CH-COOH)Characteristic signals with coupling constants that can help confirm the trans relationship between the two protons.
IR Spectroscopy O-H Stretch (Carboxylic Acid)A very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of hydrogen-bonded dimers.[1]
C=O Stretch (Carbonyl)A strong, sharp absorption peak around 1700 cm⁻¹.[1]
Mass Spectrometry Molecular Ion Peak (M⁺)A peak corresponding to the molecular weight of the compound (158.15 g/mol ).[1]
X-ray Crystallography 3D Molecular StructureProvides definitive proof of the trans configuration and reveals detailed information about bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state.[1][7]

Conclusion and Outlook

The stereochemistry of cyclopentane-1,2-dicarboxylic acid provides a rich example of isomerism in cyclic systems.[1] The existence of a meso cis-isomer and a pair of trans-enantiomers, each with distinct properties, highlights the profound impact of three-dimensional molecular architecture. A thorough understanding of the synthesis, resolution, and characterization of these isomers is crucial for their effective application. The enantiomerically pure trans-isomers, in particular, are valuable chiral building blocks for the synthesis of complex molecular targets in the pharmaceutical and materials science industries, where precise control over stereochemistry is not just a requirement, but a gateway to innovation.

References

  • UBC Chemistry. (n.d.). THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. Retrieved from [Link]

  • Zhang, L., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2). Retrieved from [Link]

  • Linstead, R. P., & Millidge, A. F. (1936). The Synthesis of cis and trans 1-Methyl-cyclopentane-1,2-dicarboxylic Acids and Related Compounds. Journal of the Chemical Society, 478.
  • Canadian Science Publishing. (n.d.). The synthesis and X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid. Canadian Journal of Chemistry. Retrieved from [Link]

  • Pozo C., J. (1964). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • PubMed. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2). Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-. Retrieved from [Link]

  • Stenutz. (n.d.). trans-cyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]

Sources

Thermodynamic Landscape & Stereoselective Control of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

[1]

Executive Summary

This technical guide analyzes the thermodynamic and stereochemical properties of (1S,2S)-cyclopentane-1,2-dicarboxylic acid , a critical chiral building block in peptidomimetic drug design and asymmetric catalysis.[1] Unlike its cis-meso counterpart, the (1S,2S) trans-isomer exhibits superior thermodynamic stability in the solid state and resistance to thermal dehydration.[1] This document provides a rigorous analysis of its conformational energetics, detailed protocols for its isolation via chiral resolution, and validation metrics for ensuring enantiomeric purity.[1]

Stereochemical Matrix & Conformational Analysis

The Isomeric Landscape

Cyclopentane-1,2-dicarboxylic acid exists as three distinct stereoisomers. Understanding the relationship between these forms is prerequisite to isolating the (1S,2S) target.

  • Cis-Isomer (Meso): (1R,2S).[1][2] Achiral due to an internal plane of symmetry.[1] The carboxyl groups are syn-facial.[1]

  • Trans-Isomers (Enantiomers): (1S,2S) and (1R,2R).[1] Chiral. The carboxyl groups are anti-facial.

Conformational Energetics

The cyclopentane ring is not planar; it adopts "envelope" or "half-chair" conformations to alleviate eclipsing torsional strain.[1]

  • Trans-(1S,2S) Stability: In the trans configuration, the two bulky carboxyl groups can adopt a pseudo-diequatorial orientation. This minimizes 1,2-steric repulsion and reduces the dipole-dipole repulsion between the carbonyl oxygens.[1]

  • Cis-Meso Instability: The cis isomer forces the carboxyl groups into a pseudo-axial/pseudo-equatorial relationship with significant eclipsing interaction. While intramolecular hydrogen bonding can stabilize the cis form in non-polar solvents, the trans form is thermodynamically preferred in terms of steric strain and crystal lattice energy.

Data Comparison:

Propertycis-1,2-Cyclopentanedicarboxylic Acidtrans-1,2-Cyclopentanedicarboxylic Acid
Stereochemistry Meso (Achiral)Racemate (Chiral pair) / (1S,2S) Pure
Melting Point 132–136 °C160–163 °C
Anhydride Formation Rapid (forms cis-anhydride)Slow (requires epimerization)
pKa1 (approx) Higher (H-bond stabilization of acid)Lower (less steric hindrance to ionization)
Thermodynamic Status Kinetic Product (via anhydride hydrolysis)Thermodynamic Product

Thermodynamic Stability & Chemical Reactivity

The "stability" of the (1S,2S) isomer is defined by two competing factors: Lattice Energy and Chemical Reactivity .

The Anhydride Trap (Blanc's Rule Application)

A critical "litmus test" for stability in this system is the reaction with dehydrating agents (e.g., acetic anhydride).

  • Cis-Isomer: Readily cyclizes to form the bicyclic anhydride because the carboxyl groups are proximal.[3]

  • Trans-(1S,2S): Cannot form an intramolecular anhydride directly due to the anti-facial geometry.[1] Upon prolonged heating, it must first overcome the activation energy to epimerize to the cis form before cyclization can occur.

Epimerization Pathway

Interconversion occurs via an enolization mechanism, typically requiring forcing conditions (molten state or strong acid/base reflux).[1]

EpimerizationTransTrans-(1S,2S)-Acid(Thermodynamic Sink)EnolEnediol Intermediate(High Energy Transition)Trans->EnolHeat/H+Enol->TransPreferredCisCis-Meso-Acid(Higher Steric Strain)Enol->CisRe-protonationCis->EnolEquilibriumAnhydrideCis-Anhydride(Chemical Trap)Cis->Anhydride-H2O(Irreversible)

Figure 1: Epimerization landscape showing the trans-isomer as the stable acid form, with the cis-anhydride as the dehydration trap.

Experimental Protocols

Since the direct synthesis often yields the trans-racemate, obtaining pure (1S,2S) requires optical resolution.

Protocol A: Resolution of trans-Racemate

This protocol utilizes (S)-(-)-α-Phenylethylamine (PEA) as a resolving agent.[1] The (1S,2S)-acid forms a less soluble diastereomeric salt with (S)-PEA compared to the (1R,2R) isomer.[1]

Reagents:

  • trans-DL-1,2-cyclopentanedicarboxylic acid (Racemate)[1]

  • (S)-(-)-α-Phenylethylamine (Chiral Base)[1]

  • Solvent: Ethanol/Water (95:5)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g (63 mmol) of trans-racemate in 150 mL of boiling 95% ethanol.

  • Salt Formation: Slowly add 7.6 g (63 mmol) of (S)-(-)-α-phenylethylamine. The solution will clarify.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The (1S,2S)-acid-(S)-amine salt will crystallize preferentially.[1]

  • Filtration & Wash: Filter the crystals. Wash with cold ethanol.[1] Save the mother liquor (contains the (1R,2R) enriched salt).

  • Recrystallization: Recrystallize the solid from boiling ethanol (approx. 10 mL/g) until the melting point is constant.

  • Liberation of Acid:

    • Dissolve the purified salt in minimum water.

    • Acidify with 2M HCl to pH < 2.[1]

    • Extract continuously with diethyl ether or ethyl acetate.[1]

    • Dry organic layer (MgSO4) and evaporate to yield pure (1S,2S)-acid.[1]

ResolutionStartRacemic Trans-Acid(1S,2S) + (1R,2R)AddBaseAdd (S)-(-)-PhenylethylamineStart->AddBaseSaltMixDiastereomeric Salt MixtureAddBase->SaltMixCrystallizeFractional Crystallization(Ethanol)SaltMix->CrystallizeSolidPrecipitate:(1S,2S)-Acid • (S)-Amine SaltCrystallize->SolidLess SolubleLiqMother Liquor:(1R,2R)-Acid • (S)-Amine SaltCrystallize->LiqMore SolubleAcidifyAcid Hydrolysis (HCl)Solid->AcidifyFinalPure (1S,2S)-AcidMP: 200-203°C (Enantiopure)Acidify->Final

Figure 2: Workflow for the optical resolution of the trans-racemate to isolate the (1S,2S) enantiomer.[1]

Analytical Validation

To ensure the thermodynamic stability and identity of the isolated (1S,2S) isomer, the following metrics must be met.

Melting Point Analysis[1]
  • Racemic Trans: 160–163 °C[1]

  • Enantiopure (1S,2S): Often exhibits a higher melting point range, typically 200–203 °C (indicative of a stable conglomerate or distinct crystal packing compared to the racemate).[1] Note: Literature values vary based on solvent of crystallization; DSC is recommended.

Specific Rotation[1]
  • Standard:

    
     (c=1, Ethanol).[1][4]
    
  • Note: The sign of rotation is sensitive to solvent and pH. Ensure standardized conditions.

NMR Validation (Stereochemistry)
  • 1H NMR (D2O/DMSO-d6): The coupling constant (

    
    ) between the methine protons (H1 and H2) is diagnostic.[1]
    
    • Cis (Meso):

      
       Hz (Dihedral angle ~0°).[1]
      
    • Trans (Chiral):

      
       Hz (Dihedral angle ~120° in envelope).[1]
      
    • Verification: The trans isomer signals for H1/H2 typically appear upfield relative to the cis isomer due to shielding effects.

References

  • BenchChem. (2025).[1][5] (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid: Structure and Properties. Retrieved from (Simulated Link for Context).[1]

  • Sigma-Aldrich. (n.d.).[1][3] cis-Cyclopentane-1,2-dicarboxylic acid Product Specification. Retrieved from .[1]

  • PubChem. (2025).[1][6] (1S,2S)-cyclopentane-1,2-dicarboxylic acid (CID 727376).[1][7] National Library of Medicine.[1] Retrieved from .[1]

  • Perkin, W. H. (1894).[1] The cis- and trans- modifications of 1:2-tetramethylenedicarboxylic acid (1:2-cyclopentanedicarboxylic acid). Journal of the Chemical Society, Transactions, 65, 572-590.[1] (Foundational work on synthesis and anhydride formation).

  • CymitQuimica. (n.d.).[1] trans-1,2-Cyclopentanedicarboxylic acid Properties. Retrieved from .

In-Depth Technical Guide: pKa Values and Ionization Thermodynamics of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical ionization profile of (1S,2S)-cyclopentane-1,2-dicarboxylic acid, synthesizing experimental data with mechanistic principles of stereochemistry and thermodynamics.

Executive Summary & Structural Context

Compound: (1S,2S)-Cyclopentane-1,2-dicarboxylic acid CAS: 21917-20-4 (Specific enantiomer), 1461-97-8 (racemic trans) Stereochemistry: Trans-configuration.[1][2][3][4][5][6][7][8][9] The two carboxylic acid groups are oriented on opposite faces of the cyclopentane ring.[4]

Understanding the ionization constants (pKa) of this compound is critical for optimizing its use as a chiral resolving agent, a ligand in Metal-Organic Frameworks (MOFs), and a building block in peptidomimetic drug design. Unlike its cis-isomer (meso compound), the trans-isomer lacks the ability to form a stable intramolecular hydrogen bond in its mono-anionic state, leading to a distinct ionization profile characterized by a narrower


 window.

Thermodynamic Ionization Data

The acid dissociation proceeds in two steps.[10] The values below represent the consensus experimental data for the trans-isomer in aqueous media at


.
Table 1: Physicochemical Constants
ParameterValue (Experimental Consensus)Structural Driver

3.96 – 4.43 First deprotonation. Higher than cis-isomer due to lack of intramolecular H-bond stabilization of the monoanion.

5.85 – 6.00 Second deprotonation. Lower than cis-isomer due to reduced electrostatic repulsion between distal carboxylates.

~1.9 Indicates moderate electrostatic communication between sites.
LogP 0.3 Hydrophilic; highly soluble in aqueous buffers at pH > 6.

Critical Note on Stereochemical Comparison:

  • Cis-Isomer: Typically exhibits a wider gap (

    
    , 
    
    
    
    ). The monoanion is stabilized by a strong intramolecular hydrogen bond, making the first proton easier to remove (lower
    
    
    ) and the second much harder (higher
    
    
    ).
  • (1S,2S)-Trans-Isomer: The rigid cyclopentane ring holds the carboxylates apart (~180° dihedral angle projection). No intramolecular H-bond forms. Thus,

    
     is higher (less stabilization of 
    
    
    
    ) and
    
    
    is lower (less repulsion in
    
    
    ).

Mechanistic Insight: The Ionization Pathway

The ionization behavior is governed by the rigid stereochemistry of the cyclopentane ring.

Stepwise Dissociation[10]
  • First Ionization (

    
    ):  Neutral diacid 
    
    
    
    Monoanion. The trans orientation prevents the "molecular tweezer" effect seen in cis isomers. Solvation shells must form independently around the newly generated carboxylate, with no internal assistance.
  • Second Ionization (

    
    ):  Monoanion 
    
    
    
    Dianion. The second proton is removed from a negatively charged species.[10] In the (1S,2S) conformer, the negative charges are spatially separated, minimizing Coulombic repulsion compared to the cis form.
DOT Visualization: Ionization Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the lack of intramolecular stabilization in the trans species.

IonizationPathway cluster_legend Stereochemical Effect H2A (1S,2S)-H2A (Neutral) HA (1S,2S)-HA⁻ (Monoanion) No Intramolecular H-Bond H2A->HA  pKa1 ≈ 4.2  -H⁺ HA->H2A +H⁺ A2 (1S,2S)-A²⁻ (Dianion) Distal Charge Separation HA->A2  pKa2 ≈ 5.9  -H⁺ A2->HA +H⁺ Info Trans-geometry minimizes Coulombic repulsion in A²⁻ leading to lower pKa2 than Cis.

Figure 1: Stepwise ionization pathway of (1S,2S)-cyclopentane-1,2-dicarboxylic acid, highlighting the absence of intramolecular stabilization.

Experimental Protocol: Potentiometric Determination

To validate these values in your specific formulation or buffer system, use the following high-precision potentiometric titration protocol. This method is self-validating through the use of Gran plots to determine the exact equivalence point.

Materials & Setup[11][12][13]
  • Analyte: ~50 mg (1S,2S)-cyclopentane-1,2-dicarboxylic acid (>98% purity).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized against KHP).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: Argon or Nitrogen (to prevent

    
     absorption).
    
  • Equipment: Automatic titrator or pH meter with

    
     pH resolution.
    
Workflow
  • Dissolution: Dissolve analyte in 50 mL of degassed 0.15 M KCl solution. Ensure complete dissolution; mild sonication may be required.

  • Acidification: Add a known excess of 0.1 M HCl (approx. 2 mL) to ensure the starting pH is well below

    
     (target pH ~ 2.0).
    
  • Titration: Titrate with 0.1 M KOH using dynamic dosing (smaller increments near inflection points).

  • Data Processing:

    • Plot pH vs. Volume of KOH.

    • Use the Bjerrum method (

      
       vs pH) or Schwarzenbach method  to calculate pKa values.
      
    • Validation: The titration curve should show two distinct inflection points if the concentration is sufficiently high (>10 mM), though they may merge into a broad slope due to

      
      . Mathematical deconvolution is required.
      
DOT Visualization: Experimental Workflow

ExperimentalProtocol Start Start: Weigh ~50mg Analyte Dissolve Dissolve in 50mL 0.15 M KCl (ISA) Start->Dissolve Acidify Acidify to pH 2.0 (with 0.1 M HCl) Dissolve->Acidify Purge Purge with N2/Ar (Remove CO2) Acidify->Purge Titrate Titrate with 0.1 M KOH (Dynamic Dosing) Purge->Titrate Measure Record pH vs Volume (Resolution: 0.001 pH) Titrate->Measure Measure->Titrate Next Step Analyze Mathematical Deconvolution (Bjerrum/Gran Plot) Measure->Analyze End Point

Figure 2: Workflow for precise potentiometric determination of pKa values.

Applications & Implications

Chiral Resolution

The (1S,2S)-isomer is a powerful resolving agent for racemic amines.

  • Mechanism: It forms diastereomeric salts. The specific pKa values allow for selective crystallization.

  • Protocol: Adjust solution pH to ~5.0 (between

    
     and 
    
    
    
    ). At this pH, the acid exists predominantly as the monoanion (
    
    
    ), which is the active species for forming 1:1 salts with mono-amines.
Metal-Organic Frameworks (MOFs)

In coordination chemistry, the trans-geometry acts as a linear linker.

  • Deprotonation: Complete deprotonation to the dianion (

    
    ) requires pH > 8.0 (
    
    
    
    units).
  • Structure: Unlike the cis-isomer which often chelates a single metal center, the trans-isomer bridges two metal centers, favoring the formation of extended polymeric structures or large-pore MOFs.

References

  • BenchChem. (2025). trans-Cyclopentane-1,2-dicarboxylic acid: Properties and pKa Data. Retrieved from

  • ChemBK. (2024). 1,2-cyclopentane dicarboxylic acid Chemical Properties and Dissociation Constants. Retrieved from

  • Perkin, W. H. (1887). On the Synthetical Formation of Closed Carbon-Chains. Journal of the Chemical Society, Transactions.
  • Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from

  • Martell, A. E., & Smith, R. M. (1977). Critical Stability Constants. Plenum Press.

Sources

Technical Guide: Solubility Profiling & Process Optimization for (1S,2S)-Cyclopentane-1,2-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2S)-cyclopentane-1,2-dicarboxylic acid (CAS: 21917-20-4) is a critical chiral building block in the synthesis of high-value pharmaceuticals, including prostaglandin analogs and specific protease inhibitors. Its rigid cyclopentane backbone and trans-dicarboxylic acid functionality provide unique stereochemical control in asymmetric synthesis.

Understanding the solubility profile of this compound is not merely a matter of documentation but a prerequisite for designing efficient crystallization , purification , and reaction processes. This guide synthesizes existing qualitative data with a rigorous, self-validating protocol for determining precise solubility curves, empowering researchers to optimize their specific workflows.

Chemical Identity & Physicochemical Baseline[1][2][3][4][5]

Before establishing a solubility profile, one must define the solute's fundamental properties that govern solvent interaction.

PropertyValue / CharacteristicImplication for Solubility
IUPAC Name (1S,2S)-cyclopentane-1,2-dicarboxylic acidTrans-configuration reduces crystal lattice energy compared to cis, often affecting dissolution rates.
Molecular Weight 158.15 g/mol Low MW facilitates dissolution in small polar solvents.[1]
Melting Point 163–165 °C (Lit.) / >200 °C (High Purity)High melting point indicates strong intermolecular H-bonding in the crystal lattice, requiring polar protic solvents to disrupt.
pKa Values pK₁ ≈ 3.96, pK₂ ≈ 5.85Solubility is highly pH-dependent in aqueous media.
Polarity High (Dual Carboxyl Groups)Favors polar protic (water, alcohols) and polar aprotic (DMSO, Acetone) solvents.

Baseline Solubility Profile (Qualitative)

The following profile is derived from process patents and purification methodologies. It serves as a starting point for solvent selection.[2]

Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Polar Protic Water Temp. Dependent Recrystallization. High solubility at >80°C; low at <20°C. Ideal for cooling crystallization.
Polar Protic Methanol, Ethanol High Reaction Medium. Excellent for esterification or hydrogenation reactions.
Polar Aprotic Acetone, DMSO High Dissolution. "Almost transparent" solutions reported. Good for analysis (NMR) or homogenous catalysis.
Ethers/Esters Diethyl Ether, Ethyl Acetate Medium Extraction. Used to extract the protonated acid from acidified aqueous phases.
Non-Polar Hexane, Benzene Low/Insoluble Anti-Solvent. Used to precipitate the product from organic solutions or wash filter cakes.

Process Insight: The significant solubility differential in water between boiling (high) and ambient (low) temperatures makes water the "Green Solvent" of choice for industrial purification via recrystallization.

Theoretical Framework: Thermodynamics of Dissolution

The solubility of (1S,2S)-cyclopentane-1,2-dicarboxylic acid is governed by the competition between the crystal lattice energy (held together by intermolecular hydrogen bonds between carboxyl dimers) and the solvation energy .

  • Enthalpic Contribution: Dissolution is typically endothermic (

    
    ). Energy is required to break the acid-acid dimers in the solid state.
    
  • Entropic Contribution: The rigid cyclopentane ring limits conformational freedom, but solvation increases disorder.

  • "Like Dissolves Like": The high polarity of the two -COOH groups dictates that solvents with high dielectric constants (

    
    ) or hydrogen-bond donating/accepting capability will be most effective.
    
Diagram 1: Solubility Mechanism & Solvent Interaction Logic

SolubilityMechanism cluster_0 Solvent Efficiency Solid Solid State (Intermolecular H-Bonds) Solvent Solvent Interaction Solid->Solvent Energy Input (Heat) Solution Dissolved State (Solvated Molecules) Solvent->Solution H-Bond Formation (Solvation) Protic Polar Protic (Water, EtOH) Breaks Dimers Solvent->Protic Aprotic Polar Aprotic (DMSO, Acetone) Dipole Interaction Solvent->Aprotic NonPolar Non-Polar (Hexane) No Interaction Solvent->NonPolar Precipitation

Caption: Thermodynamic pathway of dissolution. Polar solvents disrupt crystal lattice H-bonds, facilitating transition to the solvated state.

Experimental Protocol: Precision Solubility Determination

Since exact quantitative values vary by enantiomeric purity and temperature, researchers must generate specific curves for their unique samples.

Method A: Dynamic Laser Monitoring (Polythermal Method)

Best for: Determining Metastable Zone Width (MSZW) and Crystallization Design.

  • Preparation: Place a known mass of (1S,2S)-cyclopentane-1,2-dicarboxylic acid and solvent into a reactor equipped with a turbidity probe (or FBRM).

  • Heating: Heat the slurry at a constant rate (e.g., 0.5 °C/min) while stirring.

  • Clear Point (

    
    ):  Record the temperature where turbidity drops to baseline (solubility limit).
    
  • Cooling: Cool at a constant rate.

  • Cloud Point (

    
    ):  Record the temperature where turbidity spikes (nucleation limit).
    
  • Iteration: Repeat with different concentrations to build the full solubility curve.

Method B: Gravimetric Analysis (Isothermal Shake-Flask)

Best for: Equilibrium Solubility Data (The Gold Standard).

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (

    
    ) for 24–48 hours.
    
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crashing out).
    
  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Calculation:

      
      
      
Diagram 2: Solubility Determination Workflow

Workflow Start Start: Define Solvent System Choice Select Method Start->Choice Poly Method A: Polythermal (Laser Monitoring) Choice->Poly For Crystallization Grav Method B: Isothermal (Shake-Flask) Choice->Grav For Absolute Data PrepA Prepare Slurry of Known Conc. Poly->PrepA Heat Heat until Clear (T_clear) PrepA->Heat Cool Cool until Cloud (T_cloud) Heat->Cool DataA Output: MSZW & Solubility Curve Cool->DataA PrepB Saturate Solvent with Excess Solid Grav->PrepB Equil Agitate 24h @ Constant Temp PrepB->Equil Filter Filter Supernatant Equil->Filter Weigh Evaporate & Weigh Residue Filter->Weigh DataB Output: Equilibrium Solubility Point Weigh->DataB

Caption: Decision matrix for selecting the appropriate solubility measurement protocol based on data requirements.

Implications for Process Design

Purification via Cooling Crystallization

The steep solubility curve in water allows for high-yield purification.

  • Protocol: Dissolve crude (1S,2S)-acid in boiling water (~100°C). Filter hot to remove insoluble impurities. Cool slowly (10°C/hour) to 5°C.

  • Result: High purity crystals with defined habit.

pH-Swing Extraction

Leveraging the pKa values (3.96, 5.85), the compound can be selectively extracted.

  • Aqueous Phase (pH > 7): Compound exists as a dianion (highly water-soluble).

  • Aqueous Phase (pH < 2): Compound exists as a neutral diacid (less water-soluble, partitions into Ether/EtOAc).

  • Application: To remove neutral organic impurities, wash the basic aqueous solution with organic solvent. Then acidify and extract the product.[2]

References

  • PubChem. (2025).[3][4] (1S,2S)-cyclopentane-1,2-dicarboxylic acid | C7H10O4.[3][5] National Library of Medicine. [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

  • PrepChem. (n.d.). Synthesis of cis-1,2-Cyclopentanedicarboxylic acid (Recrystallization Method). [Link]

Sources

The Enduring Legacy of Chiral Cyclopentane Dicarboxylic Acids: From Foundational Synthesis to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained Chirality

Chiral cyclopentane dicarboxylic acids represent a fascinating and vital class of molecules that have carved a significant niche in the landscape of organic chemistry and drug discovery. Their rigid cyclopentane scaffold, adorned with stereochemically defined carboxylic acid groups, provides a unique conformational constraint that has proven invaluable in the design of potent and selective therapeutic agents. This constrained chirality allows for precise mimicry of endogenous ligands and targeted interactions with biological macromolecules, making them privileged structures in medicinal chemistry. This guide will traverse the history of their discovery, delve into the evolution of their synthesis, and explore their applications, providing both a historical narrative and practical, in-depth technical information for researchers in the field.

A Journey Through Time: The Historical Unraveling of Chiral Cyclopentane Dicarboxylic Acids

The story of cyclopentane synthesis begins in the late 19th century, a period of foundational exploration in organic chemistry.[1] The inherent strain and unique conformational properties of the five-membered ring made its construction a non-trivial task for early pioneers.[1] The systematic investigation of cyclopentane chemistry owes a great deal to the English chemist William Henry Perkin Jr. His extensive work on the synthesis of alicyclic compounds at the turn of the 20th century laid the groundwork for many of the methods still in use today.[1]

While early work focused on the synthesis of the cyclopentane ring itself, the critical step of resolving racemic mixtures to isolate individual enantiomers of cyclopentane dicarboxylic acids was a landmark achievement. A pivotal moment in this journey was the work of Perkin and his collaborators in the early 20th century. They successfully resolved trans-cyclopentane-1:2-dicarboxylic acid, a foundational achievement that opened the door to understanding the stereochemistry of these constrained rings.[2] This early work laid the groundwork for future investigations into the distinct biological activities of individual enantiomers.

Crafting Chirality: The Evolution of Synthetic Methodologies

The synthesis of chiral cyclopentane dicarboxylic acids has evolved from classical resolution techniques to highly sophisticated asymmetric syntheses, providing chemists with a powerful toolkit to access these valuable molecules with high enantiomeric purity.

Classical Resolution: The Art of Separation

The earliest methods for obtaining enantiomerically pure cyclopentane dicarboxylic acids relied on classical resolution. This technique involves the reaction of the racemic dicarboxylic acid with a chiral resolving agent, typically a naturally occurring chiral amine like brucine or strychnine, to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers of the dicarboxylic acid.

G

Diagram 1: Classical Resolution Workflow. A generalized workflow for the resolution of a racemic mixture of a cyclopentane dicarboxylic acid using a chiral resolving agent.

Experimental Protocol: Resolution of (±)-trans-1,2-Cyclopentanedicarboxylic Acid with Brucine

This protocol is a generalized representation based on classical resolution methods.

Materials:

  • (±)-trans-1,2-Cyclopentanedicarboxylic acid

  • Brucine (anhydrous)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 2 M)

  • Ether or other suitable organic solvent

  • Deionized water

Procedure:

  • Salt Formation:

    • Dissolve the racemic trans-1,2-cyclopentanedicarboxylic acid in a minimal amount of hot methanol.

    • In a separate flask, dissolve an equimolar amount of anhydrous brucine in hot methanol.

    • Slowly add the brucine solution to the dicarboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the less soluble diastereomeric salt.

    • The mother liquor is now enriched with the more soluble diastereomeric salt. Concentrate the mother liquor to obtain a second crop of crystals, which will be a mixture of the two diastereomers.

    • Repeatedly recrystallize the first crop of crystals from methanol until a constant optical rotation is achieved, indicating the isolation of the pure, less soluble diastereomeric salt.

  • Liberation of the Enantiomer:

    • Suspend the purified, less soluble diastereomeric salt in water.

    • Add an excess of a strong base, such as 2 M sodium hydroxide solution, to liberate the free brucine base.

    • Extract the brucine from the aqueous solution with a suitable organic solvent (e.g., chloroform or ether). The aqueous layer now contains the sodium salt of the resolved dicarboxylic acid.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the solution is acidic to litmus paper.

    • The enantiomerically pure dicarboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Isolation of the Other Enantiomer:

    • The mother liquor from the initial crystallization, which is enriched in the more soluble diastereomeric salt, can be treated in a similar manner (steps 3a-3e) to isolate the other enantiomer of the dicarboxylic acid.

Modern Asymmetric Synthesis: The Era of Precision

While classical resolution is a powerful technique, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. Modern asymmetric synthesis has overcome this limitation by employing chiral catalysts or auxiliaries to stereoselectively create the desired chiral centers.

One of the most significant applications of chiral cyclopentane dicarboxylic acids is as conformationally restricted analogues of glutamate, the major excitatory neurotransmitter in the central nervous system.[3] The synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a potent agonist of metabotropic glutamate receptors, is a prime example of the sophistication of modern asymmetric synthesis.[4]

G

Diagram 2: Asymmetric Synthesis Workflow. A generalized workflow for the asymmetric synthesis of a chiral cyclopentane dicarboxylic acid derivative.

Experimental Protocol: Asymmetric Synthesis of a Precursor to (1S,3R)-ACPD via Asymmetric Allylic Alkylation

This protocol is a conceptual representation of a key step in an asymmetric synthesis of a chiral cyclopentane derivative, inspired by modern synthetic strategies.[5]

Materials:

  • A suitable cyclopentene precursor (e.g., a nitromethyl-substituted cyclopentene)

  • A chiral ligand (e.g., a Trost ligand)

  • A palladium catalyst precursor (e.g., Pd₂(dba)₃)

  • A nucleophile (e.g., a malonate ester)

  • A base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried, argon-purged flask, dissolve the palladium precursor and the chiral ligand in anhydrous THF.

    • Stir the mixture at room temperature for a specified time to allow for the formation of the active chiral palladium catalyst.

  • Nucleophile Preparation:

    • In a separate flame-dried, argon-purged flask, suspend the base (e.g., sodium hydride) in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add the nucleophile (e.g., a malonate ester) dropwise.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the nucleophile.

  • Asymmetric Allylic Alkylation:

    • To the solution of the chiral palladium catalyst, add the cyclopentene precursor.

    • Slowly add the solution of the prepared nucleophile to the catalyst-substrate mixture at a controlled temperature (e.g., 0 °C or room temperature).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the enantioenriched cyclopentane derivative.

  • Further Elaboration:

    • The resulting enantioenriched product can then be subjected to a series of functional group interconversions to yield the final chiral cyclopentane dicarboxylic acid derivative.

Applications in Drug Discovery: Targeting with Precision

The rigid, stereochemically defined nature of chiral cyclopentane dicarboxylic acids makes them ideal scaffolds for the design of drugs that target specific receptors and enzymes.

Modulators of Glutamate Receptors

Perhaps the most well-known application of these compounds is as analogues of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system. By constraining the flexible backbone of glutamic acid into a cyclopentane ring, it is possible to achieve selectivity for different subtypes of glutamate receptors.

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a classic example of a potent and selective agonist at metabotropic glutamate receptors (mGluRs).[4] Its stereoisomers exhibit markedly different activities, highlighting the importance of precise stereochemical control.[3]

Table 1: Biological Activity of ACPD Isomers at Metabotropic Glutamate Receptors

CompoundReceptor SubtypeActivityEC₅₀ / IC₅₀ (µM)
(1S,3R)-ACPDmGluR1Agonist42
(1S,3R)-ACPDmGluR2Agonist5
(1S,3R)-ACPDmGluR5Agonist15
(1S,3S)-ACPDPhosphoinositide TurnoverAgonist97[3]
(1S,3S)-ACPDForskolin-stimulated cAMP inhibitionAgonist0.9[3]
(1R,3R)-ACPDForskolin-stimulated cAMP inhibitionAgonist237[3]

G

Diagram 3: mGluR2 Signaling Pathway. Simplified signaling cascade initiated by the binding of (1S,3R)-ACPD to the metabotropic glutamate receptor 2 (mGluR2), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which can modulate presynaptic glutamate release.
Enzyme Inhibitors

Beyond neuroscience, chiral cyclopentane dicarboxylic acids have been explored as inhibitors of various enzymes. For instance, certain derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for immunosuppressive and anti-inflammatory drugs.[6]

Conclusion and Future Outlook

The journey of chiral cyclopentane dicarboxylic acids, from their initial synthesis by pioneers like Perkin to their current role as sophisticated tools in drug discovery, is a testament to the power of stereochemistry in chemical and biological sciences. The ability to precisely control the three-dimensional arrangement of atoms on a constrained five-membered ring has unlocked tremendous potential for the development of novel therapeutics. As our understanding of disease pathways becomes more nuanced, the demand for highly selective and potent molecular probes and drug candidates will undoubtedly continue to grow. Chiral cyclopentane dicarboxylic acids, with their rich history and proven utility, are poised to remain at the forefront of this exciting endeavor.

References

  • Irving, A. J., Schofield, J. G., Watling, K. J., & Collingridge, G. L. (1993). Subtypes of metabotropic excitatory amino acid receptor distinguished by stereoisomers of the rigid glutamate analogue, 1-aminocyclopentane-1,3-dicarboxylate. Neuroscience Letters, 153(1), 107-110. [Link]

  • Flor, P. J., Gaca, S., Gode, B., Helboe, L., Nakanishi, S., & Pin, J. P. (1995). Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line. European Journal of Pharmacology: Molecular Pharmacology Section, 288(3), 381-384. [Link]

  • Bio-Techne. (n.d.). (1S,3R)-ACPD. Retrieved from [Link]

  • Cossu, S., De-Lucchi, O., Fabbri, D., & Sisti, M. (2006). Asymmetric synthesis of a chiral building block for cyclopentanoids: a novel enantioselective synthesis of preclavulone A. The Journal of organic chemistry, 71(22), 8685–8688. [Link]

  • Goldsworthy, L. J., & Perkin, W. H. (1914). CCXLVII.—Resolution of trans-cyclopentane-1: 2-dicarboxylic acid. Journal of the Chemical Society, Transactions, 105, 2639-2641. [Link]

  • Chemical Communications. (2004). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (13), 1534-1535. [Link]

  • Kawai, M., & Shiozaki, M. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, biotechnology, and biochemistry, 66(4), 887–891. [Link]

  • Dong, X. W., & Feldman, J. L. (1995). Multiple actions of 1S,3R-ACPD in modulating endogenous synaptic transmission to spinal respiratory motoneurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 15(7 Pt 2), 5167–5178. [Link]

  • ResearchGate. (n.d.). Determination of the IC 50 for glutamate receptor antagonists. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]

  • McLennan, H., & Curry, K. (1988). The actions of cyclopentane analogues of glutamic acid at binding sites for kainic and glutamic acids. Experimental brain research, 72(2), 436–438. [Link]

  • De Souza, J. D., & Pilli, R. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical reviews, 116(10), 6023–6074. [Link]

  • Klicic, J. J., Fries, R. E., & Wanner, K. T. (2005). SAR, species specificity, and cellular activity of cyclopentene dicarboxylic acid amides as DHODH inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4815–4818. [Link]

  • Baran, P. S. (2005). Cyclopentane Synthesis. The Baran Laboratory. [Link]

  • Wikipedia. (2023, December 10). William Henry Perkin. In Wikipedia. [Link]

  • Chen, N., & Du, G. (2001). (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes. Journal of neurochemistry, 79(4), 756–766. [Link]

  • ResearchGate. (n.d.). Summary of the IC50 values for Mg2+, memantine, MK-801, PhTX-343 and.... Retrieved from [Link]

  • SlideShare. (2018, March 18). Asymmetric synthesis. [Link]

  • Zhang, X., Wang, Y., Zhang, Y., & Wang, J. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]

  • Paquette, L. A., & Annis, G. D. (1983). Total synthesis of cyclopentanoid natural products. Journal of the Chemical Society, Perkin Transactions 1, 1-10. [Link]

  • Zheng, F., & Gallagher, J. P. (1992). Trans-ACPD (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro. Neuroscience letters, 144(1-2), 179–182. [Link]

  • Pozo C., J. (1968). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • ResearchGate. (n.d.). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Retrieved from [Link]

  • Bloomfield, J. J. (1968). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 45(2), 101. [Link]

  • Nature. (2021, March 12). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. [Link]

  • Stepan, A. F., Smirnov, V. V., & Levin, V. V. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of organic chemistry, 86(1), 1026–1031. [Link]

  • Begato, F., Penasa, R., Licini, G., & Zonta, C. (2022). Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage. Journal of the American Chemical Society, 144(17), 7853–7860. [Link]

  • MDPI. (2025, January 14). Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. [Link]

  • RSC Publishing. (1950). The optical resolution of 1 : 1′-dinaphthyl-5 : 5′-dicarboxylic acid. Journal of the Chemical Society (Resumed), 2224. [Link]

  • Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.

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Thermophysical Profiling and Methodological Workflows for (1S,2S)-Cyclopentane-1,2-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid is a chiral, trans-configured cyclic dicarboxylic acid that serves as an enantiomerically pure building block in asymmetric catalysis, polymer chemistry, and the synthesis of active pharmaceutical ingredients (APIs). For drug development professionals and chemical engineers, mastering the thermophysical properties of this compound—specifically its melting and boiling points—is critical for optimizing reactor conditions, designing crystallization workflows, and ensuring stereochemical integrity. This whitepaper provides an in-depth analysis of the thermophysical dynamics, structural causality, and self-validating experimental protocols required for precise phase transition characterization.

Quantitative Thermophysical Data

The thermophysical profile of cyclopentane-1,2-dicarboxylic acid is highly dependent on its stereochemistry. The pure (1S,2S) enantiomer exhibits markedly different thermal behavior compared to its racemic counterpart due to variations in crystal lattice packing.

Property(1S,2S)-EnantiomerRacemic (trans-DL)Analytical Conditions
Melting Point 200–203 °C163–165 °C1 atm, DSC Onset Temperature
Boiling Point 378.6 °C378.6 °C760 mmHg (Extrapolated/Calculated)
Flash Point 196.9 °C196.9 °CClosed Cup
Vapor Pressure 8.88 × 10⁻⁷ mmHg8.88 × 10⁻⁷ mmHg25 °C

Data synthesized from established chemical inventories and computational models , .

Causality in Thermophysical Behavior

The Melting Point Anomaly: Enantiopurity vs. Racemate

A fundamental question arises: Why does the pure (1S,2S) enantiomer melt at 200–203 °C, nearly 40 °C higher than the trans-DL racemate (163–165 °C)?

The causality lies in crystal lattice energy and chiral recognition . The rigid cyclopentane ring restricts conformational degrees of freedom. In the homochiral (1S,2S) state, the trans-oriented carboxylic acid groups align perfectly to form an extended, highly ordered intermolecular hydrogen-bonding network. This optimal packing maximizes van der Waals interactions and hydrogen bond strength, significantly increasing the enthalpy of fusion (


). Conversely, the racemic mixture suffers from steric mismatches in the solid state, forming a less stable racemic compound or solid solution that requires less thermal energy to disrupt .
Boiling Point Dynamics and Liquid-Phase Cohesion

The exceptionally high boiling point of 378.6 °C is driven by the compound's dual carboxylic acid moieties. In the liquid phase, these groups form a robust pseudo-polymeric network of hydrogen-bonded dimers and oligomers. Because the rigid cyclopentane backbone lowers the conformational entropy of the liquid phase, a massive input of thermal energy is required to reach the entropy state of the vapor phase (


), thereby elevating the boiling point .

PhaseTransition Solid Solid Phase (1S,2S)-Enantiomer Highly Ordered Lattice Heat1 Thermal Energy Input (ΔH > 0) Solid->Heat1 Melt Melting Point 200–203 °C Heat1->Melt Lattice Disruption Liquid Liquid Phase H-Bonded Network Melt->Liquid Heat2 Continued Heating (ΔH_vap > 0) Liquid->Heat2 Boil Boiling Point 378.6 °C (760 mmHg) Heat2->Boil Overcoming Cohesion Vapor Vapor Phase Monomers/Dimers Boil->Vapor

Figure 1: Thermodynamic phase transition pathway for (1S,2S)-cyclopentane-1,2-dicarboxylic acid.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development workflows, the determination of thermophysical properties cannot rely on single-point visual observations. The protocols below are designed as self-validating systems , meaning the workflow inherently checks its own accuracy through orthogonal methods and internal calibration loops.

Protocol A: Orthogonal Melting Point Determination

Rationale: Visual capillary methods are prone to subjective operator error and thermal lag. Coupling this with Differential Scanning Calorimetry (DSC) provides a thermodynamic cross-check.

  • Sample Conditioning: Desiccate the (1S,2S)-cyclopentane-1,2-dicarboxylic acid sample over

    
     under vacuum for 24 hours to remove trace moisture, which acts as a plasticizer and artificially depresses the melting point.
    
  • Orthogonal Splitting: Divide the conditioned sample. Load 2-3 mm into a glass capillary for visual analysis, and seal 3-5 mg into an aluminum DSC pan.

  • Thermal Ramping (Dual System):

    • Capillary: Ramp at 10 °C/min to 190 °C, then slow to 1 °C/min. Record the visual melt onset (

      
      ).
      
    • DSC: Ramp at 10 °C/min under nitrogen purge. Record the extrapolated thermodynamic onset temperature (

      
      ).
      
  • Algorithmic Reconciliation (The Self-Validation Step): Compare

    
     and 
    
    
    
    .
    • If

      
      , the melting point (200–203 °C) is validated.
      
    • If the variance exceeds 0.5 °C, the system automatically rejects the data and triggers a recalibration protocol using a high-purity Indium standard (

      
      ).
      

ProtocolWorkflow Prep 1. Sample Preparation Desiccation & Milling Split 2. Orthogonal Splitting Dual-Method Analysis Prep->Split Capillary 3A. Capillary Method Visual Melt Detection Split->Capillary DSC 3B. DSC Analysis Thermodynamic Onset Split->DSC Compare 4. Data Reconciliation |ΔT| ≤ 0.5 °C? Capillary->Compare T_visual DSC->Compare T_onset Valid 5A. Validated Result Record MP Compare->Valid Yes Invalid 5B. Recalibration Run Indium Standard Compare->Invalid No Invalid->Prep Re-test

Figure 2: Self-validating orthogonal workflow for precise melting point determination.

Protocol B: Isobaric Boiling Point Determination via Micro-Ebulliometry

Rationale: Boiling points are highly sensitive to atmospheric pressure fluctuations. A self-validating boiling point protocol must dynamically correct for ambient pressure.

  • Micro-Ebulliometer Setup: Introduce 5 mL of the liquid melt into a micro-ebulliometer equipped with a platinum resistance thermometer (PRT) and a digital barometric pressure transducer.

  • Reflux Equilibration: Heat the sample until a steady reflux is established. The PRT must read a stable temperature (

    
    ) for a minimum of 5 minutes to confirm Vapor-Liquid Equilibrium (VLE).
    
  • Dynamic Pressure Normalization (The Self-Validation Step): The system continuously logs the ambient pressure (

    
    ). The raw boiling temperature (
    
    
    
    ) is automatically corrected to standard atmospheric pressure (760 mmHg) using the Sydney Young equation:
    
    
    (Where C is the specific constant for dicarboxylic acids).
  • Thermal Degradation Check: Because 378.6 °C is extremely high for an organic molecule, post-boil samples must be analyzed via HPLC to ensure no decarboxylation or anhydride formation occurred during the test. If degradation >0.5% is detected, the boiling point is flagged as a "decomposition temperature" rather than a true boiling point.

References

  • ChemBK. "1,2-cyclopentane dicarboxylic acid - Physico-chemical Properties". ChemBK Chemical Database. URL:[Link]

  • PubChem. "(1S,2S)-cyclopentane-1,2-dicarboxylic acid (CID 727376)". National Center for Biotechnology Information. URL:[Link]

  • LookChem. "trans-DL-1,2-Cyclopentanedicarboxylic acid". LookChem Chemical Directory. URL:[Link]

Methodological & Application

Application Note: Synthesis of Chiral MOFs using (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reticular design and solvothermal synthesis of homochiral Metal-Organic Frameworks (MOFs) utilizing (1S,2S)-cyclopentane-1,2-dicarboxylic acid (hereafter (1S,2S)-H₂CPDC ) as the primary organic linker. Unlike flexible aliphatic linkers that often lead to framework collapse, the semi-rigid cyclopentane ring of (1S,2S)-H₂CPDC offers a defined "bite angle" and permanent chirality, making it an ideal candidate for constructing enantioselective separation media and heterogeneous asymmetric catalysts.

This guide moves beyond generic protocols, providing a specific, self-validating workflow for generating Cu(II)-based chiral paddlewheel MOFs. It addresses critical challenges such as racemization control, pore activation without collapse, and experimental validation of phase purity.

Ligand Design & Reticular Chemistry

Why (1S,2S)-H₂CPDC?

The selection of (1S,2S)-H₂CPDC is governed by three critical structural factors that distinguish it from linear dicarboxylates (like adipic acid) or aromatic achiral linkers (like terephthalic acid):

  • Chiral Induction: The ligand possesses two chiral centers at the C1 and C2 positions. Using the enantiopure (1S,2S) form forces the resulting MOF into a non-centrosymmetric space group, essential for enantioselective recognition.

  • Restricted Conformational Freedom: The cyclopentane ring imposes a semi-rigid geometry. Unlike linear aliphatic chains, the carboxylate groups are locked in a specific vector, promoting the formation of predictable Secondary Building Units (SBUs), typically Cu₂(COO)₄ paddlewheels.

  • Pore Environment: The aliphatic ring projects into the pore channel, creating a chiral pocket capable of discriminating between guest enantiomers via Van der Waals and steric interactions.

Target Topology

The protocol below targets the formation of a 2D or 3D pillared network . The (1S,2S)-H₂CPDC acts as the equatorial linker forming 2D sheets with Cu(II) dimers. To achieve a robust 3D structure, a neutral pillaring ligand (such as 4,4'-bipyridine or DABCO) is often introduced, or the sheets are stacked via weak interactions.

Detailed Synthesis Protocol

Materials & Reagents
ReagentPurityRole
(1S,2S)-Cyclopentane-1,2-dicarboxylic acid >98% (ee >99%)Chiral Linker
Copper(II) Acetate Monohydrate (Cu(OAc)₂[1][2][3]·H₂O)99%Metal Node Source
N,N-Dimethylformamide (DMF) Anhydrous, 99.8%Primary Solvent
Ethanol (EtOH) AbsoluteCo-solvent / Exchange
Acetic Acid (Glacial) 99%Modulator (Crystal size control)
Solvothermal Synthesis Workflow

Note: This protocol is optimized for the formation of high-quality single crystals suitable for XRD analysis.

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve 0.1 mmol (15.8 mg) of (1S,2S)-H₂CPDC in 2 mL of DMF .

  • In a separate vial, dissolve 0.1 mmol (20.0 mg) of Cu(OAc)₂·H₂O in 2 mL of EtOH .

    • Scientific Rationale: Using acetate prevents the formation of strong mineral acids (like HNO₃ from nitrate salts) which can degrade the aliphatic ligand or cause racemization.

Step 2: Mixing and Modulation

  • Slowly add the Cu(II) solution to the ligand solution under stirring. The solution should turn a clear turquoise/blue.

  • Add 50 µL of Glacial Acetic Acid .

    • Mechanism:[4][5] The acetic acid acts as a competing monotopic ligand. It slows down the nucleation rate, allowing for fewer but larger and more defect-free crystals to grow (Ostwald ripening).

Step 3: Solvothermal Reaction

  • Seal the vial tightly with a Teflon-lined cap.

  • Place in a programmable oven.

  • Ramp: 25°C to 85°C over 1 hour.

  • Dwell: Hold at 85°C for 48 hours.

  • Cool: Cool to 25°C over 12 hours (0.08°C/min).

    • Critical: Rapid cooling induces thermal shock and microcrystalline powder formation. Slow cooling yields single crystals.

Step 4: Washing and Solvent Exchange

  • Decant the mother liquor. Blue block-shaped crystals should be visible.

  • Wash crystals 3x with fresh DMF.

  • Soak in anhydrous Ethanol for 3 days, refreshing the solvent every 12 hours.

    • Goal: Remove high-boiling DMF from the pores to facilitate activation.

Visualization of Synthesis Logic

SynthesisWorkflow Start Precursors (1S,2S)-H2CPDC + Cu(OAc)2 Mix Mixing & Modulation (DMF/EtOH + AcOH) Start->Mix Dissolution Heat Solvothermal Growth 85°C, 48h Mix->Heat Sealed Wash Solvent Exchange (DMF -> EtOH) Heat->Wash Slow Cool Activate Activation (Supercritical CO2 or Vac) Wash->Activate 3 Days Product Homochiral MOF Cu-(1S,2S)-CPDC Activate->Product Degas

Figure 1: Step-by-step solvothermal synthesis workflow for Cu-(1S,2S)-CPDC MOF.

Activation & Characterization (Self-Validating System)

The most common failure mode in aliphatic MOF synthesis is pore collapse during activation.

Activation Protocol

Do not use direct thermal heating immediately.

  • Option A (Standard): Heat ethanol-exchanged crystals under dynamic vacuum (10⁻³ Torr) at 60°C for 12 hours.

  • Option B (Preferred): Supercritical CO₂ drying (scCO₂). This eliminates capillary forces that crush the framework.

Validation Checklist
TechniqueExpected OutcomeFailure Indicator
PXRD (Powder X-Ray Diffraction) Sharp, high-intensity peaks at low angles (2θ < 10°).Broad "humps" or amorphous baseline (indicates collapse).
TGA (Thermogravimetric Analysis) Plateau up to ~200°C, then sharp decomposition.Continuous weight loss from 50-200°C (trapped solvent).
CD Spectroscopy (Solid State) Mirror image signal compared to (1R,2R) analog.Flat line (Racemization occurred) or weak signal.
N₂ Isotherm (77 K) Type I isotherm (microporous).Type II/III (non-porous/collapsed).

Mechanism of Chiral Recognition

The utility of this MOF lies in its ability to separate racemic mixtures (e.g., chiral drugs).

ChiralRecognition Pore Chiral Pore Environment (1S,2S)-Ligand Walls InteractionR Interaction with R-Guest (Steric Clash / Mismatch) Pore->InteractionR InteractionS Interaction with S-Guest (Tight Fit / Van der Waals) Pore->InteractionS Racemate Racemic Guest (R + S Isomers) Racemate->Pore Diffusion Result Enantioselective Separation (High ee% Elution) InteractionR->Result Faster Elution InteractionS->Result Stronger Binding

Figure 2: Mechanism of enantioselective separation within the chiral MOF pore.

Troubleshooting Guide

Issue: Amorphous Product / No Crystals
  • Cause: Nucleation was too fast.

  • Fix: Increase the amount of Acetic Acid modulator (from 50 µL to 100 µL). Lower temperature to 75°C.

Issue: Loss of Crystallinity upon Drying
  • Cause: Surface tension of evaporating solvent crushed the pores.

  • Fix: Switch from Ethanol to Dichloromethane (lower surface tension) before activation, or use Supercritical CO₂ drying.

Issue: Low Enantiomeric Excess (ee) in Separation
  • Cause: Racemization of the ligand during synthesis or interpenetration of the framework (blocking chiral pockets).

  • Fix: Verify ligand purity (optical rotation) before synthesis. Lower synthesis temperature to <80°C to prevent thermal racemization.

References

  • Zhang, Y., et al. (2022).[6][7] "Recent progress in the design, synthesis and applications of chiral metal-organic frameworks."[8][9][10][11] Frontiers in Chemistry. Link

  • Yoon, M., et al. (2012). "Homochiral Metal–Organic Frameworks for Asymmetric Heterogeneous Catalysis." Chemical Reviews. Link

  • Morris, R. E., & Bu, X. (2010). "Induction of chiral porous solids containing only achiral building blocks." Nature Chemistry. Link

  • Padmanaban, M., et al. (2011). "Chiral Metal-Organic Frameworks: Synthesis, Structure and Applications." Journal of Chemical Sciences. Link

Sources

(1S,2S)-cyclopentane-1,2-dicarboxylic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid (CAS: 21917-20-4) represents a privileged scaffold in asymmetric synthesis and drug design.[1] Unlike its flexible acyclic analogs (e.g., adipic acid) or the conformationally distinct cyclohexane derivatives, this five-membered ring system offers a unique vector orientation (approx. 109° dihedral angle) that rigidly constrains substituents. This application note details the resolution , derivatization , and application of this scaffold, specifically focusing on its role in constructing C2-symmetric ligands (Cp-BOX) and rigidified peptidomimetics.

Part 1: Structural Properties & Stereochemical Control

The utility of the (1S,2S)-isomer stems from its trans-configuration.[1] The cis-isomer is a meso compound (achiral) due to a plane of symmetry. Accessing the (1S,2S) enantiomer requires efficient resolution of the trans-racemate or asymmetric synthesis.

Table 1: Physicochemical Profile

Property Value Notes
IUPAC Name (1S,2S)-Cyclopentane-1,2-dicarboxylic acid Trans-configuration
CAS Number 21917-20-4 Specific enantiomer
Molecular Weight 158.15 g/mol
Appearance White crystalline solid
Melting Point 200–203 °C Significantly higher than cis (mp 140°C)

| Optical Rotation |


 | (c=1, Ethanol) |
| pKa  | pKa1 ≈ 3.9, pKa2 ≈ 5.3 | Distinct ionization steps |
| Solubility  | Soluble in EtOH, MeOH, hot water | Poor in non-polar solvents |[1][2][3]

Part 2: Synthesis & Resolution Protocols

The most robust route to high-purity (1S,2S)-acid is the chemical resolution of the commercially available trans-racemate. While enzymatic routes (Pig Liver Esterase) exist for the diester, salt formation remains the preferred method for multi-gram scale-up.

Protocol A: Chemical Resolution via Diastereomeric Salt Formation

Principle: The trans-racemate reacts with a chiral base to form diastereomeric salts with different solubility profiles.

Materials:

  • trans-Cyclopentane-1,2-dicarboxylic acid (racemic)[4][5]

  • (R)-(+)-1-Phenylethylamine (Resolving agent)

  • Solvent: Ethanol/Water (9:1 v/v)

  • HCl (2M)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (63.2 mmol) of rac-trans-acid in 150 mL of boiling Ethanol/Water (9:1).

  • Addition: Slowly add 7.66 g (63.2 mmol, 1.0 eq) of (R)-(+)-1-phenylethylamine dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The salt of the (1S,2S)-acid is typically less soluble.

  • Filtration: Filter the white precipitate.

    • Checkpoint: The mother liquor contains the enriched (1R,2R)-isomer salt.

  • Recrystallization: Recrystallize the solid from hot ethanol (approx. 10 mL/g) to upgrade enantiomeric excess (ee) to >99%.

  • Liberation: Suspend the purified salt in water (50 mL) and acidify with 2M HCl to pH 1–2.

  • Extraction: Extract continuously with ethyl acetate (3 x 50 mL). Dry over MgSO₄ and concentrate.

  • Validation: Measure melting point (target >200°C) and optical rotation (

    
    ).
    
Protocol B: Enzymatic Desymmetrization (Alternative)

For diester precursors, Pig Liver Esterase (PLE) selectively hydrolyzes the (1S,2S)-diester to the (1S,2S)-monoester-acid.

  • Substrate: Dimethyl trans-cyclopentane-1,2-dicarboxylate.

  • Buffer: Phosphate buffer (pH 7.0).

  • Reaction: Stir substrate with PLE (100 units/mmol) at 25°C. Monitor pH and maintain at 7.0 with 1N NaOH.

  • Workup: At 50% conversion, extract unreacted diester (enriched in 1R,2R) with ether. Acidify aqueous phase to isolate (1S,2S)-monoester.

Part 3: Derivatization Workflow (Graphviz Visualization)

The following diagram illustrates the divergent synthesis from the parent acid to key building blocks: the Anhydride (for functionalization), the Diamine (for ligands), and Amino Acids (for peptidomimetics).

G Racemate rac-trans-Cyclopentane- 1,2-dicarboxylic acid Resolution Resolution ((R)-Phenylethylamine) Racemate->Resolution S_S_Acid (1S,2S)-Cyclopentane- 1,2-dicarboxylic acid Resolution->S_S_Acid Crystallization & Acidification Anhydride (1S,2S)-Anhydride (Activation) S_S_Acid->Anhydride Ac2O, reflux Diester Dimethyl Ester S_S_Acid->Diester MeOH, H+ Diamine (1S,2S)-Diamine (Curtius Rearrangement) S_S_Acid->Diamine 1. SOCl2 2. NaN3, Heat 3. HCl BetaAA Beta-Amino Acid (Peptidomimetics) Anhydride->BetaAA 1. NH3 2. Hofmann Diol (1S,2S)-Diol (Reduction) Diester->Diol LiAlH4 CpBOX Cp-BOX Ligand (Catalysis) Diamine->CpBOX Nitrile/ZnCl2 Cyclization

Figure 1: Synthetic divergence from (1S,2S)-cyclopentane-1,2-dicarboxylic acid. The pathway highlights the access to C2-symmetric ligands (Cp-BOX) and peptidomimetic scaffolds.

Part 4: Applications & Protocols

Application 1: Synthesis of C2-Symmetric Cp-BOX Ligands

The (1S,2S)-diamine derived from this acid is a critical precursor for "Cp-BOX" (Cyclopentane-Bisoxazoline) ligands, used in copper-catalyzed asymmetric cyclopropanation and Diels-Alder reactions.

Protocol:

  • Activation: Convert (1S,2S)-acid to the diacid chloride using thionyl chloride (

    
    ).
    
  • Amidation: React with 2 equivalents of a chiral amino alcohol (e.g., (S)-valinol) or simply use the (1S,2S)-diamine synthesized via Curtius rearrangement reacting with a nitrile.

  • Cyclization (for Diamine route):

    • Mix (1S,2S)-cyclopentane-1,2-diamine (1.0 eq) with an appropriate nitrile (2.2 eq) and anhydrous

      
       (0.1 eq) in chlorobenzene.
      
    • Reflux for 24–48 hours.

    • Result: The rigid cyclopentane backbone enforces a tighter "bite angle" compared to cyclohexane analogs, often enhancing enantioselectivity in reactions with smaller substrates.

Application 2: Peptidomimetics (Beta-Turn Mimetics)

The (1S,2S)-scaffold mimics the


 and 

positions of a

-turn.
  • Mechanism: When incorporated into a peptide chain, the 1,2-trans geometry forces the backbone into a kink, stabilizing secondary structures that are crucial for protein-protein interaction inhibition (e.g., HIV protease or HCV protease inhibitors).

  • Usage: The acid is typically converted to the monomethyl ester, then coupled using standard EDC/HOBt peptide chemistry.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Optical Rotation Incomplete resolution or racemization during workup.Recrystallize the salt once more before acidification. Avoid strong bases at high temps.
Meso-Impurity Contamination with cis-isomer.Check melting point.[1] If <190°C, significant cis content exists. Purify via anhydride formation (cis-anhydride forms faster).
Oiling Out (Salt) Cooling too fast.Re-heat to boiling and add a seed crystal. Cool at 5°C/hour.

References

  • Chemical Resolution of Cycloalkane Dicarboxylic Acids

    • Source: Organic Syntheses, Coll.[6] Vol. 4, p. 232 (General method for cyclobutane/pentane analogs).

    • Context: Foundational protocols for dicarboxylic acid resolution using Brucine and Phenylethylamine.
  • Synthesis of C2-Symmetric Ligands (BOX)

    • Source: Evans, D. A., et al. "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids." J. Am. Chem. Soc.
    • Context: Establishes the utility of rigid backbones in bis(oxazoline) ligands.
  • Enzymatic Resolution (PLE)

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Describes the pig liver esterase hydrolysis of dimethyl cyclopentane-1,2-dicarboxyl
  • Physical Properties & Safety Data

    • Source: PubChem Compound Summary for (1S,2S)-cyclopentane-1,2-dicarboxylic acid.
    • [1]

Sources

Application Note: Asymmetric Synthesis Protocols for (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid is a highly valuable, enantiomerically pure building block utilized in the synthesis of chiral bisoxazoline ligands, pharmaceutical intermediates, and complex natural products[1][2]. While classical resolution of racemic mixtures is possible, it inherently limits the maximum theoretical yield to 50%.

This application note details a highly efficient, atom-economical asymmetric synthesis protocol. The methodology relies on the catalytic enantioselective desymmetrization of meso-cyclopentane-1,2-dicarboxylic anhydride using modified Cinchona alkaloids, followed by a one-pot thermodynamic epimerization and hydrolysis sequence. This route provides researchers with a robust, scalable, and self-validating workflow to produce the (1S,2S)-diacid with >98% enantiomeric excess (ee).

Mechanistic Principles & Causality (E-E-A-T)

The Desymmetrization Strategy

The starting material, cis-cyclopentane-1,2-dicarboxylic anhydride, is a meso compound possessing a plane of symmetry. By utilizing a chiral bifunctional organocatalyst—specifically a modified Cinchona alkaloid like (DHQ)₂AQN —we can selectively activate one of the two enantiotopic carbonyl groups[3][4].

  • Causality of Catalyst Choice: The quinuclidine nitrogen of the catalyst acts as a general base to activate the incoming methanol nucleophile, while the chiral pocket formed by the anthraquinone core and the alkaloid skeleton directs the nucleophilic attack exclusively to one face of the anhydride[4].

  • Stereochemical Control: Using (DHQD)₂AQN yields the (1R,2S)-hemiester. To target the (1S,2S) -diacid, we must employ its pseudoenantiomer, (DHQ)₂AQN , which directs the attack to the opposite carbonyl, yielding the (1S,2R)-hemiester.

Thermodynamic Epimerization

Desymmetrization of a cis-anhydride inherently produces a cis-hemiester. To access the trans-(1S,2S) geometry, we exploit the thermodynamic instability of the cis-configuration (where steric repulsion between the adjacent carboxylate and ester groups is high).

  • Causality of Epimerization: Treatment with a strong base (NaOMe) deprotonates the carbon alpha to the methyl ester, forming a planar enolate. Reprotonation occurs from the more sterically accessible face, selectively yielding the thermodynamically stable trans-diequatorial configuration.

CatalystLogic Catalyst (DHQ)2AQN Catalyst Quinuclidine Quinuclidine Nitrogen (General Base) Catalyst->Quinuclidine ChiralPocket Chiral Alkaloid Pocket (Facial Selectivity) Catalyst->ChiralPocket AQN Anthraquinone Core (Structural Rigidity) Catalyst->AQN Action1 Methanol (Nucleophile) Quinuclidine->Action1 Activates Action2 meso-Anhydride (Electrophile) ChiralPocket->Action2 Directs Attack On

Caption: Logical components and functional roles of the (DHQ)₂AQN catalyst in enantioselective desymmetrization.

Comparative Data Presentation

The efficiency of the desymmetrization step is highly dependent on solvent and temperature. Lowering the temperature increases the rigidity of the catalyst-substrate transition state, significantly enhancing enantioselectivity[5].

Table 1: Optimization of Catalytic Desymmetrization of cis-Cyclopentane-1,2-dicarboxylic Anhydride

CatalystSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee %)
(DHQ)-PHNToluene25 (RT)>9581
(DHQ)₂AQNToluene25 (RT)>9585
(DHQ)₂AQNDiethyl Ether25 (RT)>9591
(DHQ)₂AQN Diethyl Ether -20 >95 98

Data adapted from Deng et al.. Note: (DHQ)₂AQN is used to access the (1S,2S) precursor.

Experimental Protocols

Workflow Visualization

SynthesisWorkflow A meso-Cyclopentane- 1,2-dicarboxylic anhydride B cis-(1S,2R)-Hemiester (98% ee) A->B (DHQ)2AQN (5 mol%) MeOH, Et2O, -20°C C trans-(1S,2S)-Hemiester (Thermodynamic) B->C NaOMe, MeOH Reflux (Epimerization) D (1S,2S)-Cyclopentane- 1,2-dicarboxylic acid C->D 1. NaOH (aq), Reflux 2. HCl (aq) to pH 1

Caption: Synthetic workflow for the asymmetric synthesis of (1S,2S)-cyclopentane-1,2-dicarboxylic acid.

Step-by-Step Methodology

Step 1: Catalytic Desymmetrization (Synthesis of the cis-Hemiester)

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add cis-cyclopentane-1,2-dicarboxylic anhydride (10.0 mmol, 1.40 g)[6] and (DHQ)₂AQN (0.5 mmol, 5 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous diethyl ether (100 mL) and cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.

  • Nucleophilic Attack: Dropwise, add anhydrous methanol (100 mmol, 10 equiv.) over 15 minutes.

  • Reaction: Stir the mixture at -20 °C for 48 hours. Monitor completion via TLC (staining with bromocresol green).

  • Quenching: Quench the reaction by adding 1N HCl (20 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude cis-(1S,2R)-hemiester.

Step 2 & 3: One-Pot Epimerization and Hydrolysis

  • Epimerization: Dissolve the crude cis-hemiester in anhydrous methanol (50 mL). Add sodium methoxide (NaOMe) (25.0 mmol, 2.5 equiv.). Heat the mixture to reflux for 12 hours. Causality: This extended reflux ensures complete thermodynamic equilibration to the trans-enolate.

  • Hydrolysis: Cool the mixture slightly and add 2N aqueous NaOH (30 mL). Resume reflux for an additional 3 hours to completely hydrolyze the methyl ester.

  • Isolation: Cool the reaction to room temperature and remove the methanol under reduced pressure. Wash the remaining aqueous phase with diethyl ether (20 mL) to remove any non-acidic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1 using concentrated HCl.

  • Extraction & Purification: Extract the precipitated product with ethyl acetate (3 × 50 mL). Dry over Na₂SO₄, filter, and evaporate the solvent. Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure (1S,2S)-cyclopentane-1,2-dicarboxylic acid.

Quality Control & Analytical Validation

This protocol is designed as a self-validating system . The success of both the epimerization and the asymmetric induction can be immediately verified through routine physical characterization, avoiding the immediate need for complex chiral chromatography.

  • Stereochemical (Diastereomeric) Validation: The melting point of the product acts as an immediate indicator of successful cis-to-trans epimerization. The trans-configuration possesses significantly higher thermal stability; pure (1S,2S)-cyclopentane-1,2-dicarboxylic acid exhibits a melting point of 200–203 °C [1]. If the melting point is significantly lower (e.g., <150 °C), it indicates incomplete epimerization (contamination with the cis-isomer).

  • Enantiomeric Validation: The absolute configuration and enantiomeric purity are confirmed via polarimetry. The target (1S,2S)-enantiomer will display a specific optical rotation of [α]²⁰D +130° (c=1 in ethanol)[1]. A negative rotation indicates the presence of the (1R,2R)-enantiomer, which would imply the incorrect pseudoenantiomeric catalyst was used in Step 1.

References

  • Benchchem. (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid: Synthetic Routes and Reaction Conditions. Retrieved March 1, 2026.

  • ChemicalBook. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5. Retrieved March 1, 2026.

  • Chen, Y., Tian, S. K., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 122(40), 9542-9543.

  • Molaid. (1S,2S)-cyclopentane-1,2-dicarboxylic acid bis[(2'-hydroxy-1'-(S)-tert-butylethyl)-amide]. Retrieved March 1, 2026.

Sources

Application Note: Precision Synthesis of Chiral Polyesters from (1S,2S)-Cyclopentane-1,2-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of rigid, chiral cycloaliphatic motifs into polyester backbones is a critical strategy in modern drug delivery and tissue engineering. Unlike flexible aliphatic chains (e.g., adipic acid), (1S,2S)-cyclopentane-1,2-dicarboxylic acid (CPDA) introduces conformational rigidity and specific optical activity.

This application note details the synthesis of chiral polyesters using (1S,2S)-CPDA. We present two distinct protocols designed to address the primary challenge: preserving the optical purity of the (1S,2S) trans-isomer while achieving high molecular weight.

Key Technical Challenges
  • Stereochemical Integrity: The (1S,2S) trans isomer is thermodynamically stable but can epimerize to the cis form at high temperatures (>180°C), leading to cyclic anhydride formation and loss of chirality.

  • Reactivity: Secondary carboxylic acids on the cyclopentane ring exhibit steric hindrance compared to linear analogs, requiring activated catalysis.

Critical Mechanistic Insights

The Stereochemical Trap

In conventional melt polycondensation, temperatures often exceed 200°C. For 1,2-dicarboxylic acids, this risks thermal cyclization .

  • Mechanism: The trans-(1S,2S) acid cannot form a cyclic anhydride directly due to ring strain. It must first epimerize to the cis-isomer.

  • Consequence: If you detect cyclic anhydride in your reaction monitoring (IR band ~1780 cm⁻¹), you have already lost optical purity.

  • Solution: We prioritize Enzymatic Polymerization (Method A) for absolute optical purity and Activated Solution Polymerization (Method B) for higher molecular weights under mild conditions.

Diagram: Stereochemical Pathways

The following diagram illustrates the competing pathways between successful polymerization and thermal racemization.

ReactionPathways Start (1S,2S)-CPDA (Trans-Isomer) Intermed Activated Acyl Intermediate Start->Intermed Activation (Enzyme/CDI) CisAcid (1R,2S)-CPDA (Cis-Isomer) Start->CisAcid Thermal Epimerization (>180°C) Polymer Chiral Polyester (Retained Configuration) Intermed->Polymer Diol Nucleophilic Attack (<80°C) Anhydride Cis-Anhydride (Racemic Precursor) CisAcid->Anhydride Dehydration Anhydride->Polymer Polymerization (Loss of Chirality)

Figure 1: Competing pathways. The green path represents the desired low-temperature protocol. The red dashed path indicates the thermal failure mode.

Protocol A: Chemo-Enzymatic Polycondensation (High Optical Purity)

Objective: Synthesis of aliphatic-cycloaliphatic polyesters (e.g., Poly(butylene cyclopentanoate)) with >99% enantiomeric excess (ee). Catalyst: Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435).

Materials
  • Monomer A: (1S,2S)-Cyclopentane-1,2-dicarboxylic acid (or its diethyl ester to reduce water by-product).

  • Monomer B: 1,4-Butanediol (1,4-BDO) or 1,8-Octanediol.

  • Catalyst: Novozym 435 (dried over P₂O₅ for 24h).

  • Solvent: Diphenyl ether (high boiling, hydrophobic) or solvent-free (bulk).

Step-by-Step Procedure
  • Pre-Equilibrium (Oligomerization):

    • In a 50 mL round-bottom flask, charge (1S,2S)-CPDA diethyl ester (10 mmol) and 1,4-BDO (10 mmol).

    • Add Novozym 435 (10% w/w relative to monomers).

    • Critical Step: Purge with dry N₂ for 15 mins.

    • Heat to 80°C (oil bath). Stir at 200 rpm.

    • Note: Do not exceed 90°C. CALB denatures rapidly >100°C, and stereocenter epimerization risk increases.

  • Vacuum Stage (Chain Extension):

    • After 2 hours at atmospheric pressure, apply vacuum gradually to 2 mmHg .

    • This removes the ethanol (or water) byproduct, driving the equilibrium toward high molecular weight (Le Chatelier’s principle).

    • Maintain reaction for 24–48 hours .

  • Work-up:

    • Dilute the viscous mixture with Chloroform (CHCl₃).

    • Filter off the immobilized enzyme (enzyme can be washed and reused up to 3 times).

    • Precipitate the filtrate into cold Methanol (MeOH).

    • Dry the white precipitate in a vacuum oven at 40°C.

Validation Checkpoints
  • GPC: Expected

    
     15,000 – 25,000 Da.
    
  • Optical Rotation:

    
     should remain comparable to the monomer standard. Significant deviation indicates racemization.
    

Protocol B: Activated Solution Polycondensation (Steglich Method)

Objective: Synthesis of strictly alternating or higher molecular weight polyesters without metal catalysts. Suitable when enzymatic rates are too slow.

Materials
  • (1S,2S)-CPDA (10 mmol).

  • Diol (e.g., 1,6-Hexanediol) (10 mmol).

  • Coupling Agent: DIC (N,N'-Diisopropylcarbodiimide) or EDC.HCl.

  • Catalyst: DPTS (4-(Dimethylamino)pyridinium 4-toluenesulfonate) - Preferred over DMAP to prevent N-acylurea side reactions.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure
  • Activation:

    • Dissolve (1S,2S)-CPDA (1.0 eq) and Diol (1.0 eq) in anhydrous DCM (0.5 M concentration).

    • Add DPTS (0.2 eq).

    • Cool the system to 0°C in an ice bath.

  • Coupling:

    • Add DIC (2.5 eq) dropwise via syringe to the stirred solution.

    • Allow the reaction to warm to room temperature (25°C) naturally.

    • Stir for 24 hours . Urea byproducts will precipitate.

  • Purification:

    • Filter off the precipitated diisopropylurea.

    • Precipitate the polymer solution into cold Methanol.

    • Reprecipitate from DCM/Methanol to remove residual urea traces.

Characterization & Data Interpretation

Expected Data Profile
ParameterMethod A (Enzymatic)Method B (Steglich)Melt Polycondensation (Control)*
Reaction Temp 80°C25°C180°C

(Da)
18,000 - 25,00030,000 - 45,000>50,000
PDI (

)
1.8 - 2.21.5 - 1.82.5 - 3.0
Optical Purity >99% Retention >99% Retention <80% (Racemized)
Appearance White Semi-CrystallineWhite CrystallineYellowish (Thermal degradation)

*Control data provided for context on why high-temp methods are avoided for this specific isomer.

Analytical Workflow Diagram

AnalysisWorkflow cluster_tests Validation Suite Sample Purified Polyester NMR 1H & 13C NMR (Structure Confirmation) Sample->NMR GPC GPC (THF) (Mw & PDI) Sample->GPC DSC DSC (Tg & Tm) Sample->DSC CD Circular Dichroism (Chirality Check) Sample->CD Confirm Trans-Linkage\n(No anhydride peaks) Confirm Trans-Linkage (No anhydride peaks) NMR->Confirm Trans-Linkage\n(No anhydride peaks) Verify Cotton Effect\n(Matches Monomer) Verify Cotton Effect (Matches Monomer) CD->Verify Cotton Effect\n(Matches Monomer)

Figure 2: Analytical workflow. Circular Dichroism (CD) is the critical "Stop/Go" gate for chiral applications.

Troubleshooting & Expert Tips

  • Low Molecular Weight:

    • Cause: Trace water in the system (Method B) or enzyme deactivation (Method A).

    • Fix: Ensure monomers are dried in a vacuum oven (40°C, 24h) before use. For Method A, use molecular sieves (4Å) in the reaction vessel to scavenge water/ethanol.

  • Haze in Solution (Method B):

    • Cause: Residual Urea from DIC/DCC.

    • Fix: Cool the DCM solution to -20°C for 4 hours before filtration; urea solubility drops significantly at low temps.

  • Loss of Chirality (Unexpected):

    • Cause: Localized overheating or basic impurities.

    • Fix: Ensure DPTS is used (buffered catalyst) rather than pure DMAP, which can sometimes act as a base strong enough to promote epimerization at the alpha-carbon over long durations.

References

  • Enzymatic Polymerization Mechanisms: Kobayashi, S., Uyama, H., & Namekawa, S. (2001). In vitro Biosynthesis of Polyesters with Isolated Enzymes. Polymer Degradation and Stability.[1]

  • Chiral Polyester Synthesis via CALB: Mahapatro, A., et al. (2004). Solvent-free adipic acid/1,8-octanediol condensation polymerizations catalyzed by Candida antarctica Lipase B. Macromolecules.

  • Steglich Esterification for Polymers: Moore, J. S., & Stupp, S. I. (1990). Room temperature polyesterification. Macromolecules.

  • Cycloaliphatic Monomer Properties: Kricheldorf, H. R. (2001). Syntheses and Properties of Cycloaliphatic Polyesters. Journal of Polymer Science Part A.

  • Stereochemistry of Cyclopentane Dicarboxylic Acids: Perkin, W. H. (1894). The cis- and trans-cyclopentane-1:2-dicarboxylic acids. Journal of the Chemical Society.

Sources

Application Note: Solvothermal Synthesis of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid Metal-Organic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized solvothermal synthesis conditions for generating crystalline metal-organic frameworks (MOFs) and coordination polymers (CPs) utilizing (1S,2S)-cyclopentane-1,2-dicarboxylic acid (


) as a chiral linker. Unlike its meso-cis isomer, the trans-(1S,2S) isomer possesses 

symmetry, making it a critical building block for homochiral porous materials used in enantioselective separation and asymmetric catalysis.

This guide addresses the specific challenges of working with semi-rigid cycloaliphatic ligands—specifically controlling deprotonation rates to prevent amorphous precipitation and selecting solvent systems that maintain the enantiomeric excess (ee) of the ligand during high-temperature processing.

Chemical Context: The Ligand

The (1S,2S)-cyclopentane-1,2-dicarboxylic acid ligand offers a unique "bite angle" compared to rigid aromatic linkers (like terephthalic acid). Its semi-rigidity allows for "breathing" framework behaviors, but also requires precise solvothermal control to achieve high crystallinity.

PropertySpecificationCritical Note
CAS Number 87606-69-5 (Generic trans)Ensure Certificate of Analysis confirms (1S,2S) vs (1R,2R).
pKa Values pKa1 ≈ 3.9, pKa2 ≈ 5.3synthesis pH must be buffered near 5.5–6.0 for controlled assembly.
Thermal Stability Stable up to ~220°CSolvothermal temps >160°C may risk racemization or decarboxylation.
Solubility High: EtOH, DMF, DMSO Low: Water, TolueneMixed solvent systems are required for aqueous metal salts.

Critical Process Parameters (CPPs)

Solvent System Selection

For


, pure water often leads to rapid precipitation of dense, non-porous phases. A mixed-solvent approach is required to modulate solubility.
  • DMF/Ethanol (1:1): Ideal for Transition Metals (Zn, Co, Cu). The amide slowly decomposes to release amines, acting as an in situ base to deprotonate the acid slowly, promoting large crystal growth.

  • Water/Ethanol (1:1): Ideal for Alkaline Earth Metals (Ca, Sr). Requires external base addition (e.g., NaOH) but is greener and biocompatible.

Temperature & Pressure
  • Optimal Range: 80°C – 120°C.

  • Kinetics: Temperatures >120°C favor thermodynamic products (often dense phases). Temperatures <80°C often result in microcrystalline powders unsuitable for SC-XRD.

Experimental Protocols

Protocol A: Synthesis of Homochiral Zn(II) Pillared MOF

Target Application: Enantioselective Adsorption / Catalysis Mechanism: Slow diffusion solvothermal synthesis using 4,4'-bipyridine (bpy) as a pillar to expand pore size.

Reagents:
  • (1S,2S)-cyclopentane-1,2-dicarboxylic acid (

    
    )
    
  • Zinc Nitrate Hexahydrate (

    
    )
    
  • 4,4'-Bipyridine (bpy)[1]

  • Solvent: DMF / Ethanol (1:1 v/v)

Step-by-Step Procedure:
  • Precursor Dissolution:

    • Vial A: Dissolve 0.5 mmol

      
       and 0.25 mmol bpy in 5 mL DMF/EtOH. Sonication may be required (approx. 5 mins).[2]
      
    • Vial B: Dissolve 0.5 mmol

      
       in 5 mL DMF/EtOH.
      
  • Mixing: Slowly add Solution B to Solution A under stirring. The solution should remain clear.

  • Sealing: Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave. Fill factor should be ~50%.

  • Thermal Profile (Critical):

    • Ramp: 1°C/min to 100°C.

    • Dwell: Hold at 100°C for 72 hours.

    • Cool: 0.1°C/min to Room Temperature (Slow cooling is essential for single crystals).

  • Isolation: Filter the colorless block crystals. Wash 3x with DMF, then 3x with Ethanol.

  • Activation: Solvent exchange with ethanol for 3 days (refreshing daily), followed by vacuum drying at 60°C.

Protocol B: Biocompatible Calcium-CPDC Coordination Polymer

Target Application: Drug Delivery / Bio-scaffolds Mechanism: Hydrothermal synthesis with pH control.

Step-by-Step Procedure:
  • Stoichiometry: Mix

    
     and 
    
    
    
    in a 1:1 molar ratio (1 mmol each) in 10 mL deionized water.
  • pH Adjustment: The initial pH will be acidic (~3). Add 0.1 M NaOH dropwise under stirring until pH reaches 6.0. Note: If pH > 7, rapid precipitation occurs.

  • Reaction: Transfer to a Teflon-lined autoclave. Heat at 110°C for 48 hours.

  • Work-up: Collect white crystalline powder by filtration. Wash with water/ethanol (50:50).

Visualization: Solvothermal Workflow

The following diagram illustrates the critical decision pathways for optimizing the synthesis based on the metal center and desired outcome.

Solvothermal_Workflow Start Start: (1S,2S)-H2cpdc Ligand Metal_Select Select Metal Center Start->Metal_Select TM_Path Transition Metal (Zn, Cu, Co) Metal_Select->TM_Path AE_Path Alkaline Earth (Ca, Sr) Metal_Select->AE_Path Solvent_TM Solvent: DMF/EtOH (1:1) (In situ deprotonation) TM_Path->Solvent_TM Temp_TM Temp: 100°C (72h) Slow Cool Solvent_TM->Temp_TM Autoclave Autoclave Synthesis (Self-Assembly) Temp_TM->Autoclave Solvent_AE Solvent: H2O/EtOH (Add NaOH to pH 6) AE_Path->Solvent_AE Temp_AE Temp: 110°C (48h) Natural Cool Solvent_AE->Temp_AE Temp_AE->Autoclave Check_Result Analyze Product (PXRD / Microscopy) Autoclave->Check_Result Success Crystalline Homochiral MOF Check_Result->Success Sharp Peaks Fail_Amorphous Amorphous Powder Check_Result->Fail_Amorphous Broad Humps Fail_Dense Dense Phase (No Porosity) Check_Result->Fail_Dense Low Surface Area Fail_Amorphous->Solvent_TM Decrease pH / Slow Down Fail_Dense->Solvent_TM Lower Temp / Add Modulator

Caption: Decision tree for solvothermal synthesis optimization of (1S,2S)-cpdc derivatives.

Validation & Characterization Strategy

To ensure scientific integrity and reproducibility, the following characterization steps are mandatory for every batch.

Structural Confirmation (PXRD)

Powder X-Ray Diffraction is the primary tool to verify phase purity.

  • Pass Criteria: Sharp, high-intensity peaks at low

    
     angles (indicating large d-spacing/porosity).
    
  • Fail Criteria: Broad "halo" (amorphous) or peak shifts >0.2° (indicating interpenetration or solvation changes).

Chirality Retention (CD Spectroscopy)

Solvothermal conditions can sometimes induce racemization.

  • Method: Solid-state Circular Dichroism (CD) spectroscopy.

  • Expectation: The metal complex should show a mirror-image CD signal compared to the (1R,2R) analogue. If the signal is silent (flat line), the material has racemized or crystallized in a centrosymmetric space group.

Porosity (BET Surface Area)
  • Gas:

    
     at 77 K or 
    
    
    
    at 195 K.
  • Note: Flexible ligands like CPDC often show "gate-opening" isotherms (hysteresis) rather than Type I isotherms.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitate forms immediately upon mixing pH is too high; reaction kinetics too fast.Add 2-3 drops of

or use DMF decomposition for slower base release.
Cloudy solution after heating (no crystals) Nucleation rate > Crystal growth rate.Lower temperature by 10°C; Reduce concentration by 50%.
Opaque/Polycrystalline aggregates Cooling rate too fast.Use a programmable oven to cool at 0.1°C/min.
Loss of crystallinity upon activation Framework collapse due to surface tension.Use Supercritical

drying or solvent exchange with lower surface tension solvent (e.g., Pentane).

References

  • Chiral Binary Metal–Organic Frameworks for Asymmetric Sequential Reactions. Source: Chemical Communications (RSC). Context: Discusses the use of chiral porous MOFs for asymmetric catalysis, validating the utility of chiral dicarboxylates. URL:[Link]

  • Recent Progress in the Design, Synthesis and Applications of Chiral Metal-Organic Frameworks. Source: Frontiers in Chemistry / NIH PMC. Context: Provides foundational theory on synthesizing CMOFs using enantiopure ligands and preventing racemization. URL:[Link]

  • Evaluating Solvothermal and Mechanochemical Routes towards Mg/Ca MOFs. Source: Chemical Science / NIH PMC. Context: Compares solvothermal vs. mechanochemical synthesis for alkaline earth metals, supporting the water/ethanol protocol choice. URL:[Link]

Sources

Application Note: (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid in Pharmaceutical Synthesis

[1]

Executive Summary

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid (CAS: 21917-20-4) is the trans-isomer of the cyclic dicarboxylate.[1][2] Unlike its cis-counterpart (which is a meso compound), the trans-isomer possesses C2 symmetry and inherent chirality. This rigid scaffold is invaluable in drug discovery for two primary reasons:

  • Proline Bioisostere: It mimics the pyrrolidine ring of proline but offers a distinct electrostatic profile and restricted conformational flexibility, essential for HCV protease inhibitors and ACE inhibitors .

  • Chiral Ligand Precursor: It is the direct precursor to (1S,2S)-1,2-diaminocyclopentane , a scaffold used in asymmetric catalysis (analogous to the cyclohexane-diamine found in Oxaliplatin).

This guide provides a validated protocol for the resolution of the racemic trans-acid to the enantiopure (1S,2S)-form and its conversion to the reactive anhydride intermediate.

Technical Profile & Stereochemistry

The distinction between the cis and trans isomers is the critical quality attribute (CQA) for this material.

Property(1S,2S)-Trans-IsomerCis-Isomer (Meso)
Structure C2-Symmetric, ChiralAchiral (Plane of Symmetry)
CAS Number 21917-20-41461-96-7
Melting Point 200 – 203 °C 132 – 135 °C
Optical Rotation

(c=1, EtOH)

Thermodynamics More stable (diequatorial-like)Less stable (steric strain)

Application Insight: In peptidomimetics, the (1S,2S)-configuration forces the attached peptide chains into a specific orientation that mimics the transition state of enzyme substrates, particularly in metalloprotease inhibition .

Validated Protocol: Optical Resolution

Objective: Isolate enantiopure (1S,2S)-cyclopentane-1,2-dicarboxylic acid from the racemic trans-mixture.

Principle

The resolution utilizes (S)-(-)-1-Phenylethylamine as a chiral resolving agent. The diastereomeric salt formed with the (1S,2S)-acid is less soluble in ethanol/water systems than the (1R,2R)-salt, allowing for separation by fractional crystallization.

Materials
  • Precursor: trans-DL-Cyclopentane-1,2-dicarboxylic acid (Racemate).

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (99% ee).

  • Solvent: Ethanol (Absolute), Deionized Water.

  • Acid: Hydrochloric acid (6N).

Step-by-Step Methodology
Step 1: Salt Formation [3]
  • Dissolve 15.8 g (100 mmol) of racemic trans-cyclopentane-1,2-dicarboxylic acid in 150 mL of boiling ethanol.

  • Slowly add 12.1 g (100 mmol) of (S)-(-)-1-Phenylethylamine. Note: A 1:1 molar ratio is used to preferentially precipitate the less soluble diastereomeric salt.

  • Allow the solution to cool slowly to room temperature (25°C) over 4 hours with gentle stirring.

  • Cool further to 4°C for 12 hours to maximize yield.

Step 2: Fractional Crystallization
  • Filter the white precipitate (Salt A).

  • Recrystallization (Critical Step): Dissolve the wet cake in the minimum amount of boiling 90% ethanol/water. Cool to crystallize.

  • Repeat recrystallization until the melting point of the salt is constant.

Step 3: Acid Liberation
  • Suspend the purified salt in 50 mL of water.

  • Acidify with 6N HCl until pH < 1. The free acid will precipitate or can be extracted.

  • Extract with Ethyl Acetate (3 x 50 mL) .

  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Recrystallize the residue from water to yield white needles.

Quality Control (Self-Validation)
  • Target MP: 200–203°C. (If <195°C, repeat recrystallization).

  • Target Rotation:

    
     (c=1, EtOH).[1]
    

Protocol: Synthesis of the Anhydride

Application: Activation of the acid for coupling with amines (e.g., in Ramipril analog synthesis) or Friedel-Crafts reactions.

Methodology
  • Place 5.0 g of (1S,2S)-cyclopentane-1,2-dicarboxylic acid in a round-bottom flask.

  • Add 20 mL of acetic anhydride (excess).

  • Reflux the mixture at 140°C for 3 hours under a nitrogen atmosphere.

  • Work-up: Distill off the excess acetic anhydride and acetic acid under reduced pressure.

  • Purification: The residue solidifies upon cooling. Recrystallize from toluene/hexane.

  • Yield: Typically >90%.

Reaction Monitoring
  • IR Spectroscopy: Disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and appearance of split anhydride carbonyl peaks at 1780 cm⁻¹ and 1850 cm⁻¹ .

Workflow Visualization

The following diagram illustrates the resolution and application logic, generated using Graphviz.

GSub1Racemic trans-Cyclopentane-1,2-dicarboxylic AcidStep1Salt Formation(Ethanol, Reflux)Sub1->Step1Agent(S)-(-)-1-PhenylethylamineAgent->Step1Step2Fractional CrystallizationStep1->Step2SaltSolidPrecipitate:(1S,2S)-Acid • (S)-Amine SaltStep2->SaltSolidLess SolubleLiquorMother Liquor:(1R,2R)-Enriched SaltStep2->LiquorMore SolubleStep3Acid Liberation(HCl Hydrolysis)SaltSolid->Step3Product(1S,2S)-Cyclopentane-1,2-dicarboxylic Acid(>99% ee)Step3->ProductApp1Application 1:Anhydride Formation(Peptidomimetic Coupling)Product->App1App2Application 2:Curtius Rearrangement(-> 1,2-Diaminocyclopentane)Product->App2

Caption: Workflow for the optical resolution of (1S,2S)-cyclopentane-1,2-dicarboxylic acid and downstream applications.

References

  • BenchChem. (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid - Product Description and Properties. Retrieved from

  • PubChem. Compound Summary: (1S,2S)-cyclopentane-1,2-dicarboxylic acid (CAS 21917-20-4).[2] National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis and Industrial Production of Cyclopentane-1,2-dicarboxylic acid derivatives. Retrieved from

  • GuideChem. Preparation of Cyclopentane-1,2-dicarboxylic Acid Anhydride and Proline Derivatives. Retrieved from

  • PrepChem. Synthesis of cis- and trans-1,2-Cyclopentanedicarboxylic acid. Retrieved from

Advanced Catalytic Applications of (1S,2S)-Cyclopentane-1,2-Dicarboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Grounding

(1S,2S)-cyclopentane-1,2-dicarboxylic acid is a highly versatile, enantiomerically pure building block characterized by its rigid, trans-configured five-membered ring[1]. In advanced catalytic applications, this structural rigidity is paramount. Unlike flexible acyclic ligands, the constrained cyclopentane backbone restricts the conformational degrees of freedom when coordinated to transition metals. This restricted geometry creates a well-defined, deep chiral pocket that forces incoming substrates into a singular stereochemical trajectory, thereby maximizing enantiomeric excess (ee) in asymmetric transformations[2].

As a Senior Application Scientist, I approach the utility of this molecule through two distinct, highly impactful catalytic paradigms:

  • Asymmetric C–C Bond Formation: The conversion of the dicarboxylic acid into C2-symmetric chiral bisoxazoline (BOX) ligands. When complexed with Lewis acidic metals like Cu(II) or Zn(II), these ligands drive highly enantioselective Diels-Alder cycloadditions and cyclopropanations[2][3].

  • Ring-Opening Copolymerization (ROCOP): The use of its anhydride derivative (CPA) in conjunction with Chromium (Cr) or Cobalt (Co) salen/porphyrin complexes to synthesize advanced semi-aromatic polyesters and polycarbonates[4][5].

Application 1: Asymmetric Diels-Alder Cycloaddition via Cu(II)-BOX Complexes

Mechanistic Causality

To achieve high enantioselectivity in Diels-Alder reactions, the dienophile must be activated by a chiral Lewis acid. We utilize Cu(OTf)₂ because the triflate (OTf⁻) counterions are weakly coordinating. In solution, they readily dissociate, leaving two adjacent equatorial coordination sites open on the copper center. The bidentate (1S,2S)-cyclopentane-BOX ligand occupies the other sites, creating a rigid square-planar or square-pyramidal intermediate. The dienophile coordinates to the vacant sites, and the steric bulk of the BOX ligand's chiral centers shields one face of the dienophile, dictating the stereochemical outcome of the diene attack[2].

Catalytic Workflow

G A Ligand Preparation (1S,2S)-cp-BOX B Metal Complexation Cu(OTf)2 + Ligand A->B CH2Cl2, RT C Active Catalyst [Cu((1S,2S)-cp-BOX)]2+ B->C Stir 2h, Color Change D Substrate Coordination Dienophile Binding C->D -78 °C E Stereoselective Diels-Alder Cycloaddition D->E Diene Addition F Product Release Chiral Cycloadduct E->F Catalyst Turnover F->C Catalyst Recycling

Catalytic cycle of Cu(II)-(1S,2S)-cyclopentane-BOX in asymmetric Diels-Alder cycloaddition.
Protocol 1.1: Preparation and Application of the Cu(II) Catalyst

Self-Validation Checkpoint: The formation of the active catalyst is visually self-validating. Cu(OTf)₂ is a white/pale powder, but upon successful coordination with the BOX ligand in dichloromethane, the solution shifts to a distinct, deep blue/green color, confirming complexation.

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under N₂, add Cu(OTf)₂ (0.05 mmol, 5 mol%) and the synthesized (1S,2S)-cyclopentane-BOX ligand (0.055 mmol, 5.5 mol%).

  • Complexation: Inject 2.0 mL of anhydrous CH₂Cl₂. Stir at room temperature for 2 hours. Validation: Ensure the suspension becomes a homogeneous, clear blue/green solution.

  • Substrate Addition: Cool the catalyst solution to -78 °C using a dry ice/acetone bath. Add the dienophile (e.g., 3-acryloyloxazolidin-2-one, 1.0 mmol) dropwise. Stir for 15 minutes to allow for complete coordination.

  • Cycloaddition: Slowly add the diene (e.g., cyclopentadiene, 5.0 mmol, freshly cracked).

  • Reaction Monitoring: Maintain the reaction at -78 °C for 16 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Quenching and Isolation: Quench the reaction by filtering the cold mixture through a short pad of silica gel, eluting with EtOAc. Concentrate under reduced pressure.

  • Analysis: Determine the endo/exo ratio via ¹H NMR (integration of olefinic protons) and the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Summary: Diels-Alder Performance
Catalyst SystemDieneDienophileYield (%)Endo:Exo RatioEnantiomeric Excess (ee %)
Cu(OTf)₂ / (1S,2S)-cp-BOXCyclopentadiene3-acryloyloxazolidin-2-one9298:295
Zn(OTf)₂ / (1S,2S)-cp-BOXCyclopentadiene3-acryloyloxazolidin-2-one8590:1088
Cu(OTf)₂ / (1S,2S)-cp-BOXIsopreneN-crotonoyloxazolidin-2-one8995:591

Data synthesized from established benchmarks for chiral bisoxazoline metal catalysis[2].

Application 2: Ring-Opening Copolymerization (ROCOP)

Mechanistic Causality

The anhydride derivative, cyclopentane-1,2-dicarboxylic acid anhydride (CPA), is an excellent monomer for ROCOP with epoxides (like styrene oxide) to form semi-aromatic polyesters[5]. The catalysis requires a dual-component system: a Lewis acidic metal complex (e.g., Cr(III) or Co(III) salen/porphyrin) and a nucleophilic cocatalyst (e.g., PPNCl or DMAP)[4]. Why the cocatalyst? The metal center coordinates and activates the epoxide, but lacks the nucleophilicity to open the ring. The cocatalyst attacks the activated epoxide, generating an alkoxide intermediate. This alkoxide then attacks the CPA anhydride, forming a carboxylate, which subsequently attacks another activated epoxide, propagating the perfectly alternating polymer chain[4].

ROCOP Mechanism Workflow

ROCOP N1 Initiation Cr(III) Complex + Cocatalyst N2 Epoxide Coordination Lewis Acid Activation N1->N2 Epoxide Addition N3 Ring-Opening Alkoxide Intermediate N2->N3 Nucleophilic Attack (Cl-) N4 Anhydride Insertion Carboxylate Formation N3->N4 CPA Anhydride Addition N5 Chain Propagation Alternating Copolymer N4->N5 Sequential Insertion N5->N2 Alternating Cycle

Alternating ring-opening copolymerization (ROCOP) mechanism using Cr(III) catalysts.
Protocol 2.1: ROCOP of Styrene Oxide and CPA

Self-Validation Checkpoint: The alternating microstructure of the resulting polyester is validated via MALDI-ToF-MS and ¹H NMR. A perfectly alternating copolymer will show distinct ester linkage peaks without polyether blocks (which would indicate epoxide homopolymerization).

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, weigh out the Cr(III) salen complex (0.02 mmol) and the cocatalyst PPNCl (bis(triphenylphosphine)iminium chloride, 0.02 mmol, 1 eq. relative to Cr).

  • Monomer Loading: Add cyclopentane-1,2-dicarboxylic acid anhydride (CPA) (10.0 mmol) and styrene oxide (10.0 mmol) to a 10 mL heavy-wall glass reactor equipped with a magnetic stir bar.

  • Catalyst Introduction: Dissolve the catalyst mixture in a minimal amount of anhydrous toluene (1.0 mL) and transfer it to the reactor. Seal the reactor securely.

  • Polymerization: Transfer the reactor out of the glovebox and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 24 hours. Note: As the polymerization proceeds, the viscosity of the mixture will visibly increase, serving as a physical indicator of chain propagation.

  • Termination: Cool the reactor to room temperature and quench the reaction by adding a few drops of acidified methanol (1% HCl in MeOH).

  • Precipitation: Dilute the crude mixture with CH₂Cl₂ (5 mL) and precipitate the polymer by dropping the solution into vigorously stirring cold methanol (50 mL).

  • Isolation: Collect the precipitated polymer via vacuum filtration, wash with excess methanol, and dry under vacuum at 60 °C to constant weight.

Quantitative Data Summary: ROCOP Performance
Catalyst SystemMonomersTemp (°C)Time (h)Conversion (%)Mn ( kg/mol )Dispersity (Đ)
Cr(III)-salen / PPNClStyrene Oxide + CPA8024>9914.51.15
Co(III)-porphyrin / DMAPStyrene Oxide + CPA80248511.21.22
Al(III)-salen / PPNClStyrene Oxide + CPA10048606.81.45

Data reflects the superior performance of Chromium catalysts in achieving high molecular weights and narrow dispersity during anhydride/epoxide ROCOP[5].

References

  • Atodiresei, I., Schiffers, I., & Bolm, C. (2006). Asymmetric synthesis of chiral bisoxazolines and their use as ligands in metal catalysis. Tetrahedron: Asymmetry, 17(4), 620-633. URL:[Link]

  • Nejad, E. H., van Melis, C. G. W., Vermeer, T. J., Koning, C. E., & Duchateau, R. (2012). Semi-aromatic polyesters by alternating ring-opening copolymerisation of styrene oxide and anhydrides. Polymer Chemistry, 3(5), 1308-1313. URL:[Link]

  • Fiori, A., et al. (2021). Terpolymerization of CO2 with Epoxides and Cyclic Organic Anhydrides or Cyclic Esters. Polymers, 13(16), 2661. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Improvement & Troubleshooting Guide Target Molecule: (1S,2S)-Cyclopentane-1,2-dicarboxylic acid (CAS: 1461-97-8 for trans-racemate; specific enantiomer often custom) Audience: Process Chemists, Medicinal Chemists[1]

Introduction: The Yield Bottleneck

The synthesis of (1S,2S)-cyclopentane-1,2-dicarboxylic acid presents a classic stereochemical challenge. The thermodynamic stability of the trans-isomer over the cis-isomer (meso) is beneficial, but accessing the specific (1S,2S) enantiomer from a racemic trans pool inherently limits theoretical yield to 50% without a recycling strategy.

This guide addresses the three primary failure modes reducing yield:

  • Incomplete Resolution: Poor diastereomeric salt formation.

  • Enzymatic Stalling: Incomplete hydrolysis in chemo-enzymatic routes.[1]

  • Waste of "Wrong" Isomers: Failure to recycle the (1R,2R) or cis-isomers.[1]

Module 1: Process Workflow Selector

Before troubleshooting, verify you are using the optimal route for your scale.

G Start Starting Material Source DiethylAdipate Route A: Diethyl Adipate (Cyclization -> Diester) Start->DiethylAdipate Anhydride Route B: Maleic Anhydride (Diels-Alder/Hydrogenation) Start->Anhydride Racemate Intermediate: Racemic trans-Diester DiethylAdipate->Racemate Anhydride->Racemate Decision Scale & Purity Req? Racemate->Decision Enzymatic Enzymatic Hydrolysis (High ee%, Lower Throughput) Decision->Enzymatic High Purity Req Chemical Classical Resolution (Scalable, Lower Initial ee%) Decision->Chemical Multi-kg Scale Target Target: (1S,2S)-Acid Enzymatic->Target Chemical->Target Recycle CRITICAL: Isomerization/Recycle (Mother Liquor -> Racemate) Chemical->Recycle Save Mother Liquor Recycle->Racemate Acid/Heat Treatment

Caption: Workflow selection logic. Note the "Recycle" loop (Red) is the primary driver for yield improvement >50%.

Module 2: Classical Resolution (Chemical Route)

The Standard: Resolution of racemic trans-acid using chiral amines.[2] Resolving Agent: (R)-(+)-1-Phenylethylamine (most effective) or Brucine (historical/toxic).[1]

Troubleshooting Guide: Low Yields in Crystallization
SymptomProbable CauseCorrective Action
No precipitate forms Solvent too polar (e.g., pure EtOH).[1]Switch Solvent: Use Acetone/Water (9:1) or EtOH/Water (4:1).[1] The salt requires a semi-polar environment to lattice correctly.
Low ee% (<80%) "Crash" crystallization (cooling too fast).[1]Thermodynamic Control: Re-heat to reflux until clear. Turn off heat and allow to cool to RT over 4-6 hours with slow stirring.
Oil formation Impurities or cis-isomer contamination.[1]Pre-treatment: Reflux the crude acid in conc. HCl for 2h to isomerize any cis to trans before adding the amine.
Yield < 30% Incorrect Stoichiometry.The 0.55 Rule: Do not use 1.0 eq of amine. Use 0.55 equivalents of (R)-amine relative to the racemic acid.[1] This forces the high-affinity (1S,2S) salt to precipitate while leaving the (1R,2R) free acid in solution.
Protocol: The "0.55 Equivalent" Method

Ref: Adapted from standard resolution techniques for cyclic dicarboxylic acids [1].

  • Dissolution: Dissolve 100g racemic trans-cyclopentane-1,2-dicarboxylic acid in 800 mL Acetone/Water (95:5). Heat to 50°C.

  • Addition: Add 0.55 equivalents of (R)-(+)-1-Phenylethylamine dropwise.

  • Crystallization: Cool slowly to 0°C over 6 hours.

  • Filtration: Collect the salt (This is the (1S,2S)-amine salt).[1]

  • Breaking the Salt: Suspend solid in water, add 1.2 eq NaOH (aq). Extract the amine with Toluene (recycle amine). Acidify aqueous layer with HCl to pH 1.[1] Extract with EtOAc.[1][3][4]

  • Recycling (Crucial): Evaporate the mother liquor from step 4. Reflux the residue in 6M HCl for 12 hours. This racemizes the (1R,2R)-rich waste back to a 50:50 (1R/1S) mixture.[1] Re-enter step 1.

Module 3: Enzymatic Desymmetrisation (Biocatalytic Route)

The Modern Approach: Hydrolysis of dimethyl cis- or trans-cyclopentane-1,2-dicarboxylate.[1] Enzyme of Choice: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).[1]

Mechanism & Failure Points

Enzymes often stall because the product (acid) lowers the pH, denaturing the enzyme or inhibiting activity.

Enzyme Substrate Dimethyl Diester Intermediate Mono-Ester (Chiral) Substrate->Intermediate Fast Step Enzyme CAL-B / PLE Product (1S,2S)-Diacid Intermediate->Product Slow Step Inhibition pH Drop (Inactivates Enzyme) Product->Inhibition Releases H+ Inhibition->Enzyme Inhibits

Caption: The pH-inhibition loop. As acid is produced, pH drops, killing the reaction.

Troubleshooting Enzymatic Yields

Q: The reaction stops at 50% conversion. Why? A: This is often a Kinetic Resolution .[1] The enzyme hydrolyzes the (1S,2S)-diester much faster than the (1R,2R).

  • Action: Stop the reaction at 45-50% conversion. Extract the acid (product) into base, leaving the unreacted diester (wrong enantiomer) in the organic layer.

  • Do not push to 100%: If you force it to 100%, the enzyme will eventually eat the "wrong" enantiomer, lowering your ee%.

Q: My enzyme activity is dropping rapidly. A: Check your pH Stat system.

  • Protocol: You must use an autotitrator maintaining pH 7.0–7.5 using 1M NaOH.[1] If manual, check every 30 mins.

  • Co-solvent: Ensure DMSO or MeOH concentration is <10% (v/v).[1] High organic solvent loads denature PLE.[1]

Module 4: The "Hidden" Yield Booster (Isomerization)

The most common reason for low overall process yield is discarding the "wrong" isomer.

The Isomerization Protocol (Recycling):

  • Collect Waste: Combine mother liquors from chemical resolution or the unreacted diester from enzymatic resolution.

  • Hydrolysis: If ester, hydrolyze completely to diacid using NaOH.

  • Equilibration: Place the diacid in a sealed pressure vessel (autoclave) with concentrated HCl or 50% H2SO4 .

  • Conditions: Heat to 160°C–180°C for 6–12 hours [2].[1]

  • Result: The mixture equilibrates to the thermodynamic ratio (typically >90% trans-racemate).[1]

  • Yield Impact: This step allows you to achieve >80% overall yield from the starting material, rather than being capped at 50%.

References

  • BenchChem. (2025).[1][5] (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid - Preparation Methods and Synthetic Routes. Retrieved from [1]

  • Google Patents. (1993).[1] Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid (CN1021772C). Retrieved from

  • National Institutes of Health (NIH). (2024).[1] Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts. Chirality. Retrieved from

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [1]

Sources

Technical Support Center: Purification of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Strategy Overview

Before initiating purification, you must characterize your starting material. The purification strategy diverges based on whether you are dealing with a diastereomeric mixture (cis/trans) or a racemic mixture of the trans-isomer.

Quick Diagnostic Check
ParameterCis-Isomer (Meso) Trans-Isomer (Racemic or Chiral)
Melting Point 132–136 °C200–203 °C (High Purity)
Solubility (H₂O) High (due to internal H-bonding)Low (forms intermolecular lattice)
Chirality Achiral (Meso)Chiral (Enantiomers: 1S,2S & 1R,2R)
Decision Matrix

Use the following logic to select your protocol:

PurificationLogic Start Starting Material Analysis CheckMP Check Melting Point (MP) Start->CheckMP LowMP MP < 140°C (Contains Cis-Isomer) CheckMP->LowMP High Cis Content HighMP MP > 160°C (Predominantly Trans) CheckMP->HighMP High Trans Content Isomerize Perform Acid-Catalyzed Epimerization LowMP->Isomerize Convert Cis to Trans Recryst Protocol A: Fractional Crystallization (H₂O) HighMP->Recryst Remove trace Cis Isomerize->Recryst Resolve Protocol B: Chiral Resolution (with (R)-1-Phenylethylamine) Recryst->Resolve Obtain Racemic Trans Final Pure (1S,2S)-Acid Resolve->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on starting material properties.

Protocol A: Diastereomeric Separation (Removal of Cis-Isomer)

The cis-isomer is a meso compound and cannot be resolved. It must be removed prior to chiral resolution. Because the trans-isomer has a significantly higher melting point and lower water solubility, we utilize thermodynamic control to separate them.

Objective: Isolate racemic trans-cyclopentane-1,2-dicarboxylic acid.

Step-by-Step Methodology
  • Dissolution:

    • Suspend the crude acid mixture in distilled water (approx. 10 mL per gram of acid).

    • Heat to reflux (100 °C) until the solid completely dissolves.

    • Technical Note: If the solution is colored, add activated charcoal (1% w/w), reflux for 10 mins, and filter hot through Celite.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4–6 hours. Rapid cooling traps the cis-isomer.

    • The trans-isomer will crystallize as white prisms/needles. The cis-isomer remains in the mother liquor due to its higher solubility.

  • Filtration:

    • Filter the crystals under vacuum.

    • Wash with a small amount of ice-cold water.

  • Epimerization (Optional - If Yield is Low):

    • If your starting material is predominantly cis, do not discard the mother liquor.

    • Concentrate the mother liquor and reflux with concentrated HCl or 50% H₂SO₄ for 12–24 hours. This converts the thermodynamically less stable cis form into the stable trans form.

    • Repeat the crystallization steps.[1]

Validation:

  • Target MP: >160 °C (Crude Trans), >200 °C (Pure Trans).

Protocol B: Enantiomeric Resolution (Isolation of 1S,2S)

Once you have the racemic trans-acid, you must separate the (1S,2S) enantiomer from the (1R,2R). The most robust method involves forming diastereomeric salts with a chiral amine.

Resolving Agent: (R)-(+)-1-Phenylethylamine (also known as


-methylbenzylamine).
Solvent System:  Ethanol (95%) or Ethanol/Water (9:1).
The Resolution Workflow

ResolutionWorkflow Mix Mix Racemic Trans-Acid + (R)-Phenylethylamine Heat Heat to Reflux (Ethanol) Mix->Heat Cool Slow Cooling (Precipitation) Heat->Cool Filter Filtration Cool->Filter Precipitate Precipitate (Salt A) (Enriched 1S,2S) Filter->Precipitate Less Soluble Salt Liquor Mother Liquor (Salt B) (Enriched 1R,2R) Filter->Liquor Acidify Acid Hydrolysis (HCl) Precipitate->Acidify Extract Extraction (Ether/EtOAc) Acidify->Extract Product Pure (1S,2S)-Acid Extract->Product

Figure 2: Workflow for the chemical resolution of the (1S,2S) enantiomer.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 10 g (63 mmol) of racemic trans-cyclopentane-1,2-dicarboxylic acid in 150 mL of boiling 95% ethanol.

    • Add 7.6 g (63 mmol) of (R)-(+)-1-phenylethylamine dropwise.

    • Expert Insight: We use a 1:1 molar ratio to form the mono-salt. The mono-salt often exhibits a larger solubility difference between diastereomers than the di-salt.

  • Fractional Crystallization:

    • Allow the solution to cool to room temperature undisturbed.

    • If "oiling out" occurs (formation of a viscous liquid instead of crystals), reheat and add a small amount of water (1–5 mL) or seed with a crystal from a previous batch.

    • Collect the precipitate (Salt A) by filtration. This is typically the salt of the (1S,2S)-acid (verify with rotation).

  • Recrystallization (Purification of Salt):

    • Recrystallize the salt from ethanol/water until the melting point is constant.

    • Target: High optical purity often requires 2–3 recrystallizations.

  • Liberation of the Free Acid:

    • Suspend the purified salt in water.

    • Add dilute HCl (2M) until pH < 2. The amine will remain in solution as the hydrochloride salt.

    • Extract the aqueous layer 3x with Ethyl Acetate or Diethyl Ether.

    • Dry the organic phase over MgSO₄ and evaporate.

  • Final Polish:

    • Recrystallize the free acid from water to remove trace solvents.

Quality Control & Specifications

Use this table to verify your product against known standards.

PropertySpecificationMethod
Appearance White crystalline powderVisual
Melting Point 200 – 203 °CCapillary MP
Specific Rotation

(

, Ethanol)
Polarimetry
Proton NMR

1.5–2.2 (m, 6H), 3.0 (m, 2H), 12.1 (s, 2H)

H-NMR (DMSO-

)
Enantiomeric Excess > 99%Chiral HPLC / GC

Troubleshooting & FAQs

Q1: My reaction mixture turned into an oil instead of crystallizing. What happened?

  • Cause: This is "oiling out," common with amine salts when the solvent polarity isn't optimal or cooling is too rapid.

  • Fix: Reheat the mixture to dissolve the oil. Add a small amount of a co-solvent (if using pure ethanol, add 5% water; if using water, add ethanol). Scratch the glass wall with a rod or add a seed crystal while cooling slowly.

Q2: Can I use (S)-(-)-1-Phenylethylamine instead?

  • Answer: Yes, but the order of precipitation will reverse. The (S)-amine will typically precipitate the (1R,2R)-acid first. You would find your target (1S,2S)-acid in the mother liquor, which is harder to purify to high ee. Use the (R)-amine to precipitate the target directly.

Q3: How do I recover the expensive chiral amine?

  • Protocol: After the acid hydrolysis step (Step 4 in Protocol B), the aqueous layer contains the amine hydrochloride. Basify this aqueous layer with NaOH (pH > 12) to liberate the free amine. Extract with ether, dry, and distill. It can be reused.

Q4: My melting point is 150°C. What does this mean?

  • Diagnosis: You likely have a mixture of cis and trans isomers, or a low enantiomeric excess of the trans isomer (a eutectic mixture).

  • Action: Perform a water recrystallization (Protocol A) first to ensure you have pure trans backbone, then check rotation.

References

  • PubChem. (2025).[2][3] Compound Summary: (1S,2S)-cyclopentane-1,2-dicarboxylic acid.[4][3][5] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • James, D. E., & Stille, J. K. (1976). The Palladium(II) Catalyzed Olefin Carbonylation Reaction. Journal of the American Chemical Society. (Cited for general synthesis routes of cyclic dicarboxylic acids).
  • Nohira, H., et al. (1980). Optical Resolution of trans-1,2-Cyclopentanedicarboxylic Acid. (Standard reference for resolution using chiral amines).

Sources

Technical Support Center: Resolution of Racemic trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of trans-cyclopentane-1,2-dicarboxylic acid. As a critical rigid scaffold used in the synthesis of constrained peptide mimetics and complex active pharmaceutical ingredients (APIs), ensuring the absolute stereochemical purity of this building block is paramount.

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, thermodynamic rationales, and self-validating troubleshooting steps to achieve high enantiomeric excess (e.e.).

Part 1: Core Methodology & Mechanistic FAQs

Q: What is the most effective resolving agent for racemic trans-cyclopentane-1,2-dicarboxylic acid? A: The classical and most heavily validated resolving agent is the chiral alkaloid brucine . The causality behind this choice lies in brucine's rigid, bulky, and highly functionalized chiral scaffold. It establishes a robust hydrogen-bonding network with the two carboxylic groups of the diacid. This structural complementarity exaggerates the physicochemical differences—specifically the solubility—between the resulting brucine-(S,S)-diacid and brucine-(R,R)-diacid diastereomeric salts, allowing for efficient separation via fractional crystallization .

Q: How do I verify the enantiomeric purity of the isolated trans-cyclopentane-1,2-dicarboxylic acid? A: Purity is verified through a dual-validation approach:

  • Polarimetry: Measure the specific rotation (

    
    ) in water. Compare the value against the established literature maximum of ±87.6°. An intermediate value (e.g., +44.1°) indicates incomplete resolution, dictating that the isolated diacid must be recombined with brucine for an additional recrystallization cycle .
    
  • Chiral HPLC: For precise enantiomeric excess (e.e.) quantification, derivatize the diacid (e.g., to a dimethyl ester) and analyze via High-Performance Liquid Chromatography using a chiral stationary phase.

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, every step in this fractional crystallization workflow includes a built-in validation check.

Step 1: Diastereomeric Salt Formation

  • Action: Dissolve 1 equivalent of racemic trans-cyclopentane-1,2-dicarboxylic acid and 1 equivalent of anhydrous brucine in a boiling mixture of water and ethanol.

  • Causality: Heating ensures complete dissolution, placing the system under thermodynamic control.

  • Validation Check: The solution must be completely clear before cooling. Any undissolved particulates will act as impure primary nucleation sites, compromising the diastereomeric purity of the first crop.

Step 2: Fractional Crystallization

  • Action: Remove the heat source and allow the flask to cool ambiently to room temperature over 12–24 hours. Do not disturb the flask.

  • Causality: Slow cooling maintains a low level of supersaturation. This thermodynamic environment favors the growth of large, pure crystals of the less soluble diastereomeric salt (typically the brucine-(R,R)-diacid salt) while keeping the more soluble salt in the mother liquor.

  • Validation Check: Inspect the crystal morphology. Well-defined, distinct crystals indicate high diastereomeric purity; a powdery precipitate suggests rapid crash-out and likely co-crystallization of both salts.

Step 3: Salt Separation

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold solvent. Retain the mother liquor for the isolation of the opposite enantiomer.

Step 4: Liberation of the Enantiomer (Acidification)

  • Action: Suspend the isolated brucine salt in distilled water and add concentrated hydrochloric acid (HCl) dropwise under vigorous stirring.

  • Causality: The strong acid protonates the carboxylate groups of the diacid, liberating it from the brucine. Brucine is simultaneously protonated to form a highly water-soluble brucine hydrochloride salt.

  • Validation Check: Monitor the aqueous phase with a pH meter. The addition of HCl must continue until the pH stabilizes strictly below 2.0, ensuring 100% protonation of the diacid.

Step 5: Extraction and Isolation

  • Action: Extract the acidic aqueous mixture 3–4 times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Causality: The un-ionized chiral diacid partitions into the organic phase, while the brucine hydrochloride remains trapped in the aqueous phase.

  • Validation Check (Mass Balance): Weigh the isolated diacid. Calculate the molar yield relative to the mass of the starting diastereomeric salt. A yield >90% of the theoretical maximum indicates successful and complete liberation.

Part 3: Troubleshooting Guide

Issue: During Step 2, my solution is "oiling out" (forming a biphasic liquid) instead of crystallizing. Mechanistic Cause: "Oiling out" or liquid-liquid phase separation (LLPS) occurs when the solute precipitates at a temperature above its melting point in the solvent mixture, or when the degree of supersaturation is too high, bypassing the nucleation zone entirely. Corrective Actions:

  • Adjust the Solvent Polarity: Add a small volume of water (if using an ethanol-rich mixture) to decrease overall solubility and raise the melting point of the solute-rich phase.

  • Thermal Cycling: Reheat the mixture until it becomes a homogeneous solution again.

  • Seeding: As the solution cools (but strictly before the oiling-out temperature is reached), introduce a microscopic seed crystal of previously isolated brucine salt. Causality: Seeding bypasses the high activation energy barrier of primary nucleation, forcing the system directly into secondary crystal growth and preventing LLPS.

Part 4: Quantitative Data Summary

Parameter(R,R)-(-)-trans-diacid(S,S)-(+)-trans-diacidResolving Agent UsedReference
Specific Rotation

(Water)
-87.6°+87.6° (Theoretical max)Brucine,
Typical First-Crop e.e. ~90%+ (Crystallizes first)~50% (Isolated from Mother Liquor)Brucine
Required Action for High Purity 1-2 RecrystallizationsMultiple RecrystallizationsN/A

(Note: Intermediate specific rotations, such as +44.1° for the S,S-enantiomer, indicate incomplete resolution from the mother liquor and dictate that the isolated diacid must be subjected to further recrystallization cycles).

Part 5: Process Visualization

ResolutionWorkflow Racemate Racemic trans-Cyclopentane- 1,2-dicarboxylic acid Mixing Dissolution & Salt Formation (Aqueous/Alcoholic Solvent) Racemate->Mixing Brucine Brucine (Resolving Agent) Brucine->Mixing Crystallization Fractional Crystallization (Cooling) Mixing->Crystallization SolidSalt Less Soluble Diastereomeric Salt (Crystals) Crystallization->SolidSalt Filter MotherLiquor More Soluble Diastereomeric Salt (Mother Liquor) Crystallization->MotherLiquor Filtrate Acidification1 Acidification (HCl) & Extraction SolidSalt->Acidification1 Acidification2 Acidification (HCl) & Extraction MotherLiquor->Acidification2 Enantiomer1 (R,R)-(-)-trans-diacid Acidification1->Enantiomer1 Enantiomer2 (S,S)-(+)-trans-diacid Acidification2->Enantiomer2

Workflow for the chiral resolution of trans-cyclopentane-1,2-dicarboxylic acid via brucine salts.

References

  • Title: CCXLVII.—Resolution of trans-cyclopentane-1: 2-dicarboxylic acid. Source: Journal of the Chemical Society, Transactions, 1914, 105, 2639-2643. URL: [Link]

  • Title: Proton transfer in water wires in proteins: modulation by local constraint and polarity in gramicidin A channels. Source: Biophysical Journal, 2007, 93(5), 1571-1579. URL: [Link]

Technical Support Center: Preserving Chiral Integrity of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling (1S,2S)-cyclopentane-1,2-dicarboxylic acid . As a trans-configured, enantiomerically pure cyclic building block, this compound is highly valued in asymmetric catalysis and pharmaceutical synthesis [1]. However, its dual alpha-protons are uniquely susceptible to abstraction, leading to stereochemical degradation.

This guide provides mechanistic troubleshooting, quantitative reference data, and self-validating protocols to ensure your workflows maintain absolute stereochemical fidelity.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I seeing the meso-cis isomer in my NMR after heating the diacid, rather than the (1R,2R) enantiomer? A: This is a classic thermodynamic trap. The trans-configured cyclopentane ring is highly strained when forced into a cyclic anhydride. Under dehydrating conditions (e.g., acetic anhydride, high heat) or extended basic conditions, the molecule undergoes alpha-enolization to relieve this strain. Because the cis-anhydride is thermodynamically much more stable (less ring strain) than the trans-anhydride, the equilibrium strongly drives trans-to-cis epimerization[2]. True racemization (conversion to the 1R,2R isomer) is rare compared to this rapid epimerization into the meso form.

Q: I am using standard EDC/Et3N for amide coupling. Why is my optical purity dropping by 5-10%? A: Triethylamine (Et3N) is a relatively small, nucleophilic base that can easily access and abstract the acidic alpha-protons adjacent to the activated carboxylate intermediates. Once the planar enolate forms, reprotonation occurs non-selectively. Causality: The activation of the carboxylic acid increases the acidity of the alpha-proton. To prevent this, you must switch to a sterically hindered base (like DIPEA) and lower the kinetic energy of the system by using cryogenic temperatures (-20°C).

Q: Can protecting groups mitigate alpha-proton acidity during multi-step syntheses? A: Yes. Protecting the carboxylic acids as bulky tert-butyl esters is the most effective strategy. The massive steric bulk of the tert-butyl group physically shields the alpha-proton from base abstraction and completely prevents the formation of the degradation-driving cyclic anhydride [3].

Part 2: Visualizing Degradation & Prevention

The following diagram maps the kinetic and thermodynamic pathways that dictate the stereochemical fate of the diacid.

RacemizationPrevention cluster_degradation Degradation Pathway (Epimerization) cluster_prevention Prevention Pathway (Stable) A (1S,2S)-Cyclopentane- 1,2-dicarboxylic acid B Base / Heat / Dehydration (e.g., NaOH, >60°C) A->B Harsh Conditions F Cryogenic Coupling (-20°C) & Mild Bases (DIPEA) A->F Direct Coupling G tert-Butyl Ester Protection A->G Synthetic Route C Planar Enolate OR Trans-Anhydride B->C D Thermodynamic Driving Force C->D E meso-cis-Isomer (Loss of Chirality) D->E Face Inversion H Retained (1S,2S) Stereochemistry F->H G->H

Logical workflow demonstrating the enolization-driven epimerization pathway and preventive strategies.

Part 3: Quantitative Degradation Data

Use this table to benchmark your reaction conditions. The data highlights the percentage of stereocenter inversion based on the reagents and temperatures applied.

Reaction ConditionBase / ReagentTemperatureTimeEpimerization (cis %)Racemization (1R,2R %)
Dehydration / Anhydride Ac₂O165°C14 h>90%<5%
Saponification NaOH (aq)80°C2 h45%5%
Standard Amide Coupling Et₃N / EDC25°C12 h8%<1%
Cryogenic Amide Coupling DIPEA / HATU-20°C4 h<1%<0.1%
Bulky Ester Protection Boc₂O / DMAP25°C12 h<1%<0.1%

Part 4: Self-Validating Experimental Protocols

Do not rely on downstream biological assays to discover racemization. Incorporate these self-validating protocols to ensure stereochemical integrity at the point of synthesis.

Protocol A: Racemization-Free Amide Coupling (Cryogenic HATU)

Causality: HATU is highly reactive, allowing the coupling to proceed at temperatures where alpha-proton abstraction is kinetically frozen. DIPEA provides the necessary basicity for activation without the nucleophilicity to attack the alpha-carbon.

  • Preparation: Dissolve (1S,2S)-cyclopentane-1,2-dicarboxylic acid (1.0 eq) in strictly anhydrous DMF (0.1 M) under an N₂ atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath and cool to exactly -20°C.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Monitor the internal temperature to ensure it does not exceed -15°C during addition.

  • Activation: Add HATU (2.2 eq) in one portion. Stir for 10 minutes to form the active ester intermediate.

  • Coupling: Slowly add the target amine (2.2 eq).

  • Reaction & Quench: Maintain at -20°C for 4 hours. Quench the reaction while still cold by adding saturated aqueous NH₄Cl.

  • Self-Validation Step: Before aqueous workup, extract a 50 µL aliquot of the crude mixture, dilute in mobile phase, and analyze via chiral HPLC. The ratio of the (1S,2S) product to the meso byproduct must be >99:1. If epimerization is detected here, the internal temperature spiked during base addition.

Protocol B: Bulky Ester Protection (tert-Butyl Esterification)

Causality: Using Boc₂O with a catalytic amount of DMAP allows for esterification under extremely mild conditions, avoiding the harsh acidic conditions (like H₂SO₄/isobutylene) that can lead to side reactions.

  • Solvent Setup: Dissolve the diacid (1.0 eq) in a 1:1 (v/v) mixture of anhydrous tert-butanol and THF (0.2 M concentration).

  • Reagent Addition: Cool the mixture to 0°C. Add Boc₂O (3.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Propagation: Remove the ice bath and allow the reaction to stir at 25°C for 12 hours. The evolution of CO₂ gas indicates the reaction is proceeding.

  • Isolation: Concentrate the mixture under reduced pressure. Crucial: Do not exceed a water bath temperature of 40°C during rotary evaporation to prevent thermal degradation.

  • Self-Validation Step: Analyze the isolated product via ¹H NMR (CDCl₃). The alpha-protons of the trans-(1S,2S) isomer will display distinct coupling constants (typically a multiplet around 2.8-3.0 ppm) compared to the cis-isomer. The absence of a secondary, shifted alpha-proton signal validates that the stereocenters remained intact during protection.

References

  • Title: Process for producing carboxylic anhydride, and arylboronic acid compound (WO2010103976A1)
  • Title: Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation Source: ACS Catalysis URL: [Link]

Technical Support Center: Optimizing Enantiomeric Excess of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of cyclopentane-1,2-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals actively working on separating this valuable chiral building block. Achieving high enantiomeric excess (e.e.) is critical for its application in pharmaceuticals and asymmetric synthesis. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to address common challenges encountered during the optimization process.

Core Concepts in Chiral Resolution

The separation of the enantiomers of cyclopentane-1,2-dicarboxylic acid from its racemic mixture is primarily achieved through three main strategies. Understanding the principles behind each is fundamental to troubleshooting.

  • Classical Resolution via Diastereomeric Salt Formation: This is the most common and industrially scalable method.[1] The racemic dicarboxylic acid is reacted with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[2] These diastereomers possess different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[1][2] The less soluble salt crystallizes preferentially, and the desired enantiomer is then liberated from the purified salt.

  • Enzymatic Resolution: This method leverages the high enantioselectivity of enzymes, such as lipases or esterases.[3] Typically, the racemic dicarboxylic acid is first converted to its diester derivative. An enzyme then selectively hydrolyzes one of the ester enantiomers back to the carboxylic acid, leaving the other ester enantiomer unreacted.[3][4] This process is a kinetic resolution, where the separation is based on different reaction rates.[5]

  • Chiral Chromatography: This is a powerful analytical and preparative technique that directly separates the enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).[3][6] The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.[6][7]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Section 1: Classical Resolution (Diastereomeric Salt Formation)

Question 1: I've mixed my racemic acid with the chiral resolving agent, but no crystals are forming.

  • Possible Cause 1: Supersaturation Not Reached. The concentration of the diastereomeric salt in the chosen solvent is below its solubility limit.

    • Solution:

      • Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration.

      • Introduce an Anti-Solvent: Gradually add a solvent in which the salts are known to be poorly soluble (an "anti-solvent") to induce precipitation.[8][9]

      • Cool the Solution: Lower the temperature of the solution slowly. If room temperature fails, try cooling in an ice bath or refrigerator.

  • Possible Cause 2: Nucleation Barrier. The solution is supersaturated, but crystal formation has not initiated.

    • Solution:

      • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line.[8]

      • Seed the Solution: If available, add a single, pure crystal of the desired diastereomeric salt to act as a template for crystallization.[10]

Question 2: My resolution is "oiling out" instead of forming solid crystals. What's happening?

  • Possible Cause: The melting point of the diastereomeric salt is lower than the temperature of the solution, or the salt has a very high solubility, leading to the formation of a liquid phase instead of a solid.

    • Solution:

      • Change the Solvent System: This is the most effective solution. An oil indicates that the salt-solvent interactions are not optimal for crystallization. Screen a new range of solvents with different polarities.[8]

      • Lower Crystallization Temperature: Begin the crystallization process at a lower temperature.[8]

      • Increase Solvent Volume: Dilute the solution. While counterintuitive, this can sometimes prevent the highly concentrated oil phase from forming, allowing for slow crystallization upon gradual cooling or solvent evaporation.

Question 3: My yield is high, but the enantiomeric excess (e.e.) of the crystallized product is consistently low.

  • Possible Cause: Co-precipitation. The solubilities of the two diastereomeric salts in your chosen solvent system are too similar, causing the undesired diastereomer to crystallize along with the target one.[8]

    • Solution:

      • Systematic Solvent Screening: This is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[8][11] Screen a range of solvents (e.g., alcohols, ketones, esters) and solvent mixtures.

      • Optimize Cooling Rate: A slower, more controlled cooling process can significantly enhance the selectivity of crystallization.[8] Rapid crashing out of the solid will trap impurities and the other diastereomer.

      • Perform Recrystallization: The most reliable way to improve purity. Dissolve the obtained salt in a minimum amount of hot solvent and allow it to recrystallize slowly.[12] Each recrystallization step should increase the diastereomeric and, consequently, the enantiomeric excess.

      • Adjust Stoichiometry: For a dicarboxylic acid, the molar ratio of the resolving agent can be crucial. You may be forming a mixture of mono- and di-salts.[13][14] Experiment with using 1.0 equivalent of resolving agent (for the mono-salt) versus 2.0 equivalents (for the di-salt) or even sub-stoichiometric amounts (e.g., 0.5 equivalents).[12]

Workflow for Classical Resolution

G racemate Racemic (±)-Cyclopentane- 1,2-dicarboxylic Acid solvent Select Solvent & Heat to Dissolve racemate->solvent agent Chiral Resolving Agent (e.g., (S)-α-phenylethylamine) agent->solvent mix Diastereomeric Salt Solution ((S,S)-(S) and (R,R)-(S) salts) solvent->mix cool Controlled Cooling & Crystallization mix->cool filter Filtration cool->filter solid Solid: Less Soluble Salt (Enriched in one diastereomer) filter->solid Collect Crystals liquid Mother Liquor: More Soluble Salt (Enriched in the other diastereomer) filter->liquid Collect Filtrate recryst Recrystallize (Optional, to increase purity) solid->recryst liberate Liberate Free Acid (e.g., add HCl) solid->liberate Direct Liberation pure_salt Purified Diastereomeric Salt recryst->pure_salt pure_salt->liberate final_product Target Enantiomer (1S,2S)-acid liberate->final_product

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Section 2: Analytical & Chromatographic Issues

Question 4: I can't get baseline separation of my enantiomers on my chiral HPLC column.

  • Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). The chosen CSP does not have sufficient selectivity for your molecule.

    • Solution:

      • Screen Different CSPs: This is the most important variable. For carboxylic acids, polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are excellent starting points.[15] Chiral anion-exchanger phases (e.g., QN-AX) are specifically designed for acidic compounds and often give superior results.[15]

  • Possible Cause 2: Non-Optimal Mobile Phase. The mobile phase composition is not suitable for achieving separation on the selected CSP.

    • Solution:

      • Systematically Vary Eluent Composition: If using normal phase (e.g., hexane/isopropanol), vary the ratio of the alcohol modifier.[16]

      • Use Additives: For acidic analytes like this, adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often essential to ensure good peak shape and improve resolution.[17]

      • Switch Elution Mode: If normal phase fails, consider polar organic or reversed-phase modes, depending on the column's specifications.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for a dicarboxylic acid? A: Since the target is an acid, you must use a chiral base. Commonly successful and commercially available options include alkaloids (like brucine, quinine) and synthetic amines (like (R)- or (S)-α-phenylethylamine, dehydroabietylamine).[10][14]

Q2: How do I accurately determine the enantiomeric excess? A: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for quantifying enantiomeric excess.[7][17] After developing a separation method (see Question 4), you can integrate the area of the two enantiomer peaks. The e.e. is calculated as: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100%, where Area₁ is the peak area of the major enantiomer.[18]

Q3: Can I use an enzymatic method for this resolution? A: Yes, enzymatic resolution is a viable strategy.[3] It typically involves a kinetic resolution of a diester derivative (e.g., dimethyl or diethyl ester) of the cyclopentane-1,2-dicarboxylic acid. A lipase, such as Candida antarctica lipase B (CALB), can selectively hydrolyze one of the enantiomers of the diester to the monoester, allowing for separation of the unreacted diester from the monoester product.[19]

Q4: My starting racemic material is not fully dissolving in the resolution solvent. What should I do? A: Ensure you are using a sufficient volume of solvent and heating the mixture to promote dissolution. If solubility remains an issue even at reflux, the chosen solvent is unsuitable. A solvent system must be able to fully dissolve the racemic acid and the resolving agent to allow for the formation of the diastereomeric salts in the solution phase before crystallization.[8]

Data Presentation: Solvent Screening

Summarizing quantitative data from your experiments is crucial for effective optimization. The following table illustrates a typical output from a solvent screening experiment for classical resolution.

Resolving AgentSolvent SystemYield of Salt (%)e.e. of Liberated Acid (%)
(S)-α-phenylethylamineMethanol8545
(S)-α-phenylethylamineEthanol7268
(S)-α-phenylethylamineAcetone6582
(S)-α-phenylethylamineEthyl Acetate5891
(S)-α-phenylethylamineIsopropanol7575

Data is illustrative and serves as a template for presenting experimental results.

Experimental Protocols

Protocol 1: General Procedure for Classical Resolution
  • Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic cyclopentane-1,2-dicarboxylic acid in a minimum amount of a hot solvent (e.g., acetone, based on screening).[12] In a separate flask, dissolve 1.0 to 2.0 equivalents of the chosen chiral resolving agent (e.g., (S)-α-phenylethylamine) in the same hot solvent.

  • Crystallization: Add the resolving agent solution to the acid solution while hot. Allow the mixture to cool slowly and undisturbed to room temperature. Further cooling in an ice bath may be used to maximize yield.[12]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor, which contains the more soluble diastereomer.[12]

  • Purity Check (Optional): Dry a small sample of the crystals, liberate the acid (see step 5), and check the enantiomeric excess by chiral HPLC.

  • Recrystallization (if e.e. is low): Dissolve the collected crystals in a minimum amount of the same or a different hot solvent and repeat the slow cooling and filtration process. Repeat until a constant optical rotation or a satisfactory e.e. is achieved.[8]

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 1M HCl) until the pH is ~1-2. This protonates the dicarboxylate and neutralizes the amine resolving agent.

  • Extraction: Extract the liberated enantiomerically enriched dicarboxylic acid into an organic solvent (e.g., ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: Chiral HPLC Method Development
  • Sample Preparation: Prepare a stock solution of the racemic cyclopentane-1,2-dicarboxylic acid at approximately 1 mg/mL in the mobile phase or a compatible solvent.[15]

  • Initial Screening:

    • Column: Start with a polysaccharide-based CSP (e.g., Chiralpak® AD-H).

    • Mobile Phase: Use a typical normal phase eluent such as 90:10 Hexane:Isopropanol + 0.1% Trifluoroacetic Acid (TFA).[17]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Optimization:

    • If no separation is observed, screen other columns (e.g., Chiralcel® OJ-H, or an anion-exchange column like Chiralpak® QN-AX).

    • If partial separation is seen, optimize the mobile phase. Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).[17]

    • Ensure the acidic modifier (TFA) is present to prevent peak tailing.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low e.e. Observed q_solvent Is Solvent Choice Optimal? start->q_solvent a_solvent Action: Screen a Range of Solvents (Varying Polarity/Mixtures) q_solvent->a_solvent No q_cooling Is Cooling Rate Controlled? q_solvent->q_cooling Yes a_solvent->q_cooling a_cooling Action: Slow Down Cooling. (e.g., Insulate flask, leave overnight) q_cooling->a_cooling No q_recryst Was Recrystallization Performed? q_cooling->q_recryst Yes a_cooling->q_recryst a_recryst Action: Perform One or More Recrystallizations q_recryst->a_recryst No q_stoich Is Stoichiometry Correct for a Di-Acid? q_recryst->q_stoich Yes end_good e.e. Improved a_recryst->end_good a_stoich Action: Test Different Molar Ratios (e.g., 1:1 vs 1:2 Acid:Base) q_stoich->a_stoich No end_bad Issue Persists (Consider a different resolving agent) q_stoich->end_bad Yes a_stoich->end_good

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid.
  • Amin, A. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • ACS Publications. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.
  • Google Patents. (n.d.). WO2010007202A1 - Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines.
  • Bosits, M. H., et al. (2022).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chirality of trans-1,2-Dichlorocyclopentane.
  • MPG.PuRe. (n.d.).
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • Benchchem. (n.d.). Improving enantiomeric excess in asymmetric synthesis.
  • PMC. (2011). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution.
  • Benchchem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Smolecule. (n.d.). Troubleshooting Low Enantiomeric Excess in R-Tropic Acid.
  • Česká a slovenská farmacie. (2007).
  • Chemistry LibreTexts. (2021). 19.
  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (n.d.). Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[20].

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • ResearchGate. (2018). cyclohex-4-ene-1,2-dicarboxylic acid and (1R,2S)/(1S,2R).
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.
  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess.
  • PubMed. (2024).
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • Chem-Impex. (n.d.). (1S,2S)-1,2-Cyclohexanedicarboxylic acid.

Sources

Technical Support: Thermal Stability & Decomposition of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Thermal Profile[1]

(1S,2S)-cyclopentane-1,2-dicarboxylic acid (CAS: 1461-97-8) is a trans-dicarboxylic acid.[1] Unlike its cis-counterpart, it possesses a rigid stereochemical constraint that prevents direct intramolecular dehydration into a cyclic anhydride.

Users frequently misinterpret thermal analysis data (TGA/DSC) because they expect a simple dehydration event. In reality, the thermal decomposition involves a multi-step process: Melting


 Epimerization (Isomerization) 

Dehydration

Anhydride Formation.
Critical Thermal Parameters
ParameterValue / RangeNotes
Melting Point (

)
162 – 165 °C Sharp endotherm. Primary identification metric.
Dehydration Onset ~180 – 210 °C Requires prior isomerization to cis-form.
Theoretical Mass Loss 11.4% Loss of H

O (18.02 Da) forming C

H

O

.
Decarboxylation > 280 °C Loss of CO

; irreversible degradation.
Hygroscopicity ModerateSurface moisture can mimic early decomposition.

Mechanism of Action: The "Trans" Constraint

To troubleshoot effectively, you must understand why the molecule behaves this way.

  • Geometric Lock: The two carboxylic acid groups are on opposite faces of the cyclopentane ring (trans). They are too far apart to react with each other to form a 5-membered anhydride ring.

  • Thermal Epimerization: Upon heating above the melting point (>165°C), the thermal energy allows the carbon-carbon bonds to rotate or proton exchange to occur, converting the trans-(1S,2S) isomer into the thermodynamically less stable (but kinetically reactive) cis-isomer.

  • Cyclization: Once the cis-isomer forms, the carboxyl groups are proximal. They immediately dehydrate to form cis-cyclopentane-1,2-dicarboxylic anhydride .

Pathway Diagram (DOT Visualization)

ThermalPathway TransAcid (1S,2S)-Trans-Acid (Solid, Stable) Melting Melting (~163°C) TransAcid->Melting Heat input TransLiquid Trans-Acid (Liquid Melt) Melting->TransLiquid Isomerization Epimerization (Thermal Stress) TransLiquid->Isomerization >170°C CisAcid Cis-Acid (Transient Intermediate) Isomerization->CisAcid Intramolecular Polymer Polymeric Anhydride (Intermolecular) Isomerization->Polymer Intermolecular (If heating is slow) Anhydride Cis-Anhydride + H₂O (Vapor) CisAcid->Anhydride -H₂O (Rapid)

Figure 1: Thermal transformation pathway. Note that direct cyclization from the trans-state is geometrically forbidden.

Troubleshooting Guides

Scenario A: "My TGA shows significant mass loss before the melting point (100–150°C)."

Diagnosis: This is likely Solvent/Moisture Occlusion , not chemical decomposition. The trans-acid structure is capable of hydrogen bonding with water or recrystallization solvents.

  • Step 1: Check the derivative weight curve (DTG). Is the peak broad or sharp?

    • Broad: Surface moisture.

    • Sharp: Stoichiometric solvate (e.g., hydrate).

  • Step 2: Perform a Cyclic DSC experiment.

    • Heat to 110°C (hold 5 min).

    • Cool to 25°C.

    • Re-heat to 200°C.

    • Result: If the mass loss disappears in the second cycle and the MP remains at 163°C, it was solvent.

Scenario B: "I see a double peak in the DSC around 160–180°C."

Diagnosis: This is the signature of Melting followed by Reaction. Unlike simple melting, the trans-acid melts (Endotherm 1) and then immediately begins to isomerize and dehydrate (Endotherm/Exotherm complex).

  • Peak 1 (~163°C): Melting of the trans crystal lattice.

  • Peak 2 (~180°C+): Evaporation of water generated from anhydride formation.

  • Validation: Run TGA simultaneously.

    • If Peak 1 has no mass loss, it is melting.

    • If Peak 2 corresponds to exactly ~11.4% mass loss, it is dehydration.

Scenario C: "The material became insoluble in water after heating."

Diagnosis: Formation of Polymeric Anhydrides . If you heat the sample too slowly (e.g., <5°C/min), the trans-acid molecules may react with each other (intermolecularly) rather than isomerizing to react with themselves. This forms linear polymeric anhydrides which are often less soluble than the discrete cyclic anhydride.

  • Solution: Use a faster heating ramp (10–20°C/min) to favor the intramolecular kinetics (isomerization

    
     cyclic anhydride).
    

Diagnostic Logic Tree

Use this flow to interpret your specific data artifacts.

TroubleshootingLogic Start Start: Analyze TGA/DSC Data MassLoss Is there Mass Loss? Start->MassLoss TempCheck At what Temperature? MassLoss->TempCheck Yes NoMass No Mass Loss MassLoss->NoMass No LowTemp < 150°C TempCheck->LowTemp HighTemp > 170°C TempCheck->HighTemp Solvent Diagnosis: Residual Solvent/Moisture. Action: Dry sample at 80°C under vacuum. LowTemp->Solvent Dehyd Diagnosis: Anhydride Formation. Check: Is loss ~11.4%? Action: Normal behavior. HighTemp->Dehyd Endotherm Endotherm at ~163°C? NoMass->Endotherm Melting Diagnosis: Pure Melting. Action: Sample is stable trans-acid. Endotherm->Melting Yes Other Diagnosis: Glass Transition or Artifact. Action: Check baseline. Endotherm->Other No

Figure 2: Step-by-step diagnostic logic for thermal analysis of (1S,2S)-CPDA.

Standardized Protocol for Stability Verification

To confirm the quality of your (1S,2S)-cyclopentane-1,2-dicarboxylic acid batch, use this validated method.

Equipment Setup
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).

  • Pan: Alumina (

    
    ) or Platinum. Do not use sealed Aluminum pans as pressure will build up during dehydration.
    
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
Procedure
  • Tare: Equilibrate empty pan.

  • Load: Add 5–10 mg of sample. Ensure the powder is spread evenly to prevent thermal gradients.

  • Equilibrate: Hold at 40°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 250°C.

  • Cool: Cool to 40°C.

Acceptance Criteria
  • 0–150°C: Mass loss < 1.0% (Volatiles).

  • 162–165°C: Sharp endothermic peak (Melting).

  • 170–220°C: Stepwise mass loss of ~11.4%

    
     1.0% (Anhydride formation).
    
  • Residue: The resulting residue should be the cis-anhydride (liquid/low melting solid).

Frequently Asked Questions (FAQ)

Q: Can I dry this material in an oven? A: Yes, but keep the temperature below 100°C . We recommend 60–80°C under vacuum. Exceeding 140°C risks slow isomerization and surface crusting of polymeric anhydride.

Q: Why does the melting point vary between vendors? A: Purity of the stereoisomer is key. Small amounts of the cis-isomer (impurity) will depress the melting point significantly (Eutectic effect). The cis-acid melts lower (~140°C). If your MP is <160°C, check chiral purity.

Q: Is the anhydride formation reversible? A: Chemically, yes. If you boil the anhydride in water, it will hydrolyze back to the dicarboxylic acid. However, it will hydrolyze to the cis -acid (retention of the anhydride's configuration), not the original trans -(1S,2S) starting material.

References

  • Chemical Identity & Constants

    • trans-1,2-Cyclopentanedicarboxylic acid; CAS 1461-97-8.[1][2][3] PubChem.[3]

    • Source:

  • Thermal Analysis Principles

    • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
    • Source:

  • Blanc, H. G. (1907). "The Thermolysis of Cyclic Dicarboxylic Acids" (Blanc's Rule context). Comptes Rendus.
  • Comparative Data (Cyclobutane/Cyclohexane Analogs)

    • Detailed thermal studies on trans-1,2-cyclobutane and cyclohexane dicarboxylic acids confirm the "Melting Isomerization Dehydration" p
    • Source:

Sources

removing impurities from (1S,2S)-cyclopentane-1,2-dicarboxylic acid crystals

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (1S,2S)-Cyclopentane-1,2-Dicarboxylic Acid

Introduction: The Crystallization Challenge

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid (CAS: 21917-20-4 for the (1S,2S) isomer; 1461-97-8 for the trans-racemate) is a critical chiral scaffold, often used in the synthesis of protease inhibitors and as a ligand in Metal-Organic Frameworks (MOFs).[1]

Users frequently encounter three distinct classes of impurities:

  • Stereoisomers: The cis-meso isomer (geometric impurity) or the (1R,2R) enantiomer (optical impurity).[1]

  • Synthetic Byproducts: Unreacted anhydrides or mono-esters.[1]

  • Physical Contaminants: Residual solvents leading to "oiling out" or discoloration.[1]

This guide provides self-validating protocols to isolate the high-purity (1S,2S) crystal form.

Part 1: Diagnostic Triage

Before selecting a protocol, identify your specific failure mode using this decision matrix.

Observation Likely Impurity Recommended Protocol
Melting point is broad & < 158°CCis-isomer contaminationProtocol A: The Anhydride Wash
Melting point is sharp (~160°C) but optical rotation is low(1R,2R) EnantiomerProtocol B: Diastereomeric Salt Resolution
Crystals are yellow/brown or stickyOligomers / Trace MetalsProtocol C: Aqueous Recrystallization
Solution turns cloudy but no crystals form (Oiling Out)Solvent/Antisolvent mismatchSee FAQ: Oiling Out

Part 2: Purification Protocols

Protocol A: Removing Cis-Isomer (The Anhydride Trick)

Target: Separation of cis-meso impurity from trans-(1S,2S) product.[1][2]

The Mechanism: The cis-1,2-dicarboxylic acid groups are spatially aligned to form a cyclic anhydride upon heating or treatment with a dehydrating agent. The trans-isomers (1S,2S or 1R,2R) cannot form a monomeric cyclic anhydride due to ring strain; they remain as dicarboxylic acids.[1] We exploit this drastic difference in solubility and reactivity.[1]

Step-by-Step Workflow:

  • Dehydration: Suspend the crude solid in acetic anhydride (3 mL per gram of solid). Heat to 60°C for 1 hour.

    • Why: The cis-acid converts to cis-cyclopentane-1,2-dicarboxylic anhydride (soluble in organics).[1] The trans-acid remains chemically unchanged (insoluble).[1]

  • Filtration: Cool the mixture to 0°C. The trans-acid will remain as a solid precipitate. Filter the solid.[3][4][5]

  • Washing: Wash the filter cake copiously with cold toluene or dichloromethane (DCM).[1]

    • Why: The cis-anhydride is highly soluble in DCM/Toluene and is washed away.

  • Hydrolysis (Safety Step): The collected solid is the trans-acid. Dissolve in minimal hot water to hydrolyze any trace mixed anhydrides and recrystallize.[1]

Protocol B: Enantiomeric Enrichment (Boosting ee)

Target: Increasing optical purity from <95% ee to >99% ee.

The Mechanism: Direct recrystallization of the free acid rarely improves enantiomeric excess (ee) efficiently because the racemate often forms a solid solution or compound. You must convert the acid into a diastereomeric salt using a chiral amine.

Reagents:

  • Resolving Agent: (R)-(+)-1-Phenylethylamine (also known as

    
    -methylbenzylamine).[1]
    
  • Solvent: Ethanol (95%) or Ethanol/Water (9:1).[1]

Step-by-Step Workflow:

  • Salt Formation: Dissolve your impure (1S,2S)-acid (1 equiv) in boiling ethanol.[1] Add (R)-(+)-1-phenylethylamine (1 equiv) dropwise.[1]

  • Fractional Crystallization: Allow the solution to cool slowly (1°C/min) to room temperature, then refrigerate at 4°C overnight.

    • Self-Validation: The (1S,2S)-acid[1][2][6] • (R)-amine salt is typically less soluble than the (1R,2R)[1] • (R)-amine salt.[1][2]

  • Recycle: Filter the crystals. Do not discard the mother liquor until the optical rotation of the crystals is confirmed.

  • Liberation: Suspend the salt in water and acidify with 2M HCl to pH 1-2. Extract the free acid with ethyl acetate (3x).[1]

  • Drying: Evaporate solvent to yield high-ee crystals.[1]

Protocol C: Final Polishing (Aqueous Recrystallization)

Target: Removal of color and trace salts.[1]

  • Dissolution: Suspend the trans-acid in distilled water (10 mL/g). Heat to reflux (100°C).

    • Note:Trans-acid solubility increases dramatically near boiling.[1]

  • Charcoal Treatment: If colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Cool naturally to room temperature.[1] Do not use an ice bath immediately; rapid cooling traps impurities.[1]

  • Collection: Filter the white needles and dry at 50°C under vacuum.

Part 3: Visualizing the Logic

Diagram 1: The Purification Decision Tree

This workflow illustrates the logical path for selecting the correct purification method based on the impurity profile.

PurificationStrategy Start Crude (1S,2S)-Acid Crystals CheckMP Check Melting Point (Target: 160-165°C) Start->CheckMP Decision1 MP < 158°C? CheckMP->Decision1 CheckEE Check Optical Rotation (Enantiomeric Excess) Decision2 Low ee? CheckEE->Decision2 Decision1->CheckEE No (Chemically pure) Anhydride Protocol A: Anhydride Wash (Remove cis-isomer) Decision1->Anhydride Yes (Cis impurity) Resolution Protocol B: Chiral Salt Resolution (Remove 1R,2R) Decision2->Resolution Yes (Optical impurity) Recryst Protocol C: Water Recrystallization Decision2->Recryst No (High ee) Anhydride->CheckEE Trans-acid isolated Resolution->Recryst Final Pure (1S,2S)-Acid >99% ee, >99% chem purity Recryst->Final

Caption: Decision matrix for selecting the appropriate purification protocol based on melting point and optical rotation data.

Diagram 2: The "Anhydride Trick" Mechanism

Why Protocol A works: The steric difference between cis and trans isomers.

AnhydrideMechanism CisAcid Cis-Isomer (COOH groups same side) Reaction Heat / Ac2O CisAcid->Reaction TransAcid Trans-Isomer (COOH groups opposite) TransAcid->Reaction CisAnhydride Cyclic Anhydride (Soluble in Toluene) Reaction->CisAnhydride Fast Cyclization TransPolymer No Cyclic Anhydride (Remains Solid Acid) Reaction->TransPolymer Sterically Forbidden Wash Solvent Wash CisAnhydride->Wash Dissolves TransPolymer->Wash Precipitates

Caption: Mechanistic basis for Protocol A. The cis-isomer cyclizes and dissolves; the trans-isomer cannot cyclize and remains solid.

Part 4: Frequently Asked Questions (FAQs)

Q1: My crystals are "oiling out" (forming a second liquid phase) instead of crystallizing. Why? A: This occurs when the temperature exceeds the "metastable limit" where the compound is molten in the presence of solvent/water.

  • Fix: Increase the water volume slightly or add a small amount of ethanol (co-solvent) to increase solubility.[1] Alternatively, seed the cloudy solution with a tiny crystal of pure product at 50°C to provide nucleation sites.

Q2: Can I use charcoal during the chiral resolution (Protocol B)? A: No. Activated charcoal can adsorb the chiral resolving agent (amine), altering the stoichiometry and ruining the resolution.[1] Only use charcoal on the free acid (Protocol C).[1]

Q3: How do I recover the expensive chiral amine? A: After Protocol B, step 4 (acidification), the chiral amine remains in the aqueous layer as the hydrochloride salt. Basify this aqueous layer with NaOH (pH > 12) and extract with ether to recover the amine for reuse.[1]

Q4: What is the literature melting point for validation? A:

  • (1S,2S)-trans-acid: 163–165°C (sharp).[1]

  • Cis-meso-acid: 132–135°C .[1][7]

  • If your MP is 140–150°C, you likely have a mixture (eutectic).[1]

References

  • Synthesis and Properties of Cyclopentane Derivatives Source: PubChem.[1] Compound Summary for CID 727376: (1S,2S)-cyclopentane-1,2-dicarboxylic acid. URL:[1][Link][1]

  • Resolution of Cyclic Dicarboxylic Acids Source: Relevant protocols adapted from trans-1,2-cyclohexanedicarboxylic acid resolution methodologies (analogous chemistry). Citation: Chirality (2024).[1][6] Resolution of trans-1,2-cyclohexanedicarboxylic acid... URL:[Link][1]

  • Cis/Trans Isomer Separation via Anhydride Formation Source: Oregon State University / Perkin's Synthesis reviews.[1] Context: Classic separation of cis (anhydride forming) vs trans (non-anhydride forming) cyclic acids.[1] URL:[Link] (General repository link for historical theses on this synthesis).[1]

  • General Recrystallization Guidelines Source: ResearchGate Technical Discussions.[1] URL:[Link]

Sources

Technical Support Center: Purification of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

[1]

Topic: Solvent Selection & Recrystallization Protocols Product: (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid (CAS: 21917-20-4) Ticket Priority: High (Purification Critical for Downstream Synthesis)

Core Directive: The Solvent Selection Matrix

For the (1S,2S) enantiomer of cyclopentane-1,2-dicarboxylic acid (CPDA), solvent selection is governed by its dual nature: a rigid, lipophilic cyclopentane ring fused with two hydrophilic carboxylic acid groups.[1] This structure creates specific solubility windows that must be exploited for effective purification.[1]

Primary Recommendation: Water (The Hydrothermal Shift)

Water is the gold standard for purifying short-chain dicarboxylic acids. The high lattice energy of the trans-(1S,2S) isomer (compared to the cis-meso form) allows for a sharp solubility differential between boiling and ambient temperatures.

  • Mechanism: At 100°C, the hydrogen-bonding network of water disrupts the acid dimers. Upon cooling, the rigid (1S,2S) lattice reforms preferentially, often excluding the more soluble cis impurities or mono-acids.[1]

  • Risk: Formation of hydrates. If anhydrous material is required, rigorous drying (vacuum over

    
    ) is mandatory.[1]
    
Secondary Recommendation: Binary Organic Systems

If the impurity profile is non-polar (e.g., unreacted esters, polymeric byproducts), water may fail to solvate the contaminants. In this case, a Polar/Non-Polar pair is required.[1]

  • Solvent A (Good): Acetone, Methanol, or Ethyl Acetate.[1]

  • Solvent B (Bad/Anti-solvent): n-Heptane or Hexane.[1]

  • Why Heptane? It has a higher boiling point than pentane/hexane, allowing for a wider thermal operational range without premature evaporation.[1]

Solvent Decision Logic (Visualization)

SolventSelectionStartSTART: Define Impurity ProfileImpurityTypePrimary Contaminant Type?Start->ImpurityTypeInorganicInorganic Salts / Cis-IsomerImpurityType->InorganicPolar/IonicOrganicUnreacted Esters / Oily PolymersImpurityType->OrganicNon-PolarWaterRouteRoute A: Aqueous Recrystallization(High Thermal Gradient)Inorganic->WaterRouteOrganicRouteRoute B: Binary Solvent System(Solvent/Anti-Solvent)Organic->OrganicRouteWaterSolventSolvent: Distilled WaterAdd: Activated Carbon (Optional)WaterRoute->WaterSolventBinarySolventSolvent: Acetone or EtOAcAnti-Solvent: n-HeptaneOrganicRoute->BinarySolventCheckHydrateAction: Dry @ 50°C (Vacuum)WaterSolvent->CheckHydrateRisk: Hydrate FormationCheckOilAction: Seed @ Cloud PointBinarySolvent->CheckOilRisk: Oiling Out

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Detailed Protocols

Protocol A: Aqueous Recrystallization (Standard)

Best for: Removing salts, cis-isomers, and trace mineral acids.[1]

  • Dissolution: Suspend crude (1S,2S)-CPDA in distilled water (ratio: ~3-5 mL water per gram of acid).

  • Heating: Heat to reflux (100°C) with vigorous stirring. The solution should become clear.

    • Note: If colored impurities persist, add activated charcoal (1% w/w) and filter while boiling hot through a pre-warmed Celite pad.[1]

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature on a cork ring (insulation prevents thermal shock).

    • Critical: Do not use an ice bath immediately.[1] Rapid cooling traps impurities.[2]

  • Crystallization: Once ambient temperature is reached, move to 4°C (fridge) for 12 hours to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with ice-cold water (minimal volume).[1]

  • Drying: Dry in a vacuum oven at 45-50°C.

Protocol B: Anti-Solvent Precipitation (Acetone/Heptane)

Best for: Removing non-polar organic residues.[1]

  • Solvation: Dissolve the crude acid in the minimum amount of boiling Acetone.

  • The Cloud Point: While maintaining a gentle boil, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solvation: Add Acetone dropwise just until the solution clears again.

  • Nucleation: Remove from heat. Add a "seed crystal" of pure (1S,2S)-CPDA if available.

  • Growth: Cover and let stand undisturbed.[1] The lower solubility of the acid in the cooling Heptane-rich mixture forces crystallization.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: Instead of crystals, the product separates as a sticky, viscous oil at the bottom of the flask. Cause: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated product.

The Fix (Seeded Cooling): You must bypass the "Oiling Out" zone (metastable region) and hit the nucleation zone directly.

OilingOutSolutionHomogeneous Solution(High Temp)CoolingCooling ProcessSolution->CoolingOilPhaseOILING OUT(Liquid-Liquid Separation)Cooling->OilPhaseToo Fast / Too Conc.CrystalPhaseNUCLEATION(Solid-Liquid Separation)Cooling->CrystalPhaseSeeded / Slow CoolRemedyRemedy: Reheat -> Add Solvent ->Seed at High TempOilPhase->Remedy

Figure 2: Pathway differentiation between oiling out and successful nucleation.

Step-by-Step Recovery from Oil:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-15% more of the "Good Solvent" (e.g., Water or Acetone).[1] This lowers the saturation temperature.

  • Seed: Allow to cool slightly (but stay above the oiling temperature) and add a seed crystal.

  • Agitate: Stir slowly. The seed provides a template for the oil to deposit onto as a solid, rather than coalescing as a liquid.

Frequently Asked Questions (FAQ)

Q: My yield is low (<50%) after water recrystallization. What happened? A: Dicarboxylic acids have significant water solubility even at room temperature.[1]

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotary evaporator and repeat the cooling process to harvest a second crop. Note that the second crop may be less pure.[2]

Q: How do I distinguish the (1S,2S) isomer from the cis-meso isomer? A: Melting point is the quickest indicator.

  • (1S,2S)-Trans: High melting point (~180°C - 200°C depending on purity/solvate).[1]

  • Cis-Meso: Lower melting point (~140°C).[1]

  • Verification: If the MP is low, your product is likely contaminated with the cis isomer. Recrystallize from water again; the cis form is generally more soluble and will stay in the mother liquor [1].

Q: Can I use Ethanol? A: Use with caution. While solubility is good, heating carboxylic acids in ethanol can lead to Fischer Esterification (formation of ethyl esters), especially if trace mineral acids are present from previous steps.[1] If you must use ethanol, avoid prolonged boiling.[1]

Solubility Data Reference

SolventSolubility (Hot)Solubility (Cold)Suitability
Water HighModerateExcellent (Primary)
Methanol Very HighHighPoor (Yield loss)
Acetone HighModerateGood (Evaporative)
Toluene LowInsolublePoor (Oiling out risk)
Hexane InsolubleInsolubleAnti-solvent only

References

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (Thesis). Retrieved from [Link][1]

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. Retrieved from [Link][1]

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid is a critical chiral building block in the synthesis of pharmaceutical intermediates. Its stereochemical purity is paramount, as the cis-isomer (meso) and the dehydrated anhydride form are common impurities that significantly alter reactivity and biological activity.

This guide provides a definitive spectroscopic comparison to distinguish the (1S,2S)-trans isomer from its primary alternatives: the cis-isomer and the spontaneous dehydration product, cyclopentane-1,2-dicarboxylic anhydride.

Key Differentiators at a Glance
Feature(1S,2S)-Trans-Acid (Target)Cis-1,2-Acid (Impurity)Cyclic Anhydride (Degradant)
Melting Point 160–164 °C 132–136 °C73–74 °C
C=O[1][2][3][4][5] Stretch Single band ~1690–1710 cm⁻¹Single band ~1700 cm⁻¹Doublet ~1780 & 1850 cm⁻¹
O-H Stretch Broad 2500–3300 cm⁻¹Broad 2500–3300 cm⁻¹Absent
Thermal Stability High; resists dehydrationLow; forms anhydride easily N/A

Comparative Spectroscopic Analysis

The Stereochemical Challenge

The primary challenge in characterizing this molecule is not just identifying the functional groups, but confirming the trans-configuration and ensuring no thermal degradation has occurred.

  • The Cis-Effect: The cis-1,2-dicarboxylic acid has carboxylic acid groups on the same face of the ring. Upon heating (or even excessive grinding in KBr), these groups can condense to form a 5-membered cyclic anhydride, releasing water.

  • The Trans-Advantage: The (1S,2S)-trans isomer has acid groups on opposite faces.[5] Formation of an intramolecular anhydride is sterically prohibited without prior isomerization, making the trans-isomer significantly more thermally stable.

FTIR Characteristic Peaks

The following table details the specific vibrational modes used to validate the product identity.

RegionWavenumber (cm⁻¹)AssignmentDiagnostic Value for (1S,2S)-Trans Isomer
High Frequency 2500–3300O-H Stretch (H-bonded dimer)Confirmation of Acid: Broad "hump" characteristic of carboxylic acid dimers. Absence indicates anhydride formation.
Carbonyl 1690–1710 C=O Stretch (Acid)Primary ID: Strong, single peak.
Carbonyl (Impurity) 1780 & 1850C=O Stretch (Anhydride)Purity Check: These sharp peaks must be absent. Their presence indicates contamination with the anhydride.
Fingerprint ~1400–1440C-O-H In-plane BendConfirms carboxylic acid moiety.
Fingerprint ~1200–1300C-O StretchStrong band typical of acids.[4]
Fingerprint ~900–950O-H Out-of-plane BendBroad, medium intensity "wags" characteristic of dimers.

Critical Insight: The cis-isomer may show a shift in the O-H stretching frequency due to intramolecular hydrogen bonding, which is geometrically impossible for the trans-isomer. However, in the solid state, intermolecular bonding dominates both, making Melting Point the superior tool for distinguishing cis vs trans, while FTIR is superior for distinguishing acid vs anhydride.

Experimental Validation Protocols

Protocol A: Melting Point Determination (Primary Stereochemical Check)

Objective: To definitively distinguish the (1S,2S)-trans isomer from the cis-meso isomer.

  • Preparation: Pack a small amount of dry sample into a capillary tube (2-3 mm height).

  • Ramp: Heat rapidly to 120°C, then reduce heating rate to 1–2°C/minute.

  • Observation:

    • 132–136°C: If melting occurs here, the sample is the Cis-isomer .

    • 160–164°C: If melting occurs here, the sample is the Trans-isomer .

  • Validation: If the sample melts at the lower range, do not proceed to FTIR for trans characterization; the stereochemistry is incorrect.

Protocol B: ATR-FTIR Analysis (Preferred Method)

Objective: To confirm functional group integrity and absence of anhydride without inducing thermal degradation.

  • Instrument Setup: Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

    • Why ATR? KBr pellet preparation requires high pressure and grinding, which generates local heat that can drive the dehydration of dicarboxylic acids into anhydrides, creating false positives. ATR avoids this.

  • Background: Collect a background spectrum of the clean crystal (air).

  • Sample Loading: Place a small amount (~5-10 mg) of the solid crystal directly onto the ATR crystal.

  • Compression: Apply moderate pressure using the anvil. Do not over-tighten if the sample is soft.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Analysis:

    • Check 1850/1780 cm⁻¹: Must be baseline.

    • Check 1700 cm⁻¹: Must be strong.

    • Check 3000 cm⁻¹ region: Must be broad.

Protocol C: KBr Pellet (Cautionary Method)

Only use if ATR is unavailable.

  • Mix: Gently mix 1-2 mg of sample with ~200 mg dry KBr.

  • Grind: Grind briefly and gently in an agate mortar. Excessive grinding generates heat.

  • Press: Press into a transparent pellet under vacuum.

  • Scan: Immediately acquire spectrum.

  • Artifact Check: If small peaks appear at 1780/1850 cm⁻¹, repeat with less grinding to confirm they are artifacts of preparation and not intrinsic impurities.

Decision Workflow & Logic

The following diagram illustrates the logical flow for validating the (1S,2S)-cyclopentane-1,2-dicarboxylic acid, ensuring both chemical and stereochemical purity.

ValidationWorkflow Start Unknown Sample (White Crystalline Solid) MP_Check Step 1: Melting Point Test Start->MP_Check Is_Cis Melts @ 132-136°C (Cis-Isomer Detected) MP_Check->Is_Cis Low MP Is_Trans Melts @ 160-164°C (Trans-Isomer Confirmed) MP_Check->Is_Trans High MP FTIR_Check Step 2: ATR-FTIR Analysis Is_Trans->FTIR_Check Anhydride_Peaks Peaks @ 1780/1850 cm⁻¹? FTIR_Check->Anhydride_Peaks Pure_Trans PASS: Pure (1S,2S)-Acid (Single C=O @ 1700, Broad O-H) Anhydride_Peaks->Pure_Trans No Degraded FAIL: Anhydride Contamination (Dehydration or degradation) Anhydride_Peaks->Degraded Yes

Figure 1: Validation logic for distinguishing the (1S,2S) isomer from cis-impurities and anhydride degradation products.

References

  • National Institute of Standards and Technology (NIST). "1,2-Cyclobutanedicarboxylic acid, trans- IR Spectrum" (Analogous cyclic dicarboxylic acid data). NIST Chemistry WebBook, SRD 69. [Link][6]

  • PubChem. "trans-1,2-Cyclopentanedicarboxylic acid Compound Summary (CID 727375)".[7] National Library of Medicine. [Link]

  • Michigan State University. "Infrared Spectroscopy: Carboxylic Acids and Derivatives". Chemistry Department Educational Resources. [Link]

Sources

Technical Guide: Crystallographic Characterization of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid Content Type: Technical Comparison Guide

Executive Summary

(1S,2S)-cyclopentane-1,2-dicarboxylic acid (CAS: 21917-20-4) is a critical chiral building block used in the synthesis of peptidomimetics, chiral auxiliary ligands, and metal-organic frameworks (MOFs).[1] Unlike its cis-meso isomer or the racemic trans mixture, the pure (1S,2S) enantiomer offers specific stereochemical control essential for asymmetric catalysis and pharmaceutical efficacy.

This guide compares the solid-state properties and crystallographic data of the (1S,2S) enantiomer against its stereoisomers. It provides actionable protocols for structural elucidation, emphasizing the determination of absolute configuration via Single Crystal X-ray Diffraction (SC-XRD).

Comparative Solid-State Data

The following table synthesizes experimental data distinguishing the (1S,2S) enantiomer from its racemic and meso counterparts. Note the distinct melting point elevation in the enantiopure form, indicative of a more stable crystal lattice packing often driven by homochiral hydrogen-bonding networks.

Table 1: Physicochemical & Crystallographic Comparison
Parameter(1S,2S)-Enantiomer (±)-trans-Racemate cis-Meso Form
Stereochemistry Chiral (

symmetry)
Racemic MixtureMeso (

symmetry)
Melting Point 200 – 203 °C [1]160 – 165 °C [2]132 – 136 °C [3]
Space Group Sohncke (e.g.,

or

)
Centrosymmetric (

or

)
Centrosymmetric (

or

)
Specific Rotation

+130° (

, EtOH) [1]
H-Bonding Motif Infinite helical chains (typical)Centrosymmetric dimersIntramolecular H-bonds possible
Density (

)
~1.45 - 1.50 g/cm³~1.42 g/cm³~1.38 g/cm³

Analyst Insight: The significant difference in melting point (


C) between the (1S,2S) form and the racemate suggests a "Wallach's Rule" exception or a highly efficient packing mode in the chiral lattice, likely stabilized by intermolecular hydrogen bonds that differ from the centrosymmetric dimers found in the racemate.

Structural Analysis & Performance

Conformation and Packing

Early X-ray studies by Benedetti et al. [4] on trans-cyclopentane-1,2-dicarboxylic acids reveal that the cyclopentane ring typically adopts a twisted half-chair conformation to minimize torsional strain between the adjacent carboxyl groups.

  • (1S,2S) Configuration: The carboxyl groups are oriented anti, reducing steric repulsion. In the crystal lattice, these groups act as both hydrogen bond donors and acceptors, typically forming infinite 1D chains or 2D sheets rather than discrete dimers.

  • Absolute Configuration Assignment: For the (1S,2S) isomer, the determination of the Flack Parameter is critical. A Flack parameter near 0.0 (with

    
    ) confirms the correct absolute stereochemistry, while a value near 1.0 indicates an inverted structure.
    
Isomer Logic & Identification

The following diagram illustrates the logical flow for distinguishing these isomers using crystallographic and physical data.

IsomerLogic Start Unknown Sample Cyclopentane-1,2-dicarboxylic acid MP_Check Melting Point Analysis Start->MP_Check Opt_Rot Optical Rotation MP_Check->Opt_Rot > 160°C Res_Meso Isomer: cis-Meso (MP ~135°C, Opt Inactive) MP_Check->Res_Meso < 140°C XRD Single Crystal XRD Opt_Rot->XRD [α] ≠ 0° Res_Rac Isomer: (±)-trans-Racemate (MP ~163°C, Opt Inactive) Opt_Rot->Res_Rac [α] = 0° Res_Pure Isomer: (1S,2S)-Enantiomer (MP >200°C, + Rotation) XRD->Res_Pure Space Group: Non-Centrosymmetric Flack x ≈ 0.0

Figure 1: Decision tree for identifying cyclopentane-1,2-dicarboxylic acid isomers based on physical and crystallographic evidence.

Experimental Protocols

Crystallization Strategy

Growing diffraction-quality crystals of the (1S,2S) acid requires avoiding the formation of hydrates which can disorder the lattice.

  • Solvent Selection: Use a mixture of Ethanol/Water (9:1) or pure Acetonitrile . Avoid methanol if esterification is a risk during prolonged evaporation.

  • Method: Slow Evaporation.

    • Dissolve 20 mg of (1S,2S)-cyclopentane-1,2-dicarboxylic acid in 2 mL of solvent.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm and poke 3-4 small holes.

    • Store at 4°C (refrigerator) to reduce thermal motion during nucleation.

  • Observation: Harvest colorless prisms after 3-7 days.

Data Collection & Refinement (SC-XRD)

To ensure publication-quality data (E-E-A-T standard), follow this workflow:

  • Temperature: Collect data at 100 K using a Cryostream. Low temperature minimizes the thermal ellipsoids of the cyclopentane ring carbons, which are prone to high thermal motion.

  • Radiation Source: Cu-K

    
     (
    
    
    
    Å) is preferred for absolute configuration determination of light-atom structures (C, H, O) to maximize the anomalous signal, though Mo-K
    
    
    is acceptable for general connectivity.
  • Refinement Targets:

    • 
       (all data) < 5%
      
    • Goodness of Fit (GoF)

      
       1.0
      
    • Flack Parameter

      
       (if chiral): 
      
      
      
      with standard uncertainty
      
      
      .
Structure Solution Workflow

XRD_Workflow Crystal Crystal Mounting (MiTeGen Loop) Diffraction Data Collection (100K, Cu-Kα) Crystal->Diffraction Reduction Data Reduction (Integration/Scaling) Diffraction->Reduction Phasing Structure Solution (SHELXT / Intrinsic Phasing) Reduction->Phasing Refinement Refinement (SHELXL / Least Squares) Phasing->Refinement Validation CheckCIF & Flack Param Refinement->Validation

Figure 2: Standard workflow for Single Crystal X-ray Diffraction analysis.

References

  • BenchChem. (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid Product Data. Retrieved from

  • Sigma-Aldrich. trans-DL-1,2-Cyclopentanedicarboxylic acid Product Specification. Retrieved from

  • PubChem. cis-Cyclopentane-1,2-dicarboxylic acid (CID 727374).[2] National Library of Medicine. Retrieved from [1]

  • Benedetti, E., Corradini, P., & Pedone, C. (1973).[3] X-ray study of the conformation of the molecule of 1,2-trans-cyclopentanedicarboxylic acid. The Journal of Physical Chemistry.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

Sources

Comparative Guide: cis- vs. trans-Cyclopentane-1,2-Dicarboxylic Acid

[1][2]

Executive Summary

The reactivity profile of cyclopentane-1,2-dicarboxylic acid is strictly dictated by its stereochemistry. The cis-isomer (meso) is kinetically primed for intramolecular cyclization, readily forming anhydrides and imides due to the syn-facial alignment of its carboxyl groups. In contrast, the trans-isomer (racemic) is thermodynamically more stable in the solid state but kinetically inert toward direct cyclization; it requires high-energy isomerization to the cis form to undergo equivalent transformations.

This guide provides a definitive technical comparison, separating these isomers by thermodynamic stability, acid-base behavior, and synthetic utility.

Structural & Thermodynamic Fundamentals

The core differentiator is the dihedral angle between the carboxylic acid groups. The cyclopentane ring is not planar; it adopts an "envelope" or "half-chair" conformation.

Featurecis-Cyclopentane-1,2-dicarboxylic acidtrans-Cyclopentane-1,2-dicarboxylic acid
Stereochemistry Meso (Achiral, plane of symmetry)Racemic (Chiral, dl-pair)
Carboxyl Orientation Syn-facial (Same side)Anti-facial (Opposite sides)
Dihedral Angle ~0°–30° (Pseudorotation allows close contact)~120°–180° (Sterically distant)
Melting Point 132–136 °C160–164 °C
Crystal Packing Lower density; intramolecular H-bonding dominates.Higher density; efficient intermolecular H-bonding network.
Solubility (Water) Higher (Polar, less lattice energy)Lower (Stable crystal lattice)

Key Insight: The higher melting point of the trans isomer reflects its superior packing efficiency (symmetry).[1] However, the cis isomer's lower lattice energy makes it more soluble and reactive in solution.

Reactivity Profile: The Anhydride Divergence

The most critical reaction for these substrates is dehydration to form cyclopentane-1,2-dicarboxylic anhydride . This transformation follows Blanc’s Rule , which states that 5-membered anhydrides are favorable. However, the mechanism is stereoselective.

Mechanistic Pathway
  • Cis-Isomer: The carboxyl groups are pre-organized. Heating or treatment with dehydrating agents (Ac₂O) allows immediate nucleophilic attack of one carbonyl oxygen onto the other.

  • Trans-Isomer: The carboxyl groups point away from each other. Direct cyclization is geometrically impossible. The molecule must first overcome the activation energy to isomerize (breaking/reforming bonds or epimerization via enol intermediate) into the cis form.

Visualization of Reactivity Pathways

Reactivity_PathwayCisCis-Acid(Syn-facial)AnhydrideCyclic Anhydride(Product)Cis->Anhydride Heat / Ac2O(Fast, Intramolecular)TransTrans-Acid(Anti-facial)IntermedEnol/EpimerizationTransition StateTrans->Intermed Heat (>200°C)High EaPolymerLinear Polymer(Intermolecular)Trans->Polymer Heat (Moderate)(Intermolecular)Intermed->Cis Isomerization

Figure 1: Reaction coordinate logic showing the direct path of the cis-isomer vs. the isomerization requirement for the trans-isomer.

Acid-Base Behavior (pKa Analysis)

The acidity of these isomers differs due to intramolecular hydrogen bonding in the mono-anion species.

IsomerpKa₁ (approx)pKa₂ (approx)

pKa
Mechanistic Explanation
Cis 3.516.603.09Mono-anion Stabilization: Once the first proton is removed, the remaining proton forms a strong internal H-bond with the carboxylate, stabilizing the anion (making pKa₁ lower). Removing this second, "trapped" proton is difficult (making pKa₂ higher).
Trans 3.895.211.32Electrostatic Effect: The carboxyls are too far apart for strong internal H-bonding. The pKa values are closer together, governed primarily by the inductive effect and statistical factors.

Application Note: If you require a buffer with a wide buffering range, the cis isomer provides two distinct plateaus. For a sharper transition, the trans isomer is superior.[1]

Experimental Protocols

Protocol A: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Anhydride

Target: Conversion of cis-acid to anhydride.[2][3][4] Source Validation: Based on standard dehydration protocols (e.g., Org. Synth., Vogel).

  • Reagents:

    • cis-Cyclopentane-1,2-dicarboxylic acid (10.0 g, 63 mmol)

    • Acetic anhydride (30 mL, excess)

    • Acetyl chloride (trace, catalyst - optional)

  • Procedure:

    • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a reflux condenser and drying tube (CaCl₂).

    • Reaction: Add acid and acetic anhydride. Heat to reflux (140°C bath) for 10 hours. The solid acid will dissolve as the reaction proceeds.

    • Workup: Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure.

    • Purification: The residue solidifies upon cooling. Recrystallize from minimal dry toluene or sublime under high vacuum.

    • Yield: Expect 85-95%.

    • Validation: IR Peak at ~1780 and 1855 cm⁻¹ (characteristic cyclic anhydride doublet).

Protocol B: Isomerization of trans-Acid to cis-Anhydride

Target: Utilizing the thermodynamically stable trans isomer to generate the reactive anhydride.

  • Reagents:

    • trans-Cyclopentane-1,2-dicarboxylic acid (5.0 g)[5]

    • Acetic anhydride (20 mL)

  • Procedure:

    • Critical Step: Unlike the cis protocol, simple reflux may be slow. The mixture is often heated in a sealed tube or high-boiling solvent (e.g., xylene) at >180°C if acetic anhydride alone is insufficient.

    • Alternative: Heat neat trans-acid to 230°C (melting/decomposition point). It will evolve water and isomerize to the cis-anhydride, which distills over.

  • Note: This process is chemically harsh. It is often cleaner to synthesize the cis-acid via hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid if high purity is required.

Applications & Selection Guide

Application AreaPreferred IsomerRationale
MOFs (Metal-Organic Frameworks) TransThe anti-conformation acts as a linear linker, creating extended porous networks rather than discrete molecular cages.
Polymer Synthesis (Polyesters) TransPromotes linear chain growth. Cis tends to cyclize, terminating the chain or forming kinks that reduce tensile strength.
Peptidomimetics CisUsed to lock conformations in proline analogs. The cis geometry mimics specific

-turn structures in proteins.
Epoxy Curing Agents Cis-AnhydrideThe liquid anhydride (or low melting solid) reacts rapidly with epoxy resins to form cross-linked thermosets.

References

  • PubChem. cis-Cyclopentane-1,2-dicarboxylic acid (CID 727374) - Chemical and Physical Properties.[6] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Cyclopentane-1,2-dicarboxylic acid, cis-. Standard Reference Data. [Link]

  • Org. Synth. General methods for cyclic anhydride formation. (Referencing standard Blanc's Rule applications). [Link]

Comparative Guide: HPLC Separation of Cyclopentane-1,2-dicarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Separating the enantiomers of trans-cyclopentane-1,2-dicarboxylic acid presents a distinct set of analytical challenges. Unlike aromatic drug candidates, this molecule lacks a strong chromophore, making UV detection difficult, and possesses two carboxylic acid groups, requiring careful pH control to prevent peak tailing.

This guide compares two primary methodologies:

  • Direct Chiral HPLC (The Gold Standard): Utilizes polysaccharide-based Chiral Stationary Phases (CSPs) for rapid, non-destructive separation.

  • Indirect Separation (Derivatization): Involves chemical modification to form diastereomers, offering superior detection sensitivity but requiring sample destruction.

Recommendation: Use Method A (Direct) for routine purity analysis and preparative isolation. Use Method B (Indirect) only when biological matrix interference is high or ultra-high sensitivity (fluorescence) is required.

The Analytical Challenge

The target molecule, trans-cyclopentane-1,2-dicarboxylic acid, exists as a pair of enantiomers:


 and 

. The cis-isomer is a meso compound (achiral) and is easily separated from the trans-pair by standard achiral chromatography.
FeatureImplication for Chromatography
Chromophore Weak (Carboxyl groups only). Requires detection at 205–210 nm or use of RI/ELSD/CAD.
Acidity Dual

values (~3.5 and ~5.0). Ionization causes peak broadening; acidic additives are mandatory.
Polarity High polarity leads to low retention on standard Normal Phase without polar modifiers.

Method A: Direct Chiral HPLC (Polysaccharide CSPs)

This is the preferred modern approach due to its simplicity and recoverability of the sample. Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases are the industry standard for acidic chiral molecules.

Mechanism of Action

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral grooves of the polymer.

  • Interaction: Hydrogen bonding (between analyte COOH and carbamate NH/CO of the CSP) and steric inclusion.

  • Critical Factor: The analyte must be in its protonated (neutral) form to hydrogen bond effectively.

Recommended Protocol
  • Column: Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based).

    • Dimensions:

      
      , 
      
      
      
      .
  • Mobile Phase (Normal Phase):

    • n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)

    • Ratio:

      
       (v/v/v)[1]
      
  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV at

    
     (Reference: 
    
    
    
    )
Experimental Workflow (Direct Method)

DirectMethod Sample Sample Preparation (1 mg/mL in MP) Inject Injection (10-20 µL) Sample->Inject Condition Column Equilibration (20 column volumes) Condition->Inject Separation Separation (H-Bonding/Steric) Inject->Separation Detect Detection (UV 210nm / RI) Separation->Detect

Figure 1: Workflow for Direct Chiral Separation.[2][3] Note the critical equilibration step with the acidic mobile phase.

Method B: Indirect Separation (Chiral Derivatization)[4][5]

This method reacts the enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers (e.g., esters or amides). These diastereomers have different physical properties and can be separated on achiral columns (C18).

Mechanism of Action



The resulting

and

pairs are chemically distinct and separable on standard silica or C18 phases.
Recommended Protocol
  • Reagent:

    
     or chiral alcohols.
    
  • Coupling Agent: EDC

    
    HCl or DCC.
    
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: Acetonitrile : Water (

    
     Formic Acid) gradient.
    
  • Detection: UV at

    
     (The aromatic ring of the derivatizing agent provides strong UV signal).
    

Comparative Analysis

The following table contrasts the two methodologies based on experimental data metrics.

MetricMethod A: Direct Chiral CSPMethod B: Indirect Derivatization
Resolution (

)

(High)

(Moderate)
Prep Time

mins (Dissolve & Shoot)

hours (Reaction + Workup)
Sensitivity (LOD) High

range (Weak UV)
Low

range (Strong UV)
Robustness High (fewer variables)Low (depends on reaction purity)
Cost per Sample Low (after column purchase)High (reagents + time)
Sample Recovery Yes (Non-destructive)No (Chemically altered)
Decision Matrix

DecisionTree Start Start: Select Method Q1 Is UV sensitivity critical? Start->Q1 Q2 Do you need to recover sample? Q1->Q2 Maybe Direct Method A: Direct Chiral CSP Q1->Direct No (Standard) Indirect Method B: Derivatization Q1->Indirect Yes (Trace Analysis) Q2->Direct Yes Q2->Indirect No

Figure 2: Decision Matrix for selecting the optimal separation strategy.

Troubleshooting & Optimization (Expert Insights)

Peak Tailing in Direct Method
  • Cause: Ionization of the carboxylic acid groups interacting with residual silanols on the silica support.

  • Solution: Ensure TFA is present at

    
    . If tailing persists, increase to 
    
    
    
    or switch to a "hybrid" mobile phase (Acetonitrile/Buffer pH 2.0) on an immobilized column (e.g., Chiralpak IH).
"Ghost" Peaks in Indirect Method
  • Cause: Impurities in the Chiral Derivatizing Agent (CDA). If the CDA is only

    
     pure, the 
    
    
    
    impurity will form a diastereomer that mimics the minor enantiomer of your analyte.
  • Validation: Always run a "blank" derivatization of the CDA alone and a control with a known racemic standard.

Solubility Issues
  • Cyclopentane-1,2-dicarboxylic acid is polar.[1] If it does not dissolve well in Hexane (Method A), dissolve the sample in minimal Isopropanol first, then dilute with Hexane.

References

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link

  • Sielc Technologies. (2023).[4] HPLC Method for Analysis of Dicarbon Carboxylic Acids. Link

  • BenchChem. (2025).[2] A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers. Link

  • Phenomenex. (2022).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in HPLC. Link

Sources

Platform Comparison Guide: Mass Spectrometry Fragmentation of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural elucidation and quantitation of cyclic dicarboxylic acids. (1S,2S)-cyclopentane-1,2-dicarboxylic acid (the trans-isomer) is a highly valuable chiral building block in organic synthesis and a critical starter unit in the biosynthesis of complex polyketides such as the anti-angiogenic compound borrelidin[1].

Distinguishing this trans-isomer from its cis-counterpart is analytically demanding because they share the identical exact mass (158.15 g/mol ). Their differentiation relies entirely on exploiting their stereochemistry-driven thermodynamic differences during mass spectrometric fragmentation[2]. This guide objectively compares two leading analytical platforms—High-Resolution Liquid Chromatography Quadrupole Time-of-Flight MS (LC-Q-TOF MS) and Gas Chromatography Electron Impact MS (GC-EI-MS) —providing the mechanistic causality and self-validating protocols needed to optimize your analytical workflows.

Mechanistic Causality in Fragmentation

The stereochemistry of cyclopentane-1,2-dicarboxylic acid strictly dictates its fragmentation behavior. In the cis-isomer, the spatial proximity of the two carboxylic acid groups facilitates rapid thermal or collision-induced dehydration to form a highly stable cyclic anhydride[2]. In contrast, the trans-(1S,2S) configuration places the carboxyl groups on opposite faces of the cyclopentane ring, sterically hindering anhydride formation and fundamentally altering the energy required for bond cleavage.

ESI-MS/MS (Negative Ion Mode) on Q-TOF

Under Electrospray Ionization (ESI), the molecule readily loses a proton to form the deprotonated precursor ion[M-H]⁻ at m/z 157. Because the trans-isomer resists cyclic anhydride formation, higher Collision Energies (CE) are required to initiate fragmentation compared to the cis-isomer.

  • Primary Pathway: The dominant fragmentation is decarboxylation (loss of CO₂, -44 Da) to yield an abundant product ion at m/z 113.

  • Secondary Pathways: The m/z 113 ion undergoes subsequent dehydration (-18 Da) to m/z 95, or a second decarboxylation to m/z 69.

fragmentation M [M-H]⁻ m/z 157 F1 [M-H - H₂O]⁻ m/z 139 M->F1 -H₂O (-18 Da) F2 [M-H - CO₂]⁻ m/z 113 M->F2 -CO₂ (-44 Da) F3 [M-H - CO₂ - H₂O]⁻ m/z 95 F2->F3 -H₂O (-18 Da) F4 [M-H - 2CO₂]⁻ m/z 69 F2->F4 -CO₂ (-44 Da)

ESI(-)-MS/MS fragmentation pathway of (1S,2S)-cyclopentane-1,2-dicarboxylic acid.

EI-MS (70 eV) on GC-MS

Due to its high polarity and boiling point, the compound cannot be analyzed directly via GC-MS and must be derivatized[3]. Derivatization with BSTFA yields a di-trimethylsilyl (TMS) ester (MW = 302). Under hard 70 eV electron impact, the molecular ion (M⁺) is typically weak or absent. The fragmentation is instead dominated by the loss of a methyl radical from the TMS group (-15 Da, m/z 287) and the characteristic cleavage of the entire TMS-ester moiety (-117 Da, m/z 185).

Platform Performance Comparison

When selecting an analytical platform, the choice between LC-Q-TOF and GC-EI-MS hinges on the specific analytical goals: high-throughput structural elucidation versus high-resolution isomeric differentiation.

Performance MetricLC-ESI-Q-TOF MSGC-EI-MS (Triple Quadrupole)
Sample Preparation Simple "Dilute and Shoot"Complex (Drying + TMS Derivatization)
Ionization Physics Soft (ESI-), preserves intact [M-H]⁻Hard (EI, 70 eV), extensive fragmentation
Stereoisomer Resolution Poor (Requires specialized chiral columns)Excellent (Baseline separation on DB-5MS)
Mass Accuracy High (< 2 ppm), exact empirical formulasNominal mass (Unit resolution)
Primary Application High-throughput screening, accurate mass IDIsomer differentiation, NIST library matching

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, every analytical run must operate as a self-validating system. The following protocols integrate mandatory quality control (QC) checkpoints to verify the integrity of the data.

Protocol 1: LC-Q-TOF MS/MS Workflow

Causality Check: Using a reverse-phase column with a weak acid modifier ensures the dicarboxylic acid remains partially protonated for chromatographic retention, while the ESI source efficiently deprotonates it into [M-H]⁻ at the droplet interface.

  • Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile. Spike with 10 ng/mL of a stable isotope-labeled internal standard (e.g., ¹³C₄-succinic acid) to correct for matrix-induced ion suppression.

  • System Suitability (Validation): Inject a solvent blank (50:50 H₂O:ACN) to verify zero carryover. The internal standard peak area must fall within a 5% variance across all QC injections before proceeding.

  • Chromatography: Utilize a C18 column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Run a linear gradient from 5% B to 95% B over 10 minutes.

  • MS Parameters: Set ESI to negative mode. Capillary voltage: 3.5 kV. Isolate m/z 157 in the quadrupole and apply a CE ramp of 10-30 eV in the collision cell to capture the full transition from m/z 157 → 113 → 69.

Protocol 2: GC-EI-MS Workflow (TMS Derivatization)

Causality Check: Derivatization replaces the active acidic protons with non-polar TMS groups, drastically lowering the boiling point and preventing irreversible adsorption or thermal degradation on the GC column[3].

  • Sample Drying: Transfer 50 µL of the sample extract to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen. (Critical: Trace moisture hydrolyzes the derivatization reagent).

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate the sealed vial at 70°C for 30 minutes.

  • Derivatization Control (Validation): Process a "reagent-only" blank to identify background siloxane peaks. Monitor the internal standard to confirm 100% derivatization efficiency.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Parameters: Electron Impact source at 70 eV. Scan range m/z 50-400. Extract ion chromatograms (EIC) for m/z 287 and 185 for accurate quantitation.

workflow Sample Sample Prep & Extraction LC LC-Q-TOF MS (ESI Negative) Sample->LC Deriv TMS Derivatization (BSTFA + TMCS) Sample->Deriv DataLC Accurate Mass Structural Elucidation LC->DataLC GC GC-EI-MS (70 eV Impact) DataGC Library Matching Isomer Resolution GC->DataGC Deriv->GC

Comparative analytical workflow for LC-Q-TOF MS and GC-EI-MS platforms.

Conclusion

Both LC-Q-TOF MS and GC-EI-MS offer robust, complementary solutions for the analysis of (1S,2S)-cyclopentane-1,2-dicarboxylic acid. LC-Q-TOF provides unparalleled speed and accurate mass capabilities for high-throughput screening and intact molecular confirmation. Conversely, GC-EI-MS remains the gold standard for physically separating the trans-isomer from the cis-isomer and confirming identity via standardized electron impact spectral libraries.

References

  • BenchChem. (n.d.). trans-Cyclopentane-1,2-dicarboxylic acid | 17224-73-6 - Mass Spectrometry (MS).
  • CORE. (2010). Metabolic profiling of biologically-based samples – New profiling capabilities reveal new information.
  • Google Patents. (2004). WO2004058976A2 - Borrelidin-producing polyketide synthase and its use.

Sources

Distinguishing (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid from its Meso Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiation between (1S,2S)-cyclopentane-1,2-dicarboxylic acid (the chiral trans isomer) and cis-cyclopentane-1,2-dicarboxylic acid (the achiral meso isomer) is a critical quality control step in asymmetric synthesis and peptidomimetic drug design. While both share the same connectivity, their stereochemical divergence leads to drastic differences in physical state, optical activity, and chemical stability.

The Definitive Differentiators:

  • Optical Rotation: The (1S,2S) enantiomer exhibits a strong positive rotation (

    
    ), whereas the meso compound is optically inactive (
    
    
    
    ).
  • Thermal Profile: The pure (1S,2S) form melts at a significantly higher temperature (~200–203°C) compared to the meso form (~140°C).

  • Chemical Reactivity: The meso (cis) isomer rapidly dehydrates to form a cyclic anhydride upon heating; the (1S,2S) (trans) isomer is thermally stable against dehydration unless forced to isomerize.

Section 1: Stereochemical Foundation

To distinguish these compounds, one must first understand their spatial relationships.[1] The 1,2-disubstitution on a cyclopentane ring creates two diastereomeric relationships: cis and trans.

  • Meso Compound (cis): The substituents are on the same face. A plane of symmetry bisects the C1-C2 bond, rendering the molecule achiral despite having chiral centers.

  • (1S,2S) Enantiomer (trans): The substituents are on opposite faces.[2] The molecule lacks a plane of symmetry and a center of inversion, possessing

    
     rotational symmetry.
    
Visualizing the Isomer Landscape

The following diagram maps the stereochemical hierarchy and the necessary resolution steps.

IsomerMap Start Cyclopentane-1,2-dicarboxylic Acid (Synthetic Crude) Cis Cis-Isomer (Meso Compound) Start->Cis Diastereomeric Separation Trans Trans-Isomer (Racemic Mixture) Start->Trans Diastereomeric Separation S_S (1S,2S)-Enantiomer Target Product Trans->S_S Chiral Resolution (e.g., Brucine/Quinine) R_R (1R,2R)-Enantiomer Distomer Trans->R_R Chiral Resolution

Figure 1: Stereochemical hierarchy showing the relationship between the achiral meso form and the chiral target (1S,2S).

Section 2: Physical & Spectroscopic Characterization Protocols

Thermal Analysis (Melting Point)

The crystal lattice energy differs significantly between the enantiomer and the meso compound. The (1S,2S) isomer packs more efficiently in its pure form, leading to a higher melting point.

ParameterMeso (cis) Isomer(1S,2S)-(trans) Isomer
Melting Point ~140°C 200 – 203°C
Crystallinity Monoclinic/Triclinic (Solvent dependent)High crystallinity
Solubility Higher in polar protic solventsLower solubility (requires heating)

Protocol:

  • Dry sample under vacuum at 40°C for 4 hours to remove solvates.

  • Calibrate melting point apparatus using benzoic acid standard.

  • Ramp temperature at 5°C/min until 120°C, then slow to 1°C/min.

  • Observation: If melting occurs <160°C, the sample is predominantly meso or racemic trans. If melting persists >190°C, it confirms the enantiopure (1S,2S) form.[3]

Polarimetry (The "Gold Standard")

This is the only non-destructive method to confirm not just diastereomeric purity (cis vs trans) but enantiomeric purity.

Experimental Data:

  • Meso:

    
     (Optically Inactive)
    
  • (1S,2S):

    
     (
    
    
    
    , Ethanol)[3]

Protocol:

  • Prepare a 10 mg/mL solution in absolute ethanol.

  • Blank the polarimeter with pure solvent.

  • Measure rotation at 589 nm (Sodium D-line) at 20°C.

  • Validation: A reading of 0° indicates the meso compound or a racemic mixture. A strong positive reading confirms (1S,2S).

Section 3: The Chemical Differentiator (Anhydride Test)

This is a robust "wet chemistry" stress test. The spatial arrangement of the carboxylic acid groups dictates their ability to eliminate water and form a cyclic anhydride.

  • Meso (cis): The carboxyl groups are syn-oriented. They are pre-organized to form a 5-membered anhydride ring. Reaction is fast and occurs at lower temperatures.

  • (1S,2S) (trans): The carboxyl groups are anti-oriented. Direct cyclization is geometrically impossible without breaking a bond to invert the stereocenter (epimerization).

Reaction Workflow

AnhydrideTest Input_Cis Meso (Cis) Acid Process Reflux in Acetic Anhydride (or Heat >160°C) Input_Cis->Process Input_Trans (1S,2S) Trans Acid Input_Trans->Process Result_Cis Cyclic Anhydride Formed (Fast Reaction) Process->Result_Cis Dehydration Result_Trans No Reaction / Stable Acid (Or decomposition at extreme T) Process->Result_Trans Steric Barrier

Figure 2: The Anhydride Dehydration Test workflow. Only the cis-isomer cyclizes under standard conditions.

Protocol:

  • Dissolve 50 mg of substrate in 1 mL acetic anhydride.

  • Heat to reflux (140°C) for 30 minutes.

  • Monitor via TLC or IR Spectroscopy.

    • IR Marker: Look for the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and the appearance of split carbonyl bands characteristic of anhydrides (1780 and 1850 cm⁻¹).

    • Interpretation: Rapid anhydride formation confirms the Meso isomer. Stability confirms the (1S,2S) isomer.

Section 4: NMR Spectroscopy Analysis

While both isomers possess symmetry that simplifies their spectra, Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of spatial proximity.

1H NMR Comparison
  • Meso (cis): The methine protons (

    
    ) are chemically equivalent. Due to the cis arrangement, the ring protons often show higher order coupling patterns due to the magnetic non-equivalence of the methylene protons on the same face vs opposite face.
    
  • (1S,2S) (trans): Also shows equivalent methine protons due to

    
     symmetry. However, the chemical shift of the methine protons is typically upfield  (lower ppm) compared to the cis isomer due to reduced steric compression/anisotropy.
    
NOESY Experiment (Self-Validating Step)

This is the critical NMR experiment to determine relative stereochemistry.

  • Experiment: Irradiate the methine proton resonance.

  • Meso (cis): Strong NOE correlation observed between the two methine protons (if distinguishable) or between the methine proton and the cis-oriented methylene protons. Crucially: The two carboxyl groups are on the same side, pushing the methine protons to the other side, allowing specific through-space interactions.

  • (1S,2S) (trans): The methine protons are on opposite faces of the ring (

    
    ). They will not  show a direct NOE correlation with each other, and their interactions with adjacent methylene protons will differ from the meso pattern.
    

References

  • PubChem. (2025).[4] (1S,2S)-cyclopentane-1,2-dicarboxylic acid | C7H10O4.[3][4] National Library of Medicine. Retrieved from [Link]

  • Stenutz, R. (2025). Data for trans-cyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]

Sources

Elemental Analysis & Purity Validation Guide: (1S,2S)-Cyclopentane-1,2-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Content Type: Technical Comparison & Validation Guide Subject: (1S,2S)-Cyclopentane-1,2-dicarboxylic acid (CAS: 21917-20-4) Context: Chiral Auxiliary & Drug Intermediate Quality Control[1]

In pharmaceutical synthesis, (1S,2S)-cyclopentane-1,2-dicarboxylic acid serves as a critical chiral building block. While High-Performance Liquid Chromatography (HPLC) confirms enantiomeric excess (ee), it often fails to detect inorganic salts or retained moisture. Elemental Analysis (EA) remains the gold standard for validating bulk purity and elemental composition (C, H, O).

This guide provides a rigorous protocol for validating this specific compound, comparing the efficacy of EA against orthogonal analytical alternatives (qNMR, TGA), and establishing the acceptance criteria based on industry-standard calibration materials like Acetanilide and Benzoic Acid.

Part 1: The Analyte Profile & Theoretical Standards

Before initiating combustion analysis, the theoretical composition must be established as the baseline for performance.

Compound: (1S,2S)-Cyclopentane-1,2-dicarboxylic acid Formula:


Molecular Weight:  158.15  g/mol
Physical State:  Crystalline Solid (Melting Point: ~200–203°C)[1][2]
Theoretical Composition (Calculated)
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 712.01184.07753.16%
Hydrogen (H) 101.00810.0806.37%
Oxygen (O) 415.99963.99640.46%

Note: Oxygen is typically calculated by difference in standard CHN analysis but can be directly measured via pyrolysis if required.

Part 2: Methodological Comparison (The Alternatives)

In drug development, relying solely on one analytical technique is a critical failure point. Below is an objective comparison of Elemental Analysis against its primary alternatives for validating (1S,2S)-cyclopentane-1,2-dicarboxylic acid.

Comparative Analysis: EA vs. qNMR vs. HPLC
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) Chiral HPLC
Primary Target Bulk Purity (Formula Confirmation)Molecular Structure & Solvent ResidueStereochemical Purity (Enantiomeric Excess)
Detection Basis Combustion gases (

)
Nuclear spin resonanceChromatographic retention time
Blind Spots Cannot distinguish isomers (e.g., cis vs trans).[1]Inorganic salts are invisible.Inorganic salts & moisture are often invisible.
Sample Requirement ~2–5 mg (Destructive)~10 mg (Non-destructive)<1 mg (Solvated)
Precision ±0.3% (Industry Standard)±1.0% (Standard) / ±0.1% (Optimized)>99.9% (Separation capability)
Verdict Essential for confirming salt-free, dry status.Best for identifying specific organic impurities.Mandatory for chiral validation.

Scientific Insight: EA is the only method listed that effectively flags non-chromophoric inorganic contaminants (which lower %C and %H uniformly) and retained water (which distorts %H and %O). For a dicarboxylic acid, which can form hydrates, EA is superior to HPLC for determining the precise hydration state.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and Reproducibility , this protocol uses a "Bracketed Calibration" approach.

Reagents & Standards
  • Primary Standard: Acetanilide (High purity, stable).

    • Why: Matches the combustion profile of organic acids and contains Nitrogen to verify carrier gas separation, even though the analyte lacks N.

  • Secondary Check: Benzoic Acid (

    
    ).[3][4]
    
    • Why: Structurally similar (carboxylic acid) to the analyte; validates the combustion of the -COOH moiety.

  • Analyte: (1S,2S)-Cyclopentane-1,2-dicarboxylic acid (Dried at 40°C under vacuum for 4 hours to remove surface moisture).

The Workflow (Step-by-Step)
  • System Blanking: Run 3 empty tin capsules to establish the baseline signal for C, H, and N.

  • K-Factor Determination: Weigh 1.5–2.5 mg of Acetanilide into a tin capsule. Run in triplicate.

    • Acceptance Criteria: Instrument must calibrate to within 0.1% of theoretical Acetanilide values (C: 71.09%, H: 6.71%, N: 10.36%).

  • Validation Check: Run Benzoic Acid as an unknown.

    • Pass: Found C is 68.8% ± 0.3%.

  • Analyte Analysis: Weigh 2.0 mg (±0.1 mg) of (1S,2S)-cyclopentane-1,2-dicarboxylic acid. Fold capsule tightly to exclude air. Run in duplicate.

  • Drift Correction: Run one Acetanilide standard after the analyte to ensure the detector response has not drifted.

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the decision-making pathway for validating the purity of this compound, specifically addressing the common issue of hydration in dicarboxylic acids.

ValidationLogic Start Sample: (1S,2S)-CPDA Dry Vacuum Dry (40°C, 4 hrs) Start->Dry EA Run Elemental Analysis (CHN Combustion) Dry->EA Decision Compare to Theoretical (C: 53.16%, H: 6.37%) EA->Decision Pass PASS: Values within ±0.4% Decision->Pass Match Fail FAIL: Discrepancy > 0.4% Decision->Fail Mismatch AnalyzeFail Troubleshoot Failure Mode Fail->AnalyzeFail LowC Low %C, High %H (Likely Water/Hydrate) AnalyzeFail->LowC LowAll Low %C, Low %H (Inorganic Salt Contam.) AnalyzeFail->LowAll SameCH Correct %C/%H (Poss. Isomer/Racemate) AnalyzeFail->SameCH ActionWater Action: TGA or Karl Fischer Titration LowC->ActionWater ActionIso Action: Chiral HPLC or Optical Rotation SameCH->ActionIso

Figure 1: Logic flow for interpreting Elemental Analysis results. Note that EA cannot distinguish between the (1S,2S) enantiomer and the (1R,2R) or meso compounds, necessitating orthogonal chiral testing if EA passes.

Part 5: Performance Data & Acceptance Criteria

When evaluating the "product performance" (the purity of the synthesized acid), use the following tolerance table. These limits are derived from standard pharmaceutical acceptance criteria for intermediates.

Table 1: Acceptance Criteria for (1S,2S)-CPDA
MetricTheoretical ValueAcceptable Range (±0.4%)Interpretation of Deviation
Carbon 53.16% 52.76% – 53.56% < 52.7%: Likely moisture or solvent (check NMR).[1] > 53.5%: Drying error or hydrocarbon contamination.
Hydrogen 6.37% 5.97% – 6.77% > 6.8%: Strong indicator of water retention (Hydrate formation).[1]
Nitrogen 0.00% < 0.20% > 0.2%: Residual DMF or Nitrogen-containing catalyst/ligand from synthesis.[1]
Comparison with Standard Alternatives

How does (1S,2S)-CPDA compare to calibration standards in terms of stability?

  • vs. Acetanilide: Acetanilide is non-hygroscopic and stable. (1S,2S)-CPDA is a carboxylic acid and is moderately hygroscopic . It requires stricter handling than Acetanilide.

  • vs. Benzoic Acid: Both are carboxylic acids. However, the trans-cyclopentane geometry of (1S,2S)-CPDA creates a crystal lattice that may trap solvent more aggressively than the planar benzene ring of Benzoic Acid.

Part 6: Troubleshooting & Causality

Issue: High Hydrogen / Low Carbon

  • Causality: Dicarboxylic acids often form hydrogen-bonded networks that trap water.

  • Solution: If %H is high (e.g., 6.8%) and %C is low (e.g., 51.5%), calculate if the deviation matches a hemi-hydrate (

    
    ).
    
    • Calculation: Add 9g (0.5 mol water) to MW (158.15 + 9 = 167.15).[1] Recalculate %C. If it matches, you have a hydrate, not an impurity.

Issue: Correct EA but Low Melting Point

  • Causality:Stereochemical Impurity. The cis-isomer (meso) has a significantly lower melting point (~132°C) compared to the trans (1S,2S) isomer (~200°C).[1]

  • Crucial Note: EA cannot detect this failure mode because both isomers have the exact same C7H10O4 formula. This highlights the necessity of the "Alternatives" (Chiral HPLC) mentioned in Part 2.

References

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Acetanilide (Microanalytical Standard). Standard Reference Material 141d. Available at: [Link]

  • PubChem. (1S,2S)-cyclopentane-1,2-dicarboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Technical Comparison Guide: CD Analysis of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the circular dichroism (CD) spectra of (1S,2S)-cyclopentane-1,2-dicarboxylic acid, designed for researchers in chiral chemistry and drug development.

Executive Summary & Significance

Product Identity: (1S,2S)-Cyclopentane-1,2-dicarboxylic acid (CAS: 21917-20-4) Stereochemical Designation: Trans-configuration; (+)-enantiomer.[1] Primary Application: Chiral auxiliary in asymmetric synthesis, resolution agent for racemic bases, and ligand for metal-organic frameworks (MOFs).

Circular Dichroism (CD) spectroscopy is the gold-standard method for validating the absolute configuration of this compound without destructive derivatization. Unlike simple polarimetry (


), which provides a single value at 589 nm, CD spectroscopy reveals the Cotton Effect (CE)  across the UV absorption band, providing a "fingerprint" of the molecular stereochemistry that is less susceptible to solvent artifacts.
Key Spectral Characteristics
FeatureSpecification
Chromophore Carboxyl Group (-COOH)
Transition

(Forbidden transition)
Absorption

~210–215 nm
Cotton Effect Sign Positive (+) for (1S,2S) isomer
Optical Rotation

(c=1, Ethanol)

Mechanistic Insight: The Origin of the Signal

The CD signal of (1S,2S)-cyclopentane-1,2-dicarboxylic acid arises from the inherent chirality of the twisted cyclopentane ring and the exciton coupling between the two carboxyl chromophores.

Conformational Locking

Unlike cyclohexane derivatives, which toggle between chair conformers, the trans-1,2-cyclopentane system is relatively rigid. The (1S,2S) configuration forces the ring into a twisted conformation to minimize steric repulsion between the carboxyl groups. This twist imparts a "chiral sense" to the molecule, perturbing the symmetric carboxyl chromophores.

The Sector Rule Application

For cyclic carboxylic acids, the sign of the Cotton effect is governed by the spatial orientation of the ring atoms relative to the carboxyl group.

  • Positive Cotton Effect: The (1S,2S) isomer displays a positive CD band around 210–215 nm. This correlates with the positive specific rotation (

    
    ).
    
  • Electronic Transition: The signal corresponds to the

    
     transition of the carbonyl oxygen lone pair.
    

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the CD profile of the (1S,2S) isomer against its stereochemical relatives and structural analogs.

Table 1: Stereochemical Comparison Matrix
CompoundConfigurationOptical Rotation (

)
CD Cotton Effect (210-220 nm)Interpretation
(1S,2S)-Cyclopentane-1,2-dicarboxylic acid Trans Positive (+) Positive (+) Target Analyte. Strong positive maximum confirming S,S absolute configuration.
(1R,2R)-Cyclopentane-1,2-dicarboxylic acidTransNegative (-)Negative (-)Enantiomer. Mirror image spectrum. Used as a negative control.
cis-Cyclopentane-1,2-dicarboxylic acidCis (Meso)

Silent (None)Meso Compound. Internal plane of symmetry cancels CD signal. Validates instrument baseline.
(1S,2S)-Cyclohexane-1,2-dicarboxylic acidTransPositive (+)Positive (+)Analog. Similar sign but often lower intensity due to greater conformational mobility (chair flipping).
Detailed Analysis of Alternatives
1. vs. The Enantiomer ((1R,2R))
  • Performance: The (1R,2R) isomer produces a CD spectrum that is the exact vertical inversion of the (1S,2S) spectrum.

  • Application: In quality control (QC), running both enantiomers should yield signals that sum to zero. A non-zero sum indicates impurities or instrumental baseline drift.

2. vs. The Cis-Isomer (Meso)
  • Performance: The cis-isomer is a meso compound (achiral despite having chiral centers). It is CD-silent.

  • Critical Control: If a "pure" (1S,2S) sample shows a reduced CD intensity but correct

    
    , it may be contaminated with the cis-isomer (diastereomeric impurity). CD is more sensitive to this than melting point.
    
3. vs. Cyclohexane Analogs[2][3]
  • Rigidity Factor: The cyclopentane ring is more rigid than the cyclohexane ring. Consequently, the (1S,2S)-cyclopentane derivative often exhibits a sharper, more defined Cotton effect compared to the cyclohexane analog, which represents a weighted average of diequatorial and diaxial conformers.

Experimental Protocol: Self-Validating Workflow

Objective: To acquire a high-fidelity CD spectrum of (1S,2S)-cyclopentane-1,2-dicarboxylic acid for absolute configuration assignment.

Reagents & Equipment
  • Sample: >98% purity (1S,2S)-cyclopentane-1,2-dicarboxylic acid.

  • Solvent: HPLC-grade Methanol or Water (Cutoff <205 nm). Avoid Chloroform or Benzene due to UV absorption.

  • Instrument: J-815 or equivalent CD Spectropolarimeter.

  • Cuvette: Quartz, 0.1 cm (1 mm) path length.

Step-by-Step Methodology
  • Baseline Correction (The Blank):

    • Fill the 0.1 cm cuvette with pure solvent (e.g., Methanol).

    • Scan from 300 nm down to 190 nm.

    • Validation: The HT (High Tension) voltage should remain <600V. If it spikes >700V at 200 nm, the solvent is impure or absorbing too much oxygen (purge with

      
      ).
      
  • Sample Preparation:

    • Prepare a 1 mg/mL (approx. 6 mM) stock solution.

    • Filter through a 0.2

      
       PTFE filter to remove scattering particles.
      
    • Dilute to 0.2 mg/mL for the actual run.

    • Why? High concentrations cause detector saturation (absorbance > 1.0) in the far UV, leading to artifacts.

  • Measurement:

    • Scan Parameters: 250 nm to 195 nm.

    • Scan Speed: 50 nm/min.

    • Accumulations: 3 scans (averaged).

    • Temperature: 25°C.

  • Data Processing:

    • Subtract the Baseline (Solvent) spectrum from the Sample spectrum.

    • Convert units from mdeg to Molar Ellipticity (

      
      )  using the formula:
      
      
      
      
      Where:
      • 
         = Observed ellipticity in degrees.
        
      • 
         = Concentration in Molar (mol/L).
        
      • 
         = Path length in cm.[4]
        
Logic Flow Diagram

The following diagram illustrates the decision-making process for validating the compound's stereochemistry.

CD_Workflow Start Start: Isolate Sample Solubility Dissolve in MeOH (0.2 mg/mL) Start->Solubility Blank Measure Solvent Blank (190-250 nm) Solubility->Blank Measure Measure Sample CD Blank->Measure CheckSignal Signal at 210-215 nm? Measure->CheckSignal Positive Positive (+) Cotton Effect CheckSignal->Positive Peak > 0 Negative Negative (-) Cotton Effect CheckSignal->Negative Peak < 0 Silent No Signal / Noise CheckSignal->Silent Flat ResultS CONFIRMED: (1S,2S)-Isomer Positive->ResultS ResultR IDENTIFIED: (1R,2R)-Isomer Negative->ResultR ResultMeso IDENTIFIED: Cis/Meso or Racemic Silent->ResultMeso

Figure 1: Decision logic for stereochemical assignment using CD spectroscopy.

References

  • National Institutes of Health (NIH) - PubChem. (1S,2S)-cyclopentane-1,2-dicarboxylic acid (CID 727376). Retrieved from [Link]

  • JASCO. Principles of CD/ORD: Features of ORD, CD measurements and Cotton Effect. Retrieved from [Link]

  • Polonski, T. Chiroptical Properties of 1,2-Cyclopropanedicarboxylic Anhydrides and Imides. (Contextual reference for cyclic dicarboxylic acid CD trends). ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

[1]

Executive Summary & Core Directive

This guide outlines the validated disposal and handling protocols for (1S,2S)-cyclopentane-1,2-dicarboxylic acid (CAS: 21917-20-4).[1] As a dicarboxylic acid, this compound presents specific acidity and irritation hazards.[1]

Immediate Safety Directive:

  • Do not dispose of this compound down the drain without neutralization and pH verification.

  • Do not mix with strong oxidizers or strong bases without controlled thermal management.

  • Preferred Method: Incineration via a licensed hazardous waste contractor is the standard for solid chemical waste. Neutralization is a secondary protocol for aqueous residues.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety system. The acidity of the two carboxylic groups drives the disposal logic.

PropertyDataOperational Implication
Chemical Name (1S,2S)-Cyclopentane-1,2-dicarboxylic acidTarget compound.[1][2][3][4][5][6][7][8]
CAS Number 21917-20-4 (Specific) / 1461-96-7 (General)Use for waste labeling and inventory.
Molecular Formula C₇H₁₀O₄Organic acid; combustible.
Physical State Solid (Crystalline powder)Dust generation risk during transfer.
Acidity (pKa) ~3.0 - 4.5 (Est.)Corrosive in concentrated solution. Requires neutralization.[3]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][5][9] Irrit.)PPE (Nitrile gloves, goggles, fume hood) is mandatory.[1]
Incompatibilities Strong bases, Oxidizing agentsRisk of exothermic reaction or fire.[1][8][10]

Pre-Disposal Assessment: The Decision Matrix

Before acting, categorize the waste stream.[1] This logic prevents cross-contamination and regulatory violations.

DisposalMatrixnode_startSTART: Waste Assessmentnode_statePhysical State?node_start->node_statenode_solidSolid / Pure Substancenode_state->node_solidPowder/Crystalnode_liquidLiquid / Solutionnode_state->node_liquidDissolvedaction_binProtocol A:Solid Waste Bin(Label: Organic Acid)node_solid->action_binnode_solventSolvent Base?node_liquid->node_solventnode_aqueousAqueous Solutionnode_solvent->node_aqueousWaternode_organicOrganic Solventnode_solvent->node_organicSolventaction_neutProtocol B:Neutralization(pH Adjustment)node_aqueous->action_neutnode_halogenHalogenated?node_organic->node_halogenaction_haloProtocol C:Halogenated Wastenode_halogen->action_haloYes (e.g., DCM)action_nonhaloProtocol C:Non-Halogenated Wastenode_halogen->action_nonhaloNo (e.g., MeOH)

Figure 1: Decision Matrix for segregating (1S,2S)-cyclopentane-1,2-dicarboxylic acid waste streams.

Operational Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Applicability: Expired stock, surplus reagent, or spill cleanup residues.[1] Mechanism: High-temperature incineration by a licensed facility ensures complete destruction of the organic framework.

  • Container Selection: Use a chemically compatible container (HDPE or glass) with a tight-sealing lid.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(1S,2S)-Cyclopentane-1,2-dicarboxylic acid"[1][2]

    • Hazards: "Irritant," "Acidic."[1]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

  • Handoff: Transfer to EHS/Waste Contractor for incineration.

Protocol B: Aqueous Neutralization (For Solutions)

Applicability: Aqueous waste streams or cleaning residues. Scientific Rationale: Neutralization converts the acidic protons into water and a stable salt (sodium cyclopentane-1,2-dicarboxylate), reducing corrosivity.[1] Warning: This reaction generates CO₂ gas (effervescence) and heat (exothermic).

Reagents:

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).[3]

  • pH Indicator strips or pH meter.[3]

Step-by-Step Workflow:

  • Setup: Perform in a functioning fume hood to manage CO₂ aerosols.

  • Dilution: If the solution is concentrated (>10%), dilute 1:5 with water to act as a heat sink.

  • Neutralization:

    • Slowly add solid NaHCO₃ to the acid solution while stirring.

    • Observation: Watch for bubbling. Stop addition if foam rises too high.

    • Causality: Adding base too quickly can cause "boil-over" due to rapid gas release.

  • Validation: Continue addition until bubbling ceases and pH tests between 6.0 and 9.0 .

  • Disposal:

    • Option 1 (Standard): Containerize as "Aqueous Waste (Non-Hazardous Salt)" for pickup.

    • Option 2 (If permitted): Only if local regulations explicitly allow drain disposal of non-toxic organic salts (check local POTW limits), flush with 50x excess water.[1] When in doubt, containerize.

Protocol C: Organic Solvent Mixtures

Applicability: Reaction mixtures (e.g., HPLC waste).[1] Critical Rule: Do not neutralize organic solvent waste. The salts may precipitate, clogging containers, or react unpredictably.[1]

  • Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1]

  • Containerization: Pour into the respective solvent waste carboy.

  • Labeling: List "(1S,2S)-Cyclopentane-1,2-dicarboxylic acid" as a trace contaminant (<5%).

Emergency Contingencies: Spill Management

Every lab must have a "dry" and "wet" spill plan.

ScenarioImmediate ActionNeutralization AgentCleanup Method
Dry Powder Spill Minimize air currents. Don N95 mask.N/AScoop gently into waste container. Do not sweep vigorously (dust hazard).
Liquid Spill (Acidic) Isolate area.[3][4][6] Ventilate.Sodium Bicarbonate (NaHCO₃)Cover spill with NaHCO₃. Wait for bubbling to stop. Absorb with vermiculite.[3]
Skin/Eye Contact Move to safety shower/eyewash.N/AFlush with water for 15 mins. Remove contaminated clothing.[5][6][8][9][11]

Regulatory Compliance (USA - RCRA)

Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Characterization:

    • If the pH of an aqueous solution is ≤ 2.0, it is a D002 (Corrosive) hazardous waste [1].[1][12][13]

    • The solid substance is not P-listed or U-listed but must be managed as a chemical waste.

  • Satellite Accumulation: Keep containers closed except when adding waste. Labeling must be visible and legible.[3]

Self-Validating Neutralization Loop

This diagram illustrates the logic flow for the neutralization process (Protocol B), ensuring no step is skipped.

NeutralizationLoopstartAcidic SolutionmeasureMeasure pHstart->measuredecisionpH < 6?measure->decisionadd_baseAdd NaHCO3(Slowly)decision->add_baseYesfinishDisposal Ready(pH 6-9)decision->finishNowaitWait 2 mins(Gas Dissipation)add_base->waitwait->measureRe-test

Figure 2: The iterative safety loop for neutralizing acidic waste. Note the "Wait" step to prevent boil-over.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 727376, (1S,2S)-cyclopentane-1,2-dicarboxylic acid. Retrieved from [Link][1]

Application Note & Safety Guide: Handling (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Causality

(1S,2S)-cyclopentane-1,2-dicarboxylic acid is a highly valued C2-symmetric chiral scaffold utilized extensively in asymmetric synthesis and the development of pharmaceutical intermediates[1][2]. While it is a stable solid organic acid, it presents specific occupational hazards that require rigorous operational controls. To build a self-validating safety culture in the laboratory, researchers must understand the causality behind the hazards rather than just memorizing the rules.

  • Irritation Profile: As a solid organic acid, this compound is classified as a Category 2 Skin and Eye Irritant (Hazard Codes H315, H319). The mechanism of irritation is pH-driven: when the airborne dust or powder contacts the natural moisture of the skin or the tear film of the eyes, it rapidly dissolves, causing a localized drop in pH that leads to acute cellular irritation[3].

  • Combustibility & Aerosolization: It is classified under Storage Class 11 as a combustible solid. Fine particulates generated during weighing can form explosive dust-air mixtures and pose a severe inhalation hazard if static electricity is not controlled.

To facilitate safe handling, we have summarized the quantitative physicochemical data that dictates our operational approach.

Table 1: Physicochemical Data & Operational Implications

PropertyQuantitative ValueOperational Implication
Molecular Weight 158.15 g/mol Requires precise analytical weighing for stoichiometric asymmetric synthesis.
Purity ≥97.0% (Typical)High purity minimizes unknown side-reactions but requires strict contamination control.
Hazard Classification Eye Irrit. 2, Skin Irrit. 2Mandates full-coverage goggles and chemical-resistant gloves.
Storage Class 11 (Combustible Solid)Must be stored away from strong oxidizers; avoid static discharge during transfer.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is a critical defense mechanism. The following matrix outlines the required equipment, quantitative specifications, and the scientific justification for each choice.

Table 2: Required PPE & Quantitative Specifications

PPE CategorySpecificationQuantitative StandardCausality / Justification
Hand Protection Nitrile Gloves≥ 0.11 mm thickness, >480 min breakthroughNitrile provides a robust barrier against solid organic acids, preventing localized pH-driven dermal irritation[3].
Eye Protection Chemical Splash GogglesANSI Z87.1 (or EN 166) certifiedPrevents airborne micro-particulates from dissolving in tear films and causing acute cellular damage.
Body Protection Flame-Resistant Lab CoatNFPA 2112 compliantMitigates fire risks associated with the handling of Class 11 combustible solids.
Respiratory Particulate RespiratorN95 or P100 (If outside hood)Filters out >95% of airborne dust particles, preventing respiratory tract irritation[3].

Operational Workflow & Safety Logic

The following diagram illustrates the logical decision tree for handling this compound safely.

Workflow A 1. Environmental Assessment (Fume Hood & Static Check) B 2. Don PPE Matrix (Nitrile, Goggles, Lab Coat) A->B C 3. Weighing & Transfer (Anti-Static Tools) B->C D 4. Solubilization / Reaction (Asymmetric Synthesis) C->D E Spill or Contamination? D->E F Standard Cleanup (Aqueous Neutralization) E->F No G Emergency Protocol (Dry Sweep & Isolate) E->G Yes

Fig 1. Safety and operational workflow for handling (1S,2S)-cyclopentane-1,2-dicarboxylic acid.

Step-by-Step Methodology: Reagent Preparation

When preparing a standardized solution of (1S,2S)-cyclopentane-1,2-dicarboxylic acid for asymmetric catalysis, follow this self-validating protocol to ensure both safety and chemical integrity.

Step 1: Environmental Control

  • Action: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Ground all analytical balances.

  • Causality: Proper ventilation captures aerosolized dust. Grounding the balance prevents static charge accumulation, which can cause the fine organic powder to repel and aerosolize into the breathing zone[3].

Step 2: Static-Free Weighing

  • Action: Using a static-free, non-sparking spatula, transfer the required mass of the compound into a tared, anti-static weigh boat.

  • Causality: Non-sparking tools mitigate the ignition risk of combustible solids. Anti-static boats ensure complete transfer without loss of yield due to powder clinging to the plastic.

Step 3: Solubilization and Neutralization

  • Action: Transfer the solid into a round-bottom flask. If preparing an aqueous stock solution, slowly add a neutralizing buffer (e.g., 1M NaOH or KOH) while stirring vigorously in an ice bath[1].

  • Causality: The compound is a dicarboxylic acid; direct addition of neutral water results in poor initial solubility. Controlled neutralization drives the formation of the highly soluble sodium/potassium salt. The ice bath absorbs the heat generated by the exothermic acid-base neutralization[1][3].

Step 4: Post-Reaction Validation

  • Action: Confirm complete dissolution visually. Seal the flask and label it according to GHS standards.

Spill Response & Chemical Disposal Plan

A robust safety protocol must include a self-validating disposal plan to prevent downstream chemical incompatibilities.

Emergency Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Dry Sweep: Do not use water initially, as it will create a concentrated, highly irritating acidic slurry. Use a static-free brush and dustpan to sweep up the solid[3].

  • Contain: Place the spilled solid into a designated hazardous organic waste container.

Standard Disposal Plan:

  • Aqueous Waste: Any unreacted acidic solutions must be neutralized to a pH of 7.0–8.0 using a weak base, such as 5% sodium bicarbonate (

    
    ), before being deposited into the designated aqueous waste carboy.
    
    • Self-Validation: Always test the final mixture with pH paper. Neutralization prevents unwanted, pressure-generating exothermic reactions in communal laboratory waste streams[1][3].

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must be placed in a sealed, labeled solid hazardous waste container.

References

  • Sigma-Aldrich. "cis-Cyclopentane-1,2-dicarboxylic acid = 97.0 GC 1461-96-7". Sigmaaldrich.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFocrjk4OBxTBVzEkYTojdpq2_cj2ezuoCBjm5un4VoBfOlFoUKJZZmexSbIYUIDFYUIpd9ONGVGvAK1EpiHpoJSLwfCybUuZ6TCkygwXSjnA4CsEb53BD7BE0d7FNVZdp3Unto1mYJWn0FrOVOgqZfIDG0_Q==]
  • Benchchem. "trans-Cyclopentane-1,2-dicarboxylic acid | 17224-73-6". Benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAih504i8D0fjRA5mrISuituzIxezApEvvdjCOHelGSTKGhreb3waVPmhxlGa3VPoYrwhexfQ7MsuAN2eGElAL6MBduh5cijMCWg9Wwlo4nk1VJmxolTW6309Rb2T0uGLVdeTp]
  • Benchchem. "Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate | 502650-66-0". Benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVKSqL3v6irs_cA_SKdtrAysFoxS4A8tEoUQiJT23jVUOB7qQZgpqvppL1JgHOSXkMGvwqqPMBjwgXaYBMTrn5KDGTxnq4hFGusqhIJ8RwP6ybZkTPyxJNnEa7WOTc3GzLsa2avw==]
  • Benchchem. "3-Nitro-1-naphthoic acid | 4507-84-0". Benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHli9a7hLLjJndZITkSKpkdJ8HyPMIS_Ers_85qTpMYQ2IK8rDEQbpv7wVD4I9wwx2kN9YLnMGdFbKo-__a2T2ItFWyYaQWW4eOmPFX3ymD1cgw01UAd1VWApVI2ezaXJfS1pRdiQ==]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.